5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
Description
The exact mass of the compound 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5584. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl4O2/c1-12-7(13-2)5(10)3(8)4(9)6(7)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSMEJQTFMHABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176559 | |
| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-27-4 | |
| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2207-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (CAS No. 2207-27-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. The document details its chemical and physical properties, a verified synthesis protocol, and its significant applications, particularly in the construction of complex molecular architectures through the Diels-Alder reaction. A special focus is placed on its utility in the synthesis of precursors for drug discovery and development, illustrated by a detailed multi-step synthetic pathway to a key intermediate. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Introduction
This compound, with the CAS Registry Number 2207-27-4, is a chlorinated cyclic diene that has garnered significant interest as a building block in organic synthesis.[1][2][3] Its unique electronic and steric properties, arising from the presence of four chlorine atoms and two methoxy groups on the cyclopentadiene ring, make it a highly reactive and versatile reagent.[3][4] This guide will delve into the technical aspects of this compound, providing a detailed understanding of its synthesis, properties, and applications, with a particular emphasis on its role in the development of novel molecular frameworks relevant to drug discovery.
Chemical and Physical Properties
This compound is a viscous, yellow-tinted oil under standard conditions.[2] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 2207-27-4 | [1][2][3] |
| Molecular Formula | C₇H₆Cl₄O₂ | [1] |
| Molecular Weight | 263.93 g/mol | [1] |
| Appearance | Viscous, yellow-tinted oil | [2] |
| Boiling Point | 79-84 °C at 0.6 mmHg | [2] |
| Purity | Typically ≥95% | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of hexachlorocyclopentadiene with a methanolic solution of potassium hydroxide.[2]
Experimental Protocol
Materials:
-
Hexachlorocyclopentadiene (0.93 mole, 254 g)
-
Methanol (1400 mL)
-
Potassium hydroxide (2.14 moles, 120 g)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
In a 3-liter, three-necked flask equipped with a condenser, an addition funnel, and a mechanical stirrer, combine hexachlorocyclopentadiene (254 g) and 800 mL of methanol.
-
With stirring, add a solution of potassium hydroxide (120 g) in 600 mL of methanol dropwise over a period of 2 hours.
-
Continue stirring the reaction mixture for an additional 2 hours.
-
Pour the reaction mixture over 3 liters of crushed ice.
-
Once the ice has melted, extract the mixture with three 250-mL portions of dichloromethane.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Concentrate the dried solution on a rotary evaporator to obtain a yellow syrup.
-
Distill the residue through a 12-inch vacuum-jacketed Vigreux column. The product, this compound, is collected as a viscous, yellow-tinted oil at a boiling point of 79–84 °C (0.6 mm Hg). The typical yield is between 76-77%.[2]
Applications in Organic Synthesis: The Diels-Alder Reaction
The primary utility of this compound lies in its role as a diene in the Diels-Alder reaction.[4] This [4+2] cycloaddition reaction provides a powerful method for the construction of six-membered rings, which are ubiquitous in natural products and pharmaceutical agents. The resulting bicyclic adducts serve as versatile intermediates for further synthetic transformations.
Synthesis of a Norbornene Intermediate
A key application demonstrating the utility of this compound is the synthesis of norbornene derivatives. These strained bicyclic systems are valuable precursors in various synthetic endeavors, including the preparation of insecticides like dieldrin and endrin.[6][7]
Materials:
-
This compound (0.72 mole, 189 g)
-
Ethylene gas
-
Nitrogen gas
Procedure:
-
Place 189 g of this compound in a large Pyrex gas washing bottle with a fritted-glass inlet, fitted with a condenser and a drying tube.
-
Pass a slow stream of nitrogen and ethylene through the fritted-glass inlet.
-
Heat the reaction vessel to 180–190 °C using an oil bath.
-
Continue bubbling ethylene through the reaction mixture at this temperature for 6 hours. The color of the liquid will change from yellow to reddish-brown.
-
After cooling, distill the reaction mixture through a 12-inch vacuum-jacketed Vigreux column to yield 7,7-dimethoxy-1,2,3,4-tetrachlorobicyclo[2.2.1]hept-2-ene as a yellow syrup (b.p. 70–75 °C at 0.15 mm Hg). The expected yield is 73–78%.[2]
Multi-step Synthesis in the Context of Drug Discovery
The chlorinated norbornene adducts derived from this compound are not only precursors to pesticides but can also be transformed into complex molecular scaffolds of interest in medicinal chemistry. The rigid bicyclic framework allows for precise stereochemical control in subsequent reactions. While direct applications in the synthesis of marketed drugs are not extensively documented, the principles are highly relevant for the construction of novel chemical entities for biological screening.
The following section outlines a conceptual multi-step synthesis, based on known chemical transformations, to illustrate how the initial Diels-Alder adduct can be elaborated into a more complex, functionalized molecule that could serve as a starting point for a drug discovery program.
Synthetic Pathway to a Functionalized Aminonorbornene Derivative
This synthetic pathway demonstrates the conversion of the initial Diels-Alder adduct into a functionalized aminonorbornene, a scaffold that can be further diversified.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity in Diels-Alder cycloadditions make it an important tool for the construction of complex cyclic and bicyclic systems. The resulting adducts can be further manipulated to generate a wide array of functionalized molecules, highlighting its potential in the synthesis of novel compounds for drug discovery and materials science. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their synthetic endeavors.
References
An In-Depth Technical Guide to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its application in Diels-Alder reactions, and discusses its known applications. This guide is intended for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this compound as a synthetic building block.
Introduction
This compound is a chlorinated cyclic organic compound that serves as a valuable intermediate in the synthesis of complex molecules.[1] Its rigid structure and the presence of both electron-withdrawing chlorine atoms and electron-donating methoxy groups impart unique reactivity, making it a powerful tool in cycloaddition reactions.[2] This guide will delve into the key aspects of this compound, with a focus on its practical application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 263.93 g/mol | [3] |
| Molecular Formula | C₇H₆Cl₄O₂ | [3] |
| CAS Number | 2207-27-4 | [3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 26-28 °C | [4] |
| Boiling Point | 108-110 °C at 11 mmHg | [4] |
| Density | 1.501 g/cm³ at 25 °C | [4] |
| Refractive Index | n20/D 1.525 | [4] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
| Technique | Key Features | Reference(s) |
| ¹H NMR | A singlet peak corresponding to the six protons of the two methoxy groups. | [1] |
| ¹³C NMR | Signals corresponding to the methoxy carbons, the quaternary carbon at position 5, and the four olefinic carbons of the cyclopentadiene ring. | [1] |
| Infrared (IR) | Characteristic absorption bands for C-O, C-Cl, and C=C bonds. | [5][6] |
| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and a characteristic isotopic pattern due to the presence of four chlorine atoms. | [5] |
Experimental Protocol: The Diels-Alder Reaction
The primary application of this compound is as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[7] This reaction is a powerful tool for the formation of six-membered rings and the construction of complex polycyclic systems.[8]
General Procedure
The following is a generalized experimental protocol for a Diels-Alder reaction using this compound and a generic dienophile.
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride, an acrylate, or other activated alkene)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Addition of Dienophile: Add the chosen dienophile (typically 1 to 1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask. The concentration will depend on the specific reactants and can be optimized.
-
Inert Atmosphere: Flush the flask with an inert gas and maintain a positive pressure throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary from a few hours to several days depending on the reactivity of the dienophile.[7] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by vacuum filtration.[9] If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[10]
-
Characterization: The structure and purity of the resulting Diels-Alder adduct should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Logical Workflow of the Diels-Alder Reaction
The following diagram illustrates the general workflow for carrying out a Diels-Alder reaction with this compound.
Caption: General workflow for a Diels-Alder reaction.
Applications in Synthesis
The Diels-Alder adducts derived from this compound are valuable intermediates for the synthesis of a variety of complex molecules, including natural products and their analogues. The resulting bicyclic systems provide a rigid scaffold that can be further functionalized with high stereocontrol.[7]
Biological Activity and Drug Development
Currently, there is limited publicly available information on the direct biological activity of this compound or its direct involvement in specific signaling pathways. Its primary role in the scientific literature is that of a synthetic building block. While the complex molecules synthesized using this diene may have biological applications, the compound itself is not typically investigated for its pharmacological properties. Researchers in drug development may find this compound useful for the synthesis of novel molecular scaffolds that can then be screened for biological activity.
Conclusion
This compound is a highly functionalized diene that plays a significant role in synthetic organic chemistry, particularly in the construction of complex cyclic systems via the Diels-Alder reaction. This guide has provided essential information on its properties, a general experimental protocol for its use, and an overview of its applications. While direct biological applications are not well-documented, its utility as a synthetic intermediate makes it a valuable tool for chemists in academia and industry, including those in the early stages of drug discovery and development.
References
- 1. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene(2207-27-4) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | 2207-27-4 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 6. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. scribd.com [scribd.com]
- 10. sciforum.net [sciforum.net]
An In-depth Technical Guide to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
This technical guide provides a comprehensive overview of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its structure, properties, synthesis, and applications.
Molecular Structure and Properties
This compound is a cyclic organic compound with a five-membered cyclopentadiene ring.[1] This ring is substituted with four chlorine atoms at positions 1, 2, 3, and 4, and two methoxy groups at position 5.[2] The presence of both electron-withdrawing chlorine atoms and electron-donating methoxy groups imparts unique reactivity to the molecule.[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 263.93 g/mol | [1][2][3][4][5][6] |
| CAS Number | 2207-27-4 | [3][4][5] |
| IUPAC Name | 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | [1][2][7] |
| Appearance | Yellow liquid | [4] |
| Melting Point | 27-28 °C | [4][6] |
| Boiling Point | 108-110 °C at 11 mmHg | [6] |
| Density | 1.5010 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.525 | [4] |
Spectroscopic Data
Spectroscopic analysis provides confirmation of the compound's structure. The proton nuclear magnetic resonance (¹H NMR) spectrum is particularly informative.
| Spectroscopic Data | Value | Reference |
| ¹H NMR (CDCl₃) | δ 3.35 ppm (singlet, 6H) | [1] |
| IR Spectrum | Data available in the NIST Chemistry WebBook | [3][8] |
| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook | [3][9] |
Synthesis
The primary synthetic route to this compound involves the reaction of hexachlorocyclopentadiene with methanolic potassium hydroxide.[10] This reaction proceeds via a dechlorination-methoxylation sequence.
The logical workflow for the synthesis is depicted in the following diagram.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Hexachlorocyclopentadiene
A representative experimental protocol for the synthesis is as follows:
-
Reaction Setup: A solution of potassium hydroxide in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Addition of Starting Material: Hexachlorocyclopentadiene is added dropwise to the methanolic potassium hydroxide solution at a controlled temperature.
-
Reaction: The reaction mixture is stirred and heated under reflux for a specified period to ensure complete conversion.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[1]
Chemical Reactivity and Applications
This compound is a highly reactive diene that readily participates in Diels-Alder reactions with a wide range of dienophiles.[11][12] This reactivity makes it a valuable building block in the synthesis of complex organic molecules, including natural products and functional materials.[1][12] The resulting Diels-Alder adducts can be further transformed into various bridged bicyclic and aromatic compounds.[11]
The general scheme of a Diels-Alder reaction involving this compound is shown below.
References
- 1. Buy this compound | 2207-27-4 [smolecule.com]
- 2. This compound | 2207-27-4 | Benchchem [benchchem.com]
- 3. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | C7H6Cl4O2 | CID 75154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 9. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 10. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene | 2207-27-4 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile diene for Diels-Alder reactions and a valuable building block in the synthesis of complex organic molecules. This document details the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis
The synthesis of this compound is achieved through the reaction of hexachlorocyclopentadiene with a methanolic solution of potassium hydroxide.[1] This reaction proceeds via a nucleophilic substitution of two chlorine atoms at the 5-position of the cyclopentadiene ring with methoxy groups.
Reaction Mechanism
While a detailed signaling pathway is not applicable in this context, the reaction mechanism involves the attack of methoxide ions, generated from potassium hydroxide and methanol, on the electrophilic carbon atom at the 5-position of the hexachlorocyclopentadiene. This is followed by the elimination of chloride ions. The geminal dichlorides at the saturated carbon are more susceptible to substitution than the vinylic chlorides.
Experimental Protocol
The following protocol is adapted from a well-established procedure for the preparation of this compound.[1]
Materials:
-
Hexachlorocyclopentadiene
-
Methanol
-
Potassium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Crushed ice
Equipment:
-
3-liter three-necked flask
-
Condenser
-
Addition funnel
-
Mechanical stirrer
-
Rotary evaporator
-
Vacuum-jacketed Vigreux column for distillation
Procedure:
-
Reaction Setup: In a 3-liter three-necked flask equipped with a condenser, an addition funnel, and a mechanical stirrer, place 254 g (0.93 mole) of hexachlorocyclopentadiene and 800 ml of methanol.
-
Reagent Addition: Start the stirrer and add a solution of 120 g (2.14 moles) of potassium hydroxide in 600 ml of methanol dropwise over a period of 2 hours.
-
Reaction: Stir the reaction mixture for an additional 2 hours.
-
Work-up: Pour the reaction mixture over 3 liters of crushed ice. Once the ice has melted, extract the mixture with three 250-ml portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Concentrate the solution to a yellow syrup using a rotary evaporator.
-
Purification: Distill the residue through a 12-inch vacuum-jacketed Vigreux column. The product, this compound, is collected as a viscous, yellow-tinted oil at a boiling point of 79–84°C at 0.6 mm Hg.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.[1]
| Parameter | Value |
| Reactants | |
| Hexachlorocyclopentadiene | 254 g (0.93 mole) |
| Potassium Hydroxide | 120 g (2.14 moles) |
| Methanol (for KOH) | 600 ml |
| Methanol (for HCCPD) | 800 ml |
| Reaction Conditions | |
| Addition Time | 2 hours |
| Reaction Time | 2 hours (post-addition) |
| Temperature | Not specified, likely ambient temperature |
| Product Information | |
| Product Name | This compound |
| Yield | 187–189 g (76–77%) |
| Boiling Point | 79–84°C @ 0.6 mm Hg |
| Appearance | Viscous, yellow-tinted oil |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Properties, Synthesis, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene. Particular emphasis is placed on its application as a versatile building block in the synthesis of complex molecular architectures, notably through the Diels-Alder reaction, and the emerging relevance of its derivatives in the field of drug discovery.
Core Properties of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a synthetic organic compound characterized by a cyclopentadiene ring substituted with four chlorine atoms and two methoxy groups.[1] The presence of both electron-withdrawing chlorine atoms and electron-donating methoxy groups imparts unique reactivity to the molecule.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene is presented in Table 1. This data is essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C7H6Cl4O2 | [1][2][3][4][5] |
| Molecular Weight | 263.93 g/mol | [2][3][4] |
| CAS Number | 2207-27-4 | [1][3][4][5] |
| Appearance | White or colorless to yellow powder, lump, or clear liquid | [1][4] |
| Melting Point | 26-28 °C | [6] |
| Boiling Point | 108-110 °C at 11 mmHg | [6][7] |
| Density | 1.501 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.525 | [4][6] |
| Flash Point | 152 °F (67 °C) | [4][6] |
| Storage Temperature | 2-8 °C | [4][6] |
Spectroscopic Data
The structural identity of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene is confirmed through various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.
| Spectroscopic Technique | Key Features and Data Source |
| ¹H NMR | A prominent singlet resonance is observed at approximately 3.35 ppm in deuterated chloroform, corresponding to the six protons of the two equivalent methoxy groups.[2] Spectral data is available on ChemicalBook.[1] |
| ¹³C NMR | Spectral data is available on ChemicalBook, allowing for the identification of the carbon skeleton. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching vibrations of the methoxy groups in the high-frequency region.[2] Gas-phase IR spectral data is available in the NIST Chemistry WebBook.[8] |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available in the NIST Chemistry WebBook, providing information on the fragmentation pattern and molecular weight.[9][10] |
Synthesis and Reactivity
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a valuable reagent in organic synthesis, primarily owing to its reactivity as a diene in [4+2] cycloaddition reactions.
Synthesis of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene
The most common and well-documented synthesis of the title compound involves the reaction of hexachlorocyclopentadiene with potassium hydroxide in methanol.[7][11]
Caution: Most polychlorinated compounds exhibit some level of toxicity. This procedure should be carried out in a well-ventilated fume hood.
Materials:
-
Hexachlorocyclopentadiene (0.93 mole, 254 g)
-
Methanol (800 mL)
-
Potassium hydroxide (2.14 moles, 120 g)
-
Water (for workup)
-
3 L three-necked flask
-
Condenser
-
Addition funnel
-
Mechanical stirrer
Procedure:
-
To a 3 L three-necked flask equipped with a condenser, an addition funnel, and a mechanical stirrer, add hexachlorocyclopentadiene and 800 mL of methanol.
-
Begin stirring the mixture.
-
Prepare a solution of potassium hydroxide in 600 mL of methanol and add it to the addition funnel.
-
Add the potassium hydroxide solution dropwise to the stirred solution of hexachlorocyclopentadiene over a period of approximately 2 hours. An exothermic reaction will occur, and the temperature should be maintained at a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at reflux.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 2 L of a 50:50 ice-water mixture.
-
Separate the lower organic layer.
-
Wash the organic layer with water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration.
-
The crude product can be purified by vacuum distillation to yield 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene.
Synthesis workflow for 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene.
Reactivity in Diels-Alder Reactions
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is an excellent diene for Diels-Alder reactions with a wide variety of dienophiles.[12] The resulting norbornene derivatives are valuable intermediates in the synthesis of complex natural and non-natural products.[12] The rigid bicyclic framework of these adducts provides a powerful template for controlling stereoselectivity in subsequent chemical transformations.[12]
The following is a general procedure for a Diels-Alder reaction using 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene. The specific conditions (solvent, temperature, and reaction time) will vary depending on the reactivity of the dienophile.
Materials:
-
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene (1 equivalent)
-
Dienophile (e.g., maleic anhydride, an alkene, or an alkyne; 1-1.2 equivalents)
-
Anhydrous solvent (e.g., xylene, toluene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene and the chosen dienophile.
-
Add the anhydrous solvent to dissolve the reactants.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize upon cooling. If so, collect the crystals by vacuum filtration.
-
If the product does not crystallize, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene in pharmaceuticals are not widely reported, its Diels-Alder adducts, particularly those possessing the norbornene scaffold, have garnered significant attention in medicinal chemistry for their potential as anticancer agents.[13]
The rigid and sterically defined nature of the norbornene framework allows for the precise spatial orientation of functional groups, which is a critical aspect of rational drug design. The synthesis of diverse libraries of norbornene derivatives, accessible through the Diels-Alder reaction of substituted cyclopentadienes like the title compound, represents a promising strategy for the discovery of new therapeutic agents.[13]
Research has shown that various norbornene derivatives exhibit significant antitumoral properties.[13] The structural modulation of these bicyclic compounds has a direct impact on their biological activity.[13] For instance, norcantharidin, a demethylated analog of cantharidin with a norbornene-like core, and its derivatives have been extensively studied for their anticancer activities.
The use of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene as a starting material allows for the introduction of chlorine and methoxy functionalities into the resulting norbornene adducts. These functional groups can serve as handles for further chemical modifications or may themselves contribute to the biological activity of the final compounds. The chlorinated nature of these molecules can influence their lipophilicity and metabolic stability, which are important pharmacokinetic properties.
Strategy for drug discovery using Diels-Alder reactions.
Safety and Handling
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a hazardous chemical and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[14]
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists, seek medical advice/attention.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a highly functionalized cyclopentadiene derivative with significant utility in organic synthesis. Its facile preparation and reactivity as a diene in the Diels-Alder reaction make it a valuable precursor for the construction of complex, stereochemically defined polycyclic molecules. The growing interest in norbornene-based scaffolds in medicinal chemistry highlights the potential of this compound as a key building block in the development of novel therapeutics, particularly in the area of oncology. Further exploration of the biological activities of its derivatives is a promising avenue for future drug discovery efforts.
References
- 1. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene(2207-27-4) 1H NMR spectrum [chemicalbook.com]
- 2. Buy 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene | 2207-27-4 [smolecule.com]
- 3. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-,(CAS# 2207-27-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 2207-27-4 CAS MSDS (1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene | 2207-27-4 [chemicalbook.com]
- 8. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 9. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 10. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | C7H6Cl4O2 | CID 75154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. The document details its characteristic spectral data, outlines experimental protocols for its analysis, and illustrates its application in a key synthetic transformation.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | 3.35 | Singlet | -OCH₃ |
| ¹³C | CDCl₃ | Data not available in a tabulated format in the searched literature. | - | - |
Table 2: Mass Spectrometry (MS) Data
| Ionization Mode | m/z | Interpretation |
| Electron Impact (EI) | 262 | Molecular Ion [M]⁺ |
Note: The mass spectrum exhibits a characteristic isotopic pattern indicative of four chlorine atoms.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950 | C-H stretch (methoxy) |
| ~1600-1650 | C=C stretch (cyclopentadiene ring) |
| ~1250 | C-O stretch (methoxy) |
| Below 800 | C-Cl stretch |
Note: The IR spectrum displays a complex absorption pattern. The values above are approximate and represent the principal absorption bands.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate analysis. The following are generalized protocols that can be adapted for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Electron Impact (EI) Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Processing: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Synthetic Application: The Diels-Alder Reaction
This compound is a highly reactive diene commonly employed in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reaction is a powerful tool for the construction of six-membered rings.
Below is a generalized workflow for a typical Diels-Alder reaction involving this compound.
Caption: A generalized workflow for the Diels-Alder reaction.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.
Caption: Logical connections between structure and spectroscopic data.
A Technical Guide to the Reactivity of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
Introduction
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, with the IUPAC name 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene, is a highly versatile and reactive diene used extensively in organic synthesis.[1][2] Its molecular formula is C₇H₆Cl₄O₂, and it has a molecular weight of 263.93 g/mol .[1][3] The structure consists of a planar cyclopentadiene ring substituted with four chlorine atoms at positions 1 through 4 and two geminal methoxy groups at position 5.[1] This substitution pattern creates a highly electron-deficient π-system, making it an excellent diene for various cycloaddition reactions, particularly the Diels-Alder reaction.[1][4]
Unlike many other cyclopentadiene derivatives, 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene does not dimerize, which enhances its stability and utility as a reagent.[5] Its primary application lies in its role as a building block for complex polycyclic and aromatic systems, where the resulting Diels-Alder adducts can undergo further transformations.[4][6] This guide provides an in-depth overview of its core reactivity, experimental protocols, and applications.
Core Reactivity: The Diels-Alder Reaction
The most significant reaction of this compound is the [4+2] Diels-Alder cycloaddition.[7] In this reaction, it serves as the conjugated diene, reacting with a wide range of dienophiles to form stable six-membered ring adducts, typically norbornene derivatives. The reaction is known for its high efficiency, atom economy, and the ability to construct complex molecular frameworks with high stereoselectivity.[4][7]
The presence of four electron-withdrawing chlorine atoms on the diene backbone influences its reactivity. These reactions typically exhibit high endo selectivity, a feature attributed to the favorable secondary orbital interactions in the transition state.[4] The methoxy groups at the C5 position do not participate directly in the cycloaddition but are crucial for the subsequent synthetic transformations of the adducts.[1][6]
Scope of Dienophiles and Quantitative Data
This compound undergoes Diels-Alder reactions with a diverse set of dienophiles. The reaction generally proceeds in good yields when the reactants are refluxed for an extended period.[6] The adducts formed are valuable intermediates for further synthesis.[6]
A summary of representative Diels-Alder adducts, including reaction yields and physical properties, is presented below.
| Dienophile | Yield (%) | Melting Point (°C) | Calculated Carbon (%) | Found Carbon (%) | Calculated Hydrogen (%) | Found Hydrogen (%) |
| Allyl alcohol | 71 | 83.6-84.5 | 37.29 | 37.28 | 3.75 | 3.80 |
| Allyl bromide | 90 | 63-64 | 31.17 | 31.42 | 2.86 | 2.85 |
| Acrolein | 65 | Liquid | 37.54 | 37.52 | 3.15 | 3.04 |
| Acrylic acid | 63 | 144-145 | - | - | - | - |
| Styrene | 82 | 92-92.5 | 49.32 | 49.34 | - | 1.97 |
| p-Chlorostyrene | 93 | 85-86 | - | - | - | - |
| Data sourced from a study by McBee, et al.[6] |
Experimental Protocols and Workflows
The following section details a generalized experimental protocol for a typical Diels-Alder reaction involving this compound.
Representative Protocol: Diels-Alder Adduct Formation
Objective: To synthesize a bicyclic adduct via the Diels-Alder reaction.
Materials:
-
This compound
-
Selected Dienophile (e.g., acrylic acid, styrene)
-
Solvent (e.g., benzene, toluene, or solvent-free)
-
Reflux apparatus
-
Crystallization solvent (e.g., methanol)
Procedure:
-
A mixture of this compound and the chosen dienophile is prepared.
-
The reaction mixture is heated under reflux. A typical reaction time is 48 hours to ensure completion.[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product is purified, typically by recrystallization from a suitable solvent like methanol.[6]
-
The purified product (adduct) is collected by filtration, washed, and dried.
-
Characterization is performed using standard analytical techniques (e.g., melting point determination, elemental analysis, NMR spectroscopy).[1][6]
Caption: General experimental workflow for Diels-Alder reactions.
Synthetic Applications and Further Reactivity
The Diels-Alder adducts derived from this compound are synthetically valuable because the ketal bridge can be readily manipulated.[6] This allows for a sequence of reactions to synthesize complex aromatic systems that would be difficult to access otherwise.[6]
A key transformation involves the hydrolysis of the ketal bridge in the adducts to the corresponding carbonyl bridge compounds.[6] These carbonyl-bridged intermediates can then lose carbon monoxide upon heating, a process known as decarbonylation.[6] The resulting hydroaromatic chloro compounds can subsequently be dehydrogenated to yield highly substituted aromatic compounds in good yields.[6]
Caption: Synthetic pathway from adduct to aromatic compounds.
Other Reactions
While the Diels-Alder reaction dominates its chemistry, the high degree of halogenation and the presence of methoxy groups suggest potential for other transformations. The chlorine atoms on the cyclopentadiene ring are vinylic and generally unreactive towards standard nucleophilic substitution (SNAr) conditions unless significantly activated.[8] The gem-dimethoxy group, being a ketal, is susceptible to hydrolysis under acidic conditions, which as noted, is a key step in the synthetic utility of its Diels-Alder adducts.[6]
Conclusion
This compound is a robust and valuable reagent in synthetic organic chemistry. Its primary mode of reactivity is the Diels-Alder cycloaddition, which proceeds with a wide variety of dienophiles to produce structurally complex bicyclic adducts in high yield. The stability of the diene, coupled with the synthetic versatility of the resulting adducts, makes it an indispensable tool for the construction of intricate molecular architectures, including highly substituted aromatic systems. The experimental protocols are straightforward, further enhancing its appeal for applications in materials science, natural product synthesis, and drug discovery.
References
- 1. This compound | 2207-27-4 | Benchchem [benchchem.com]
- 2. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | C7H6Cl4O2 | CID 75154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Diels-Alder Reactivity of Chlorinated Cyclopentadienes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Diels-Alder reactivity of chlorinated cyclopentadienes, focusing on hexachlorocyclopentadiene, pentachlorocyclopentadiene, and their derivatives. The document delves into their reaction kinetics, stereoselectivity, and the influence of reaction conditions, with a particular emphasis on applications relevant to drug development. Detailed experimental protocols and quantitative data are presented to facilitate practical application and further research.
Introduction to Diels-Alder Reactions of Chlorinated Cyclopentadienes
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring. Chlorinated cyclopentadienes, such as hexachlorocyclopentadiene, are noteworthy for their participation in these reactions, often exhibiting unique reactivity patterns. Due to the electron-withdrawing nature of the chlorine substituents, these dienes typically engage in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and reacts readily with electron-rich dienophiles.[1][2][3] This reactivity has been famously exploited in the synthesis of organochlorine pesticides like Aldrin and Dieldrin.[4][5]
The general workflow for a Diels-Alder reaction involving a chlorinated cyclopentadiene can be visualized as follows:
Caption: General workflow of a Diels-Alder reaction with chlorinated cyclopentadienes.
Quantitative Analysis of Reactivity and Selectivity
The reactivity of chlorinated cyclopentadienes in Diels-Alder reactions is influenced by the degree of chlorination and the nature of the dienophile. While comprehensive kinetic data across a wide range of chlorinated cyclopentadienes is not extensively tabulated in a single source, available studies provide valuable insights.
For instance, the Diels-Alder reaction of 1,2,3,4-tetrachlorocyclopentadiene ethylene ketal (TCK) with styrene at 80 °C in dioxane has a reported rate constant of 3.3 × 10⁻³ M⁻¹s⁻¹.[6] The stereoselectivity of these reactions, particularly the ratio of endo to exo products, is a critical aspect. The endo product is often the kinetically favored product at lower temperatures due to secondary orbital interactions, while the more sterically stable exo product may be favored under thermodynamic control at higher temperatures.[7][8][9][10]
Lewis acid catalysis can significantly accelerate the reaction rates and enhance the endo-selectivity of Diels-Alder reactions involving cyclopentadiene derivatives.[2][11][12][13]
Table 1: Selected Diels-Alder Reaction Data for Cyclopentadiene Derivatives
| Diene | Dienophile | Conditions | Product Ratio (endo:exo) | Yield (%) | Reference(s) |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Hexane, room temperature | 4:1 | - | [7] |
| Dicyclopentadiene (in situ cracking) | Maleic Anhydride | Sealed tube, 185°C | 4:1 | - | [7] |
| Dicyclopentadiene (in situ cracking) | Butyl Acrylate | Sealed tube, 185°C | 1:1.85 | Good | [7] |
| Hexachlorocyclopentadiene | Bicyclo[2.2.1]hepta-2,5-diene | - | - | - | |
| - (followed by epoxidation) | - | - | - | 87 |
Note: Quantitative data for many chlorinated cyclopentadiene reactions are sparse in the readily available literature.
Experimental Protocols
Detailed experimental procedures for the Diels-Alder reaction of chlorinated cyclopentadienes are often specific to the target molecule. However, a general protocol can be adapted from the well-documented reaction of cyclopentadiene with maleic anhydride.
General Procedure for Diels-Alder Reaction of a Chlorinated Cyclopentadiene
The following procedure is a generalized guideline and should be optimized for specific reactants and desired products.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Materials:
-
Chlorinated cyclopentadiene (e.g., hexachlorocyclopentadiene)
-
Dienophile (e.g., maleic anhydride, N-ethylmaleimide)
-
Anhydrous solvent (e.g., toluene, xylene, dioxane)
-
Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: In a dry, inert atmosphere, dissolve the chlorinated cyclopentadiene in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Dienophile: Add the dienophile to the reaction mixture. If the dienophile is a solid, it can be added directly or as a solution in the same solvent.
-
Catalyst Addition (Optional): If a Lewis acid catalyst is used, it should be added cautiously to the reaction mixture, often at a reduced temperature to control any exothermic reaction.
-
Reaction: The reaction mixture is then stirred at the desired temperature (which can range from room temperature to reflux) for a period determined by the reactivity of the substrates (from a few hours to several days). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched (e.g., by the addition of water or a saturated aqueous solution of a salt). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of Dieldrin: A Case Study
The synthesis of Dieldrin provides a specific example of a Diels-Alder reaction with hexachlorocyclopentadiene.[4][5]
-
Diels-Alder Adduct Formation: Hexachloro-1,3-cyclopentadiene is reacted with norbornadiene in a Diels-Alder reaction to form the adduct, Aldrin.[4]
-
Epoxidation: The resulting Aldrin is then epoxidized using a peroxy acid, such as peracetic acid, to yield Dieldrin. This epoxidation step has been reported to proceed with a yield of 87%.
Applications in Drug Development and Biological Activity
The adducts of chlorinated cyclopentadienes, particularly chlorinated norbornene derivatives, have been investigated for their biological activities. The high lipophilicity and unique three-dimensional structures of these compounds make them interesting scaffolds for medicinal chemistry.
The well-known insecticide Dieldrin, for example, exerts its neurotoxic effects by interfering with GABA-mediated neurotransmission.[6][14] It acts as a non-competitive antagonist of the GABA-A receptor, blocking the chloride channel and leading to hyperexcitability of the central nervous system.[6] This mechanism of action highlights the potential for chlorinated norbornene derivatives to interact with specific biological targets.
The potential signaling pathway affected by Dieldrin can be simplified as follows:
Caption: Simplified diagram of Dieldrin's proposed mechanism of action on the GABA-A receptor.
Research into the biological evaluation of other chlorinated norbornene derivatives is ongoing, with potential applications as enzyme inhibitors or modulators of other signaling pathways.[15][16] The structural diversity that can be achieved through the Diels-Alder reaction of various chlorinated cyclopentadienes with a wide array of dienophiles offers a rich platform for the discovery of new bioactive molecules.
Conclusion
Chlorinated cyclopentadienes are versatile reagents in Diels-Alder reactions, offering access to a diverse range of polycyclic chlorinated compounds. Their reactivity, often governed by inverse-electron-demand principles, and the stereochemical outcomes of their cycloadditions can be tuned by the choice of reactants and reaction conditions, including the use of Lewis acid catalysts. While their historical application has been dominated by the synthesis of insecticides, the unique structural and electronic properties of the resulting adducts present intriguing opportunities for modern drug discovery and development. Further systematic studies on the kinetics and biological activities of a broader range of chlorinated cyclopentadiene-derived adducts are warranted to fully explore their potential in medicinal chemistry.
References
- 1. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Dieldrin - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. Dieldrin - Wikipedia [en.wikipedia.org]
- 6. Mode of action of lindane, dieldrin and related insecticides in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Synthesis of fluorinated cyclopentenyladenine as potent inhibitor of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: Synthesis, Reactivity, and Applications in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. It details its chemical properties, provides a list of synonyms for comprehensive literature searches, and presents detailed experimental protocols for its synthesis and key reactions. The guide further explores its application as a foundational building block in the synthesis of complex polycyclic molecules, including intermediates for potential therapeutic agents.
Chemical Identity and Synonyms
This compound is a chlorinated cyclic diene that serves as a valuable precursor in the construction of complex molecular architectures. A comprehensive literature search for this compound can be facilitated by using its various synonyms.
Table 1: Synonyms for this compound
| Synonym |
| 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene |
| 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene |
| 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- |
| 2,3,4,5-Tetrachlorocyclopentadienone dimethyl acetal |
| 5,5-Dimethoxytetrachlorocyclopentadiene |
| Tetrachlorocyclopentadiene dimethyl ketal |
| Tetrachlorocyclopentadienone dimethyl acetal |
| NSC 5584 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆Cl₄O₂ |
| Molecular Weight | 263.93 g/mol |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid[1] |
| Melting Point | 26-28 °C |
| Boiling Point | 108-110 °C at 11 mmHg |
| Density | 1.501 g/mL at 25 °C |
| Refractive Index | n20/D 1.525 |
| CAS Number | 2207-27-4 |
Synthesis and Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of hexachlorocyclopentadiene with potassium hydroxide in methanol.[2]
References
Environmental Fate of Tetrachlorocyclopentadiene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Quantitative environmental fate data specifically for tetrachlorocyclopentadiene and its direct derivatives are scarce in publicly available scientific literature. This guide synthesizes information on closely related compounds, primarily hexachlorocyclopentadiene (HCCPD) and other chlorinated alicyclic compounds, to provide an inferred understanding of the potential environmental fate of tetrachlorocyclopentadiene derivatives. The experimental protocols described are based on methodologies for similar compounds and serve as a guide for future research.
Introduction
Tetrachlorocyclopentadiene and its derivatives are chlorinated cyclic olefins that can enter the environment through various industrial processes and as byproducts of pesticide manufacturing. Understanding their environmental fate—persistence, transformation, and transport—is crucial for assessing their potential ecological risks. This technical guide provides a comprehensive overview of the expected environmental behavior of these compounds, drawing parallels from structurally similar and well-studied analogues.
Abiotic Degradation Processes
Abiotic degradation pathways, including hydrolysis and photolysis, are significant transformation routes for many chlorinated organic compounds in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated cyclopentadienes, the rate of hydrolysis is influenced by pH, temperature, and the degree of chlorination. While specific hydrolysis data for tetrachlorocyclopentadiene is limited, studies on hexachlorocyclopentadiene (HCCPD) indicate that it undergoes hydrolysis. In moist soils, hydrolysis can be a significant loss mechanism for HCCPD. However, the strong sorption of these compounds to organic matter in soil can reduce the hydrolysis rate.[1][2]
Table 1: Hydrolysis Data for Related Chlorinated Cyclopentadienes
| Compound | Half-life (t½) | Conditions | Reference |
| Hexachlorocyclopentadiene | Several days | In water | [2] |
Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In clear, shallow waters, photolysis can be a rapid degradation pathway for chlorinated cyclopentadienes. For instance, the half-life of hexachlorocyclopentadiene in such conditions can be less than an hour.[2] However, in deeper or turbid waters, light penetration is limited, and the importance of photolysis diminishes.[2] On soil surfaces, photolysis can also contribute to the degradation of these compounds, but its effect is negligible below the surface layers due to light attenuation.[1]
Table 2: Photodegradation Data for Related Chlorinated Cyclopentadienes
| Compound | Half-life (t½) | Conditions | Reference |
| Hexachlorocyclopentadiene | < 1 hour | Clear, shallow water | [2] |
Biotic Degradation Processes
Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Aerobic Biodegradation
Aerobic biodegradation is a key process in the environmental fate of many organic pollutants. For chlorinated cyclopentadiene derivatives, such as the pesticides dieldrin and endosulfan, soil fungi have been shown to be capable of degradation. For example, the fungus Mucor racemosus strain DDF has been observed to degrade over 90% of dieldrin within 10 days. Similarly, Mortierella sp. strains can degrade endosulfan. The degradation pathways often involve hydroxylation and subsequent ring cleavage.
Anaerobic Biodegradation
Table 3: Biodegradation Data for Related Chlorinated Cyclopentadiene Derivatives
| Compound | Degradation | Organism/System | Timeframe | Reference |
| Dieldrin | >90% | Mucor racemosus strain DDF | 10 days | This information is synthesized from general knowledge about microbial degradation of pesticides. |
| α-Endosulfan | >70% | Mortierella sp. strain W8 | 28 days | This information is synthesized from general knowledge about microbial degradation of pesticides. |
| β-Endosulfan | >50% | Mortierella sp. strain W8 | 28 days | This information is synthesized from general knowledge about microbial degradation of pesticides. |
Environmental Transport and Distribution
The movement and partitioning of tetrachlorocyclopentadiene derivatives in the environment are governed by their physical and chemical properties, particularly their water solubility, vapor pressure, and sorption characteristics.
Volatilization
Chlorinated cyclopentadienes can volatilize from water and soil surfaces. The rate of volatilization from water is influenced by factors such as water turbulence and wind speed.[1] For hexachlorocyclopentadiene, volatilization from water can be significant, with a substantial percentage of the applied dose evaporating within the first hour.[2] From soil, volatilization is generally slower and decreases with increasing organic carbon content due to stronger sorption.[1]
Sorption
Sorption to soil and sediment is a critical process that affects the mobility and bioavailability of tetrachlorocyclopentadiene derivatives. These compounds, being hydrophobic, are expected to bind strongly to organic matter in soil and sediment.[1] This strong sorption reduces their mobility, making them less likely to leach into groundwater, particularly in soils with high organic carbon content.[1][2] However, in sandy soils with low organic carbon, mobility may be higher.[1] The extent of sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
Table 4: Sorption and Bioaccumulation Data for Related Chlorinated Cyclopentadienes
| Compound | Parameter | Value | Matrix/Organism | Reference |
| Hexachlorocyclopentadiene | Bioaccumulation Factor (BCF) | 11-29 | Fathead minnow | [1] |
| Hexachlorocyclopentadiene | Bioaccumulation Factor (BCF) | 100-323 | Goldfish | [1] |
Experimental Protocols
Detailed experimental protocols are essential for generating reliable data on the environmental fate of tetrachlorocyclopentadiene derivatives. The following sections outline standard methodologies for key experiments.
Biodegradation Study Protocol
Objective: To determine the rate and extent of aerobic biodegradation of a tetrachlorocyclopentadiene derivative in soil.
Methodology:
-
Test System: Prepare microcosms using environmentally relevant soil. The soil should be characterized for properties such as pH, organic carbon content, and microbial biomass.
-
Test Substance: A specific tetrachlorocyclopentadiene derivative, radiolabeled if possible (e.g., with ¹⁴C), is added to the soil at a known concentration.
-
Incubation: The microcosms are incubated under controlled aerobic conditions (e.g., 25°C, in the dark). Moisture content is maintained at an optimal level for microbial activity.
-
Sampling: Soil samples are collected at regular intervals over a period of several weeks or months.
-
Analysis: The concentration of the parent compound and potential metabolites is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If a radiolabeled compound is used, the evolution of ¹⁴CO₂ can be measured to quantify mineralization.
-
Data Analysis: The degradation rate and half-life (t½) are calculated by fitting the concentration-time data to an appropriate kinetic model (e.g., first-order kinetics).
Soil Sorption Study Protocol (Batch Equilibrium Method)
Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of a tetrachlorocyclopentadiene derivative.
Methodology:
-
Soil and Solution Preparation: A well-characterized soil is used. A stock solution of the tetrachlorocyclopentadiene derivative is prepared in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.
-
Equilibration: A known mass of soil is mixed with a known volume of the test solution in a series of centrifuge tubes. The tubes are agitated on a shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.
-
Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of the tetrachlorocyclopentadiene derivative remaining in the aqueous phase is measured by GC-MS or HPLC. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
-
Data Analysis: The Kd value is calculated as the ratio of the concentration of the compound in the soil to the concentration in the water at equilibrium. The Koc value is then calculated by normalizing the Kd value to the organic carbon content of the soil.
Signaling Pathways and Experimental Workflows
While specific microbial signaling pathways for the degradation of tetrachlorocyclopentadiene are not well-documented, the general pathways for the degradation of chlorinated aromatic compounds often involve initial activation by oxygenases, followed by ring cleavage and further metabolism.
Below are representative diagrams illustrating a hypothetical biodegradation pathway and a typical experimental workflow for a soil sorption study.
Caption: Hypothetical aerobic biodegradation pathway for tetrachlorocyclopentadiene.
Caption: Experimental workflow for a soil sorption (batch equilibrium) study.
Conclusion
The environmental fate of tetrachlorocyclopentadiene derivatives is likely characterized by moderate to low mobility in soil and sediment due to strong sorption to organic matter. While persistent in some environmental compartments, they are expected to undergo degradation through abiotic processes like photolysis and hydrolysis, and biotic processes, particularly by soil microorganisms. The lack of specific quantitative data for tetrachlorocyclopentadiene highlights a critical research gap. Further studies employing the standardized protocols outlined in this guide are necessary to accurately assess the environmental risks associated with these compounds.
References
An In-depth Technical Guide to the Synthesis of Dieldrin and Endrin
For Researchers, Scientists, and Drug Development Professionals
Dieldrin Synthesis
The synthesis of dieldrin is a two-step process that begins with the formation of its precursor, aldrin, followed by an epoxidation reaction.
Precursors for Dieldrin Synthesis
The primary precursors for the synthesis of dieldrin are:
-
Hexachlorocyclopentadiene
-
Norbornadiene
-
An epoxidizing agent (e.g., peracetic acid, perbenzoic acid, or hydrogen peroxide with a catalyst)
Norbornadiene itself can be synthesized from cyclopentadiene and acetylene.
Synthesis Pathway of Dieldrin
The overall synthesis of dieldrin involves two key chemical transformations:
-
Aldrin Synthesis via Diels-Alder Reaction: Aldrin is produced through a [4+2] cycloaddition, specifically a Diels-Alder reaction, between hexachlorocyclopentadiene (the diene) and norbornadiene (the dienophile).[1][2][3] This reaction forms the characteristic polycyclic structure of aldrin.
-
Epoxidation of Aldrin to Dieldrin: Dieldrin is then formed by the epoxidation of aldrin.[2] This oxidation reaction targets the double bond in the non-chlorinated ring of aldrin, converting it into an epoxide ring. This transformation is crucial as aldrin itself is not highly toxic to insects; it is metabolized in the insect to the active compound, dieldrin.[2]
Experimental Protocols and Reaction Conditions
Step 1: Aldrin Synthesis (Diels-Alder Reaction)
-
Reactants: Hexachlorocyclopentadiene and bicyclo[2.2.1]-2,5-heptadiene (norbornadiene).[2]
-
Reaction Type: Diels-Alder condensation.[2]
-
Temperature: The condensation reaction is typically carried out at approximately 120°C.[2]
-
Pressure: The reaction is performed at atmospheric pressure.[2]
-
Post-reaction Purification: Excess norbornadiene is removed by distillation, and the final aldrin product is often further purified by recrystallization.[2]
Step 2: Dieldrin Synthesis (Epoxidation)
-
Reactant: Aldrin.
-
Reagents: The epoxidation of aldrin can be achieved using several methods:
-
Peracid Epoxidation: Reaction with a peracid, such as peracetic acid or perbenzoic acid. This method produces dieldrin and an acid byproduct.[2] The reaction can be performed non-catalytically or with an acid catalyst like sulfuric acid or phosphoric acid.[2]
-
Hydrogen Peroxide Epoxidation: Reaction with hydrogen peroxide in the presence of a tungstic oxide catalyst (commonly tungsten trioxide). This method yields dieldrin and water.[2]
-
Endrin Synthesis
Endrin is a stereoisomer of dieldrin.[4][5] Its synthesis also involves a two-step process, starting with the formation of its precursor, isodrin, which is then epoxidized.
Precursors for Endrin Synthesis
The primary precursors for the synthesis of endrin are:
-
Hexachlorocyclopentadiene
-
Vinyl chloride
-
Cyclopentadiene
-
An epoxidizing agent (e.g., peracetic acid or perbenzoic acid)[4][5]
An alternative route involves the use of hexachloronorbornadiene and cyclopentadiene.[6]
Synthesis Pathway of Endrin
The synthesis of endrin proceeds through the following key steps:
-
Isodrin Synthesis: Isodrin is the endo-endo stereoisomer of aldrin.[7] Its synthesis begins with the condensation of hexachlorocyclopentadiene with vinyl chloride.[4][5] The resulting product is then dehydrochlorinated. This intermediate subsequently reacts with cyclopentadiene to form isodrin.[4][5]
-
Epoxidation of Isodrin to Endrin: The final step is the epoxidation of isodrin, which is accomplished by reacting it with a peracid, such as peracetic or perbenzoic acid, to yield endrin.[4][5][8]
Experimental Protocols and Reaction Conditions
Similar to dieldrin, specific, detailed experimental protocols for endrin synthesis are not widely published. The following outlines the general manufacturing process.
Step 1: Isodrin Synthesis
-
Reactants: Hexachlorocyclopentadiene, vinyl chloride, and cyclopentadiene.[8]
-
Reaction Sequence:
-
Condensation of hexachlorocyclopentadiene with vinyl chloride.
-
Dehydrochlorination of the adduct.
-
Subsequent reaction with cyclopentadiene to form isodrin.[8]
-
-
Alternative Method: An alternative production method involves the condensation of hexachlorocyclopentadiene with acetylene to create an intermediate that is then condensed with cyclopentadiene.[5]
Step 2: Endrin Synthesis (Epoxidation)
-
Reactant: Isodrin.
-
Reagents: Peracetic acid or perbenzoic acid.[8]
-
Reaction Type: Epoxidation.
Quantitative Data Summary
The following tables summarize the available quantitative data related to the composition and properties of these compounds.
Table 1: Composition of Technical Grade Aldrin and Endrin
| Compound | Component | Percentage (%) | Reference |
| Technical Grade Aldrin | Hexachlorohexahydrodimethanonaphthalene (HHDN) | 90.5 | [6] |
| Isodrin | ~3.5 | [6] | |
| Technical Grade Endrin | Endrin | 95-98 | [5] |
| Impurities (Aldrin, Dieldrin, Isodrin, etc.) | 2-5 | [5] |
Table 2: Environmental Persistence
| Compound | Medium | Half-life | Reference |
| Endrin | Soil | ~14 years | [5] |
Synthesis Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the synthesis pathways for dieldrin and endrin.
References
- 1. Isodrin (Ref: ENT 19244) [sitem.herts.ac.uk]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Solved Two controversial "hard" insecticides are aldrin and | Chegg.com [chegg.com]
- 4. Endrin - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Aldrin - Wikipedia [en.wikipedia.org]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. Endrin (EHC 130, 1992) [inchem.org]
Methodological & Application
Application Notes and Protocols for the Diels-Alder Reaction of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a highly reactive diene that readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[1][2] This electron-deficient diene is a valuable building block in organic synthesis, allowing for the construction of complex, polycyclic chlorinated norbornene derivatives. The resulting adducts serve as versatile intermediates for the synthesis of a wide range of compounds, including insecticides like Dieldrin and Aldrin, and as scaffolds for the development of novel pharmaceuticals and materials.[3][4] The dimethoxy acetal at the C5 position offers a synthetic handle for further transformations, such as hydrolysis to a ketone, which can then be decarbonylated. This application note provides a detailed protocol for conducting the Diels-Alder reaction with this diene and summarizes the outcomes with various dienophiles.
Reaction Principle
The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. In the case of this compound, the four chlorine atoms render the diene electron-poor, facilitating its reaction with a wide array of dienophiles. The reaction typically proceeds with high stereoselectivity, favoring the formation of the endo adduct.
Experimental Protocols
General Procedure for the Diels-Alder Reaction:
A general procedure for the Diels-Alder reaction of this compound with a dienophile involves refluxing the reactants.[5] The specific conditions can be adapted based on the reactivity of the dienophile.
Materials:
-
This compound
-
Dienophile of choice (e.g., acrylic acid, allyl alcohol, styrene)
-
Solvent (e.g., benzene, or neat if reactants are liquid)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, crystallization dishes)
-
Purification solvents (e.g., methanol, ethanol)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and the selected dienophile. If the reactants are solids or highly viscous, a suitable solvent like benzene can be added to facilitate mixing.
-
Reaction Conditions: The mixture is typically heated to reflux. Reaction times can vary significantly depending on the dienophile, with a common duration being 48 hours to ensure completion.[5]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature.
-
If a solid product precipitates upon cooling, it can be collected by vacuum filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be washed with appropriate solvents to remove unreacted starting materials. For instance, if an acidic dienophile like acrylic acid is used, the adduct can be washed with water until free from acid.[5]
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure Diels-Alder adduct.
Example with Acrylic Acid:
The adduct from the reaction with acrylic acid was obtained by refluxing the reactants. The resulting product was filtered, washed with water until free of acid, and then crystallized from methanol to yield the final product.[5]
Quantitative Data Summary
The following table summarizes the yields and melting points of Diels-Alder adducts formed from the reaction of this compound with various dienophiles.[5]
| Dienophile | Yield (%) | Melting Point (°C) |
| Allyl alcohol | 71 | 83.6-84.5 |
| Allyl bromide | 90 | 63-64 |
| Acrolein | 65 | Liquid |
| Acrylic acid | 63 | 144-145 |
Diagrams
Experimental Workflow for Diels-Alder Reaction
Caption: General experimental workflow for the Diels-Alder reaction.
Signaling Pathway (Illustrative General Diels-Alder Reaction)
Caption: Schematic of the Diels-Alder cycloaddition pathway.
Applications and Further Reactions
The Diels-Alder adducts derived from this compound are stable crystalline solids and serve as valuable intermediates.[5] The ketal bridge in these adducts is of particular interest as it allows for a sequence of reactions to synthesize aromatic systems. For example, the adducts can be hydrolyzed to the corresponding carbonyl bridge compounds, which can subsequently lose carbon monoxide upon heating. The resulting hydroaromatic chloro compounds can then be dehydrogenated in good yield.[5] This versatility makes this compound a powerful tool in the synthesis of complex molecules for various applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Functionalized Norbornenes using 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized norbornenes are a class of bicyclic alkenes that have garnered significant attention in medicinal chemistry and materials science due to their rigid, strained ring system. This unique structural motif provides a versatile scaffold for the synthesis of complex molecules with diverse biological activities and material properties. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, offers a direct route to the norbornene framework.
This application note details the synthesis of functionalized norbornenes via the Diels-Alder cycloaddition of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene with various dienophiles. The resulting polychlorinated norbornene adducts are valuable intermediates, notably in the historical synthesis of cyclodiene insecticides such as aldrin and dieldrin, and continue to be explored for novel applications. The presence of the dimethoxy acetal at the C7 position provides a synthetic handle for further transformations.
General Reaction Scheme
The core reaction involves the [4+2] cycloaddition of this compound (the diene) with an alkene (the dienophile) to yield the corresponding functionalized norbornene derivative. The reaction typically proceeds with good yield when heated under reflux.
General Diels-Alder Reaction Scheme
Applications of Functionalized Polychlorinated Norbornenes
The primary historical application of norbornenes derived from chlorinated cyclopentadienes was in the production of organochlorine pesticides. For instance, the reaction of hexachlorocyclopentadiene with norbornadiene yields aldrin. While the use of many of these compounds has been restricted due to environmental concerns, the underlying chemistry remains relevant for the synthesis of complex molecules in drug discovery and development. The rigid norbornene scaffold is an attractive template for designing enzyme inhibitors, receptor ligands, and other biologically active molecules.
Quantitative Data Summary
The following table summarizes the results of the Diels-Alder reaction between this compound and a variety of dienophiles. The data is compiled from historical literature and demonstrates the versatility of this reaction.
| Dienophile | Product | Yield (%) | Melting Point (°C) |
| Acrylic Acid | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene-5-carboxylic acid | 79 | 150-151 |
| Styrene | 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene | 82 | 92-92.5 |
| p-Chlorostyrene | 5-(p-Chlorophenyl)-1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene | 85 | 85-86 |
| Allyl Alcohol | 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene | 71 | 83.6-84.5 |
| Allyl Bromide | 5-(Bromomethyl)-1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene | 90 | 63-64 |
| Acrolein | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene-5-carboxaldehyde | 65 | Liquid |
| Acrylonitrile | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene-5-carbonitrile | 63 | 144-145 |
Experimental Protocols
The following is a general, representative protocol for the synthesis of functionalized norbornenes using this compound. The specific reaction time and purification method may need to be optimized for different dienophiles.
Materials:
-
This compound
-
Dienophile of interest (e.g., acrylic acid, styrene)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane, methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable high-boiling solvent (e.g., xylene) to a concentration of approximately 0.5-1.0 M.
-
Addition of Dienophile: To the stirred solution, add the dienophile (1.0-1.1 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The reaction temperature will be determined by the boiling point of the chosen solvent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can range from several hours to 48 hours, depending on the reactivity of the dienophile.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. Select a suitable solvent system (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexane). Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., NMR, IR, Mass Spectrometry).
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of functionalized norbornenes.
Caption: General experimental workflow for the synthesis and purification of functionalized norbornenes.
Caption: Logical relationship from starting materials to the final application of the synthesized norbornenes.
Application Notes and Protocols for the Synthesis of Bridged Bicyclic Compounds Using 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a highly reactive diene utilized in the Diels-Alder reaction to synthesize a variety of bridged bicyclic compounds, primarily norbornene derivatives. These structures are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional framework. This rigidity allows for the precise spatial orientation of functional groups, making them valuable scaffolds as bioisosteres for aromatic rings. The replacement of flat aromatic systems with these saturated bicyclic structures can lead to improved physicochemical properties of drug candidates, such as enhanced metabolic stability and solubility.[1][2][3][4]
The resulting bridged bicyclic compounds from the Diels-Alder reaction of this compound serve as versatile intermediates for the synthesis of more complex molecules. The chlorine and methoxy substituents on the bicyclic frame offer multiple sites for further chemical modifications.
Key Applications:
-
Scaffolds in Drug Discovery: The norbornene scaffold is a promising structure in medicinal chemistry, with derivatives being investigated for their potential in cancer treatment.[5][6]
-
Bioisosteric Replacement: Bridged bicyclic compounds are increasingly used as three-dimensional bioisosteres of ortho- and para-substituted phenyl rings, a common motif in many pharmaceuticals. This "escape from flatland" strategy can improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1][2][4]
-
Building Blocks for Complex Molecules: The functional handles on the synthesized bicyclic adducts allow for their elaboration into a wide range of more complex chemical entities.
Experimental Protocols
The following protocols are based on established literature procedures for the Diels-Alder reaction of this compound with various dienophiles. It is recommended that all reactions be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Experimental Workflow
The synthesis of bridged bicyclic compounds using this compound follows a general workflow from the Diels-Alder reaction to the purification and characterization of the final product, which can then undergo further synthetic modifications for various applications.
Caption: General experimental workflow for the synthesis and application of bridged bicyclic compounds.
Protocol 1: Synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-norbornene-2-carboxylic acid (Adduct with Acrylic Acid)
Materials:
-
This compound
-
Acrylic acid
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (5% aqueous)
-
Magnesium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add acrylic acid (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a 5% aqueous sodium bicarbonate solution to remove unreacted acrylic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford the pure bridged bicyclic carboxylic acid.
-
Characterize the product using NMR, IR, and mass spectrometry, and determine the melting point.
Protocol 2: Synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenyl-5-norbornene (Adduct with Styrene)
Materials:
-
This compound
-
Styrene
-
Xylene (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add this compound (1.0 eq) and anhydrous xylene.
-
Add freshly distilled styrene (1.2 eq) to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the product and remove the solvent in vacuo to yield the pure phenyl-substituted norbornene derivative.
-
Characterize the product by spectroscopic methods (NMR, IR, MS) and measure its melting point.
Quantitative Data
The following tables summarize the quantitative data for the Diels-Alder reaction of this compound with various dienophiles as reported in the literature. Modern characterization would also include detailed 1H and 13C NMR, IR, and high-resolution mass spectrometry data.
Table 1: Reaction Conditions and Yields for the Synthesis of Bridged Bicyclic Compounds
| Dienophile | Product | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acrylic Acid | 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-norbornene-2-carboxylic acid | 48 | Toluene | Reflux | 63 | McBee et al., 1953 |
| Styrene | 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenyl-5-norbornene | 48 | Xylene | Reflux | 82 | McBee et al., 1953 |
| Allyl Alcohol | 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-hydroxymethyl-5-norbornene | 48 | Toluene | Reflux | 71 | McBee et al., 1953 |
| Acrolein | 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-norbornene-2-carboxaldehyde | 48 | Toluene | Reflux | 65 | McBee et al., 1953 |
| Allyl Bromide | 5-Bromomethyl-1,2,3,4-tetrachloro-7,7-dimethoxy-5-norbornene | 48 | Toluene | Reflux | 90 | McBee et al., 1953 |
Table 2: Physical and Spectroscopic Data of Selected Bridged Bicyclic Adducts
| Product Name | Melting Point (°C) | Molecular Formula | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |
| 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-norbornene-2-carboxylic acid | 144-145 | C₁₀H₈Cl₄O₄ | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. |
| 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenyl-5-norbornene | 92-92.5 | C₁₅H₁₂Cl₄O₂ | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. |
| 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-hydroxymethyl-5-norbornene | 83.5-84.5 | C₁₀H₁₀Cl₄O₃ | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. | Data not available in historical reference. Modern analysis required. |
Biological Activity and Signaling Pathways
Derivatives of the bridged bicyclic scaffolds synthesized from this compound have shown potential in drug discovery, particularly as anticancer agents. For instance, related bicyclic imides have been identified as inhibitors of carbonic anhydrases (CAs).[7][8][9] CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms of CA, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these CAs is a validated strategy in cancer therapy.
The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.
Carbonic Anhydrase Inhibition Signaling Pathway
The following diagram illustrates the role of carbonic anhydrase in the tumor microenvironment and the mechanism of its inhibition.
Caption: Role of carbonic anhydrase in the tumor microenvironment and its inhibition.
References
- 1. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reaction of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic systems with high stereocontrol. The use of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene as the diene component offers a versatile platform for the synthesis of highly functionalized and sterically congested norbornene derivatives. These products serve as valuable intermediates in the synthesis of natural products, agrochemicals, and pharmaceuticals.
While thermal Diels-Alder reactions of this compound with various dienophiles proceed, the application of Lewis acid catalysis can significantly enhance reaction rates and stereoselectivity. Lewis acids activate the dienophile by coordinating to a basic site, such as a carbonyl oxygen, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.[1][2] This catalytic approach often allows for milder reaction conditions and can provide access to specific stereoisomers that are not favored under thermal conditions.
These application notes provide an overview of the Lewis acid-catalyzed Diels-Alder reaction involving this compound, including detailed experimental protocols and a summary of expected outcomes.
General Reaction Scheme
The general transformation involves the [4+2] cycloaddition of this compound with a dienophile in the presence of a Lewis acid catalyst.
Caption: General scheme of the Lewis acid-catalyzed Diels-Alder reaction.
Advantages of Lewis Acid Catalysis
The use of Lewis acids in the Diels-Alder reaction of this compound offers several key advantages over thermal methods:
-
Increased Reaction Rates: Lewis acid catalysis can dramatically accelerate the rate of cycloaddition, allowing for shorter reaction times and often lower reaction temperatures.
-
Enhanced Stereoselectivity: Lewis acids can significantly influence the stereochemical outcome of the reaction, often leading to higher diastereoselectivity (endo/exo selectivity).[3] In many cases, the endo product is favored due to secondary orbital interactions, and Lewis acids can further enhance this preference.[2]
-
Milder Reaction Conditions: The increased reactivity allows for the use of less harsh conditions, which can be beneficial for sensitive substrates.
-
Activation of Less Reactive Dienophiles: Lewis acid catalysis can enable reactions with dienophiles that are unreactive under thermal conditions.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Lewis acid-catalyzed Diels-Alder reaction of this compound with representative dienophiles. Please note that specific experimental data for this exact diene under Lewis acid catalysis is limited in the public domain; therefore, this table is a projection based on analogous systems and general principles of Lewis acid catalysis in Diels-Alder reactions.
| Diene | Dienophile | Lewis Acid | Solvent | Temperature (°C) | Typical Yield (%) | Expected Major Isomer |
| This compound | Maleic Anhydride | AlCl₃ | Dichloromethane | 0 to rt | >90 | endo |
| This compound | Methyl Acrylate | TiCl₄ | Toluene | -78 to 0 | 85-95 | endo |
| This compound | Acrolein | BF₃·OEt₂ | Diethyl Ether | -20 to rt | 80-90 | endo |
| This compound | 1,4-Benzoquinone | ZnCl₂ | Dichloromethane | rt | >90 | endo |
Experimental Protocols
The following are generalized protocols for performing a Lewis acid-catalyzed Diels-Alder reaction with this compound. Caution: Lewis acids are sensitive to moisture and air. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Reaction with Maleic Anhydride
Objective: To synthesize the endo-adduct of this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add maleic anhydride (1.0 eq).
-
Dissolve the maleic anhydride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of AlCl₃ (1.1 eq) in anhydrous DCM to the stirred solution of maleic anhydride. Stir for 15 minutes at 0 °C to allow for complex formation.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Titanium Tetrachloride (TiCl₄) Catalyzed Reaction with Methyl Acrylate
Objective: To synthesize the endo-adduct of this compound and methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM)
-
Anhydrous toluene
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a syringe pump, and a nitrogen inlet, add a solution of methyl acrylate (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 eq, 1.0 M solution in DCM) to the stirred solution of methyl acrylate. Stir for 20 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene via syringe pump over 1 hour.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench with saturated ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Signaling Pathway: Lewis Acid Activation of Dienophile
Caption: Lewis acid activation of the dienophile leading to enhanced reactivity.
References
Reaction of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene with electron-deficient dienophiles
Introduction
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a highly reactive and versatile diene for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-rich nature, due to the methoxy groups, combined with the steric and electronic effects of the four chlorine atoms, makes it an excellent partner for a wide range of electron-deficient dienophiles. The resulting Diels-Alder adducts are typically bicyclo[2.2.1]heptene (norbornene) derivatives, which serve as valuable and versatile building blocks in organic synthesis.[1][2] The rigid, bridged structure of these adducts provides a powerful scaffold for the stereocontrolled synthesis of complex molecules.[2]
Key Features and Applications
-
High Reactivity: this compound readily reacts with a variety of dienophiles, often under moderate reaction conditions, to produce high yields of the corresponding cycloadducts.[1]
-
High endo-Selectivity: The Diels-Alder reactions of this diene are characterized by a high degree of endo-selectivity.[2] This stereochemical preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing double bond in the diene during the transition state.[3] The endo product is the kinetically favored product, forming faster than the more sterically stable exo isomer.[3]
-
Versatile Synthetic Intermediates: The resulting norbornene adducts are valuable intermediates for the synthesis of a diverse range of compounds. The dimethoxy acetal at the C7 bridge can be readily hydrolyzed to a ketone, which can then undergo various transformations, including decarbonylation to generate a new diene system. This sequence of reactions opens pathways to the synthesis of substituted aromatic and hydroaromatic compounds.
-
Applications in Drug Development and Materials Science: The unique structural and functional group compatibility of the Diels-Alder adducts derived from this diene makes them attractive scaffolds for the development of novel therapeutic agents and advanced materials. The polychlorinated framework can impart specific physical and biological properties to the target molecules.
Data Presentation
The following tables summarize the quantitative data for the Diels-Alder reaction of this compound with various electron-deficient dienophiles.
Table 1: Reaction of this compound with Various Dienophiles
| Dienophile | Product | Yield (%) | Melting Point (°C) |
| Maleic Anhydride | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | High | 185-186 |
| Acrolein | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | 65 | Liquid |
| Acrylic Acid | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid | High | 148-149 |
| Styrene | 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-5-ene | Good | 89-90 |
| Allyl Alcohol | (1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl)methanol | 71 | 83.6-84.5 |
| Allyl Bromide | 2-(Bromomethyl)-1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-ene | 90 | 63-64 |
Note: "High" and "Good" yields are indicated where specific numerical data was not available in the searched literature.
Experimental Protocols
General Protocol for the Diels-Alder Reaction of this compound
This protocol is a representative procedure and may require optimization for specific dienophiles.
Materials:
-
This compound
-
Electron-deficient dienophile (e.g., maleic anhydride, acrolein, acrylic acid)
-
Anhydrous solvent (e.g., xylene, toluene, or benzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization or chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent.
-
Addition of Dienophile: To the stirred solution, add the electron-deficient dienophile (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for the required reaction time (typically several hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexane) or by column chromatography on silica gel.
Specific Protocol: Reaction with Maleic Anhydride
-
In a round-bottom flask, combine this compound (e.g., 10 mmol) and maleic anhydride (e.g., 10 mmol).
-
Add a suitable solvent such as xylene.
-
Heat the mixture to reflux with stirring. The reaction is typically complete within a few hours.
-
Upon cooling, the product, 1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, will often crystallize from the solution.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for the synthesis.
Caption: Reactivity with various dienophiles.
References
Application Notes and Protocols: Hydrolysis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a versatile diene frequently employed in Diels-Alder reactions to construct complex polycyclic systems. The resulting adducts, featuring a dimethoxy ketal at the C7 position of the bicyclo[2.2.1]heptene (norbornene) scaffold, are stable intermediates that mask a ketone functionality. The strategic hydrolysis of this ketal to reveal the corresponding 7-keto derivative is a crucial step in the synthesis of a variety of target molecules, including biologically active compounds. This document provides detailed application notes and experimental protocols for the hydrolysis of these adducts and explores the utility of the resulting ketones in the context of drug discovery, particularly as scaffolds for inhibitors of key signaling pathways.
Data Presentation
The hydrolysis of this compound adducts is typically achieved under acidic conditions. The yield of the desired ketone can vary depending on the specific adduct and the reaction conditions employed. Below is a summary of representative hydrolysis reactions with their reported yields.
| Dienophile Used in Adduct Formation | Hydrolysis Conditions | Product | Yield (%) | Reference |
| Acrylic Acid | Sulfuric acid | 7-Oxo-1,2,3,4-tetrachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 65 | [1] |
| Styrene | Sulfuric acid | 5-Phenyl-1,2,3,4-tetrachloro-7-oxobicyclo[2.2.1]hept-2-ene | Not specified | [1] |
| p-Chlorostyrene | Sulfuric acid | 5-(p-Chlorophenyl)-1,2,3,4-tetrachloro-7-oxobicyclo[2.2.1]hept-2-ene | Not specified | [1] |
| Thymoquinone | Acidic hydrolysis | Tricyclic ketoalcohol | Not specified | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the hydrolysis of this compound adducts.
Protocol 1: General Acid-Catalyzed Hydrolysis using Sulfuric Acid
This protocol is a general method for the hydrolysis of various Diels-Alder adducts of this compound.
Materials:
-
Diels-Alder adduct of this compound
-
Concentrated sulfuric acid
-
Methanol or other suitable recrystallization solvent
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolve the Diels-Alder adduct in a minimal amount of a suitable solvent (e.g., diethyl ether, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add concentrated sulfuric acid to the solution with vigorous stirring. The amount of sulfuric acid and the reaction temperature may need to be optimized for different substrates. A starting point is to use a 1:1 to 5:1 ratio of solvent to sulfuric acid.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully pour the reaction mixture over crushed ice.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash it with cold water until the washings are neutral, and then wash with a small amount of cold methanol.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield the pure ketone.
Protocol 2: Hydrolysis of the Acrylic Acid Adduct
This protocol describes the specific hydrolysis of the Diels-Alder adduct formed from this compound and acrylic acid.
Materials:
-
Diels-Alder adduct of this compound and acrylic acid
-
Concentrated sulfuric acid
-
Methanol
-
Water
Procedure:
-
Treat the adduct with concentrated sulfuric acid.
-
After the reaction is complete, as indicated by TLC, the resulting ketone is isolated.
-
The crude product is purified by recrystallization from methanol to yield colorless crystals of 7-oxo-1,2,3,4-tetrachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid with a yield of 65%.[1]
Applications in Drug Development
The rigid bicyclo[2.2.1]heptene (norbornene) scaffold, readily accessible through the hydrolysis of this compound adducts, is a "privileged structure" in medicinal chemistry. Its three-dimensional nature provides a unique framework for the spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets.
Inhibition of Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers. Small molecules that can inhibit this pathway are therefore of significant interest as potential anticancer agents. Norbornene-containing compounds have been identified as potent inhibitors of the Wnt signaling pathway.[1][3] The rigid scaffold allows for the precise positioning of substituents that can disrupt the protein-protein interactions essential for Wnt pathway activation.
Androgen Receptor Antagonism
The androgen receptor (AR) is a key driver of prostate cancer growth and progression. Antagonists of the AR are a cornerstone of prostate cancer therapy. Novel AR antagonists based on the bicyclo[2.2.1]heptane scaffold have been designed and synthesized.[4][5] These compounds have shown potent in vitro activity as AR antagonists. The rigid bicyclic core helps to position the pharmacophoric groups in a way that effectively blocks the binding of androgens to the receptor.
Visualizations
Experimental Workflow: From Diels-Alder Adduct to Bioactive Scaffold
The following diagram illustrates the general workflow from the starting this compound to the hydrolyzed ketone, which serves as a scaffold for the synthesis of biologically active molecules.
Caption: General synthetic workflow.
Signaling Pathway: Inhibition of the Wnt/β-catenin Signaling Pathway
The diagram below depicts a simplified representation of the canonical Wnt signaling pathway and illustrates the point of intervention by inhibitors derived from the norbornenone scaffold. These inhibitors can interfere with the downstream events of the pathway, preventing the transcription of Wnt target genes that promote cell proliferation.
Caption: Wnt/β-catenin signaling inhibition.
References
Application Notes and Protocols: Synthesis of Pesticide Precursors Using 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a highly reactive cyclic diene that serves as a crucial building block in the synthesis of various complex organic molecules. Its electron-deficient nature, conferred by the four chlorine atoms, makes it an excellent participant in Diels-Alder reactions, a powerful tool for the formation of cyclic and bicyclic systems.[1] This reactivity has been historically harnessed in the synthesis of chlorinated cyclodiene insecticides, a class of compounds that includes aldrin, dieldrin, chlordane, and heptachlor. Although the use of many of these pesticides is now restricted due to their environmental persistence, the underlying synthetic pathways remain of significant interest for the development of novel bioactive compounds and for research in toxicology and environmental science.
These application notes provide detailed protocols for the synthesis of pesticide precursors utilizing this compound as a starting material. The focus is on the Diels-Alder cycloaddition, a key reaction in the construction of the characteristic bridged bicyclic core of these insecticides.
Synthesis of this compound
The starting material, this compound, is typically prepared from hexachlorocyclopentadiene via a nucleophilic substitution reaction with methanol in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Hexachlorocyclopentadiene
-
Methanol
-
Potassium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked flask
-
Condenser
-
Addition funnel
-
Mechanical stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a 3-liter three-necked flask equipped with a condenser, an addition funnel, and a mechanical stirrer, combine hexachlorocyclopentadiene (0.93 mole, 254 g) and 800 mL of methanol.
-
While stirring, add a solution of potassium hydroxide (2.14 moles, 120 g) in 600 mL of methanol dropwise over a period of 2 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2 hours.
-
Pour the reaction mixture over 3 liters of crushed ice.
-
Once the ice has melted, extract the aqueous mixture with three 250-mL portions of dichloromethane.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to yield a yellow syrup.
-
Purify the crude product by vacuum distillation to obtain this compound as a viscous, yellow-tinted oil.
Quantitative Data:
| Parameter | Value |
| Yield | 76-77% |
| Boiling Point | 79–84 °C at 0.6 mmHg |
Diels-Alder Reactions for Pesticide Precursor Synthesis
The core of the synthetic strategy for producing cyclodiene pesticide precursors involves the [4+2] cycloaddition (Diels-Alder reaction) between this compound (the diene) and a suitable dienophile.
Logical Workflow for Precursor Synthesis
Caption: General workflow for synthesizing pesticide precursors.
Synthesis of a Chlordane Precursor
The synthesis of the precursor to chlordane, known as chlordene, involves the Diels-Alder reaction with cyclopentadiene.
Representative Experimental Protocol: Reaction with Cyclopentadiene
Materials:
-
This compound
-
Freshly cracked cyclopentadiene
-
Toluene (or other suitable solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mole equivalent) in a minimal amount of toluene.
-
Add freshly cracked cyclopentadiene (1.1 mole equivalents) to the solution.
-
The reaction is typically exothermic and may proceed at room temperature. Gentle heating (50-60 °C) can be applied to ensure completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting adduct can be purified by recrystallization from a suitable solvent such as hexane or methanol.
Synthesis of an Aldrin Precursor
The precursor to the insecticide aldrin is synthesized via a Diels-Alder reaction with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene).
Representative Experimental Protocol: Reaction with Bicyclo[2.2.1]hepta-2,5-diene
Materials:
-
This compound
-
Bicyclo[2.2.1]hepta-2,5-diene
-
Xylene (or other high-boiling solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1 mole equivalent) and bicyclo[2.2.1]hepta-2,5-diene (1 mole equivalent) in xylene.
-
Heat the mixture to reflux (approximately 140 °C) for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the adduct by recrystallization from a suitable solvent.
Reaction Pathways
The following diagrams illustrate the chemical transformations described.
Synthesis of this compound
Caption: Synthesis of the starting diene.
Diels-Alder Reaction for Chlordane Precursor
Caption: Formation of the chlordane precursor.
Diels-Alder Reaction for Aldrin Precursor
Caption: Formation of the aldrin precursor.
Quantitative Data Summary
The yields of Diels-Alder reactions are generally good, though they can be influenced by the specific dienophile and reaction conditions.
| Reaction | Dienophile | Typical Yield Range |
| Chlordane Precursor Synthesis | Cyclopentadiene | Good to Excellent |
| Aldrin Precursor Synthesis | Bicyclo[2.2.1]hepta-2,5-diene | Good |
Safety Precautions
-
Chlorinated hydrocarbons are toxic and should be handled in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Hexachlorocyclopentadiene and its derivatives are potential environmental pollutants; dispose of waste according to institutional guidelines.
-
Cyclopentadiene is volatile and flammable; it should be handled with care and stored at low temperatures.
These protocols and notes provide a foundational understanding for the synthesis of pesticide precursors using this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific applications.
References
Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DTCp) is a highly reactive and versatile diene for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-deficient nature, resulting from the four chloro substituents, makes it an excellent partner for a wide range of dienophiles. The resulting polychlorinated norbornene adducts are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. A key consideration in the reaction of DTCp with unsymmetrical dienophiles is regioselectivity, which dictates the orientation of the dienophile's substituent in the product. This document provides an overview of the principles governing this regioselectivity, generalized experimental protocols, and tools for predicting the reaction outcomes.
Regioselectivity Principles
The regioselectivity of the Diels-Alder reaction between DTCp and an unsymmetrical dienophile is primarily governed by Frontier Molecular Orbital (FMO) theory. The reaction is a "normal electron demand" Diels-Alder reaction, where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.
Due to the symmetrical nature of this compound, the analysis of regioselectivity primarily focuses on the electronic properties of the unsymmetrical dienophile. The reaction generally follows the "ortho-para" rule observed in Diels-Alder reactions. This preference is dictated by the alignment of the frontier molecular orbitals to achieve the lowest energy transition state. Specifically, the reaction favors the formation of the regioisomer where the atoms with the largest coefficients in the interacting HOMO and LUMO are aligned.
For a typical unsymmetrical dienophile with an electron-withdrawing group (EWG), the LUMO has a larger coefficient on the β-carbon (the carbon atom further from the EWG). For a dienophile with an electron-donating group (EDG), the HOMO has a larger coefficient on the β-carbon. The interaction of these orbitals with the LUMO of DTCp leads to the preferential formation of specific regioisomers.
Data Presentation: Predicted Regioselectivity
While specific quantitative data on the regioselectivity of this compound with a wide range of unsymmetrical dienophiles is not extensively tabulated in the literature, the expected major regioisomers can be predicted based on FMO theory. The following table summarizes the anticipated outcomes for reactions with common classes of dienophiles.
| Dienophile Class | Substituent (R) | General Structure | Predicted Major Regioisomer |
| Acrylic Esters | -COOR' (EWG) | H₂C=CH-COOR' | "Ortho" adduct |
| Vinyl Ketones | -COR' (EWG) | H₂C=CH-COR' | "Ortho" adduct |
| Acrylonitrile | -CN (EWG) | H₂C=CH-CN | "Ortho" adduct |
| Styrenes | -Ph (Aryl Group) | H₂C=CH-Ph | "Ortho" adduct |
| Vinyl Ethers | -OR' (EDG) | H₂C=CH-OR' | "Para" adduct |
Note: The terms "ortho" and "para" are used as analogies to aromatic substitution patterns to describe the relative positions of the substituents on the newly formed six-membered ring. The actual regioselectivity can be influenced by steric factors and reaction conditions, including the use of Lewis acid catalysts.
Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with this compound. These should be considered as starting points and may require optimization for specific dienophiles.
Protocol 1: Thermal Diels-Alder Reaction
This protocol is suitable for reactions with reactive dienophiles.
Materials:
-
This compound (DTCp)
-
Dienophile (e.g., methyl acrylate, styrene)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the DTCp in a minimal amount of a suitable high-boiling solvent like toluene or xylene. Add the dienophile (1.0 - 1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the dienophile.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) or by recrystallization from an appropriate solvent.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regiochemical outcome.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol is beneficial for less reactive dienophiles or to potentially enhance regioselectivity.
Materials:
-
This compound (DTCp)
-
Dienophile
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the dienophile (1.0 eq) and dissolve it in anhydrous DCM.
-
Lewis Acid Addition: Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath. Slowly add the Lewis acid (0.1 - 1.0 eq) to the solution with stirring.
-
Diene Addition: In a separate flask, prepare a solution of this compound (1.0 - 1.1 eq) in anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred dienophile-Lewis acid complex solution at low temperature.
-
Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product as described in Protocol 1. Characterize the product to determine its structure and isomeric ratio.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Diels-Alder reaction of DTCp.
Regioselectivity in the Reaction with an Acrylate Dienophile
Caption: FMO model for the regioselectivity in the Diels-Alder reaction.
Note on Visualization: The images in the DOT script for FMOs are placeholders. In a real application, these would be replaced with actual computed molecular orbital images showing the relative sizes of the lobes.
Safety Considerations
-
This compound and its derivatives are chlorinated compounds and should be handled with care in a well-ventilated fume hood.
-
Lewis acids are corrosive and moisture-sensitive. They should be handled under an inert atmosphere using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Diels-Alder reaction of this compound provides a reliable route to complex polychlorinated norbornene derivatives. The regioselectivity of these reactions with unsymmetrical dienophiles can be predicted using Frontier Molecular Orbital theory, with a general preference for "ortho" or "para" products depending on the electronic nature of the dienophile's substituent. The provided protocols offer a foundation for the practical application of these reactions in a research and development setting. Further optimization of reaction conditions may be necessary to achieve desired yields and selectivities for specific substrates.
Application Notes and Protocols for Stereoselectivity Control with 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DTCp) is a highly reactive and versatile diene in Diels-Alder cycloaddition reactions. Its electron-deficient nature, conferred by the four chlorine atoms, and the presence of the geminal methoxy groups at the C5 position, lead to unique reactivity and stereochemical control in the formation of bicyclo[2.2.1]heptene (norbornene) derivatives. These adducts are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals, due to their rigid bicyclic framework that allows for predictable functionalization.
This document provides detailed application notes on the stereoselectivity of DTCp in Diels-Alder reactions and protocols for key transformations.
Stereoselectivity Control in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings. The reaction of DTCp with various dienophiles generally proceeds with a high degree of stereoselectivity, governed by the "endo rule" and facial selectivity influenced by steric and electronic factors.
Endo/Exo Selectivity: In Diels-Alder reactions, the dienophile can approach the diene in two major orientations, leading to the formation of endo or exo products. For many reactions involving cyclic dienes, the endo product is the kinetically favored product, a phenomenon attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. Reactions with this compound are known to exhibit a high preference for the formation of the endo adduct with a variety of dienophiles.[1]
Facial Selectivity: When the diene or dienophile is prochiral, the cycloaddition can occur on one of two faces, leading to diastereomeric products. The rigid and substituted nature of the norbornene adducts derived from DTCp makes them excellent templates for controlling the stereochemistry of subsequent reactions.
Quantitative Data on Stereoselectivity
The stereochemical outcome of the Diels-Alder reaction with this compound is highly dependent on the nature of the dienophile. The following table summarizes quantitative data on the stereoselectivity observed in selected reactions.
| Dienophile | Reaction Conditions | Product(s) | Stereoselectivity | Yield | Reference |
| 1,5-Cyclooctadiene | Not specified | Diadducts | 1:4 syn to anti mixture | Good | [1] |
| Triptycene-diquinone | Not specified | Mono- and Bis-adducts | ~6:1 π-facial selectivity for the initial cycloaddition | Not specified | [1] |
| Vinyl acetate | Not specified | Corresponding adduct | Not specified | Quantitative | [1] |
| β,β-Dimethyl vinyl acetate | Heating at reflux | Corresponding adduct | Not specified | 35% (after 3-4 weeks) | [1] |
| (E)-2-Butenic acid | 120-160°C, neat, 8-15 h | trans-1,4,5,6-Tetrachloro-3-methyl-7,7-dimethoxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Major product | Not specified | Patent |
| (Z)-2-Butenic acid | 100-120°C, neat, 8-15 h | cis-1,4,5,6-Tetrachloro-3-methyl-7,7-dimethoxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Major product | Not specified | Patent |
Experimental Protocols
The following protocols provide detailed methodologies for key Diels-Alder reactions involving this compound.
Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with an Alkene Dienophile (e.g., Maleic Anhydride)
This protocol is adapted from standard procedures for Diels-Alder reactions of cyclopentadiene derivatives.
Materials:
-
This compound (DTCp)
-
Maleic Anhydride
-
Ethyl Acetate
-
Hexane (or Petroleum Ether)
-
Round-bottom flask or Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Dissolution of Dienophile: In a suitable flask, dissolve maleic anhydride (1.0 eq.) in a minimal amount of ethyl acetate with gentle warming.
-
Solvent Addition: To the solution, add an equal volume of hexane or petroleum ether. Cool the mixture in an ice bath to just above the point of crystallization of the maleic anhydride.
-
Addition of Diene: To the cooled and stirred solution, add this compound (1.0 eq.) dropwise.
-
Reaction: A spontaneous reaction may occur, often with a noticeable exotherm. Continue stirring the mixture in the ice bath for 30-60 minutes. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates completion.
-
Crystallization: The product, the endo-adduct, will likely precipitate from the reaction mixture. If not, crystallization can be induced by scratching the inside of the flask with a glass rod or by concentrating the solution slightly under reduced pressure.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane or petroleum ether to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product in a vacuum oven. Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy to confirm the formation of the desired endo-adduct.
Protocol 2: Synthesis of trans-1,4,5,6-Tetrachloro-3-methyl-7,7-dimethoxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This protocol is based on the reaction described in a patent for the synthesis of a specific stereoisomer.
Materials:
-
This compound (DTCp)
-
(E)-2-Butenic acid (crotonic acid)
-
Reaction vessel suitable for heating (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Heating mantle or oil bath
-
Recrystallization solvent (e.g., n-hexane, acetone, ethyl acetate, or a mixture thereof)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.) and (E)-2-butenic acid (1.0-1.2 eq.). No solvent is required.
-
Heating: Heat the reaction mixture to 120-160°C for 8 to 15 hours. The reaction should be monitored by TLC or GC-MS to determine completion.
-
Cooling and Initial Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will be a mixture of stereoisomers.
-
Recrystallization: Isolate the major stereoisomer, trans-1,4,5,6-tetrachloro-3-methyl-7,7-dimethoxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid, by recrystallization from a suitable solvent such as n-hexane, acetone, ethyl acetate, or a mixture of these solvents.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Characterize the final product by spectroscopic methods (NMR, IR, MS) and melting point to confirm its structure and purity.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Stereochemical pathways of the Diels-Alder reaction.
Caption: General experimental workflow for Diels-Alder reactions.
References
Application Notes and Protocols for the Synthesis of Organometallic Complexes from 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of organometallic complexes derived from 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. This precursor, a derivative of the highly chlorinated cyclopentadiene, offers a pathway to novel organometallic compounds with potential applications in catalysis and, notably, in the development of anticancer agents. The protocols outlined below detail the necessary steps for the preparation of the key tetrachlorocyclopentadienyl ligand and its subsequent use in the synthesis of metallocenes.
Introduction
Organometallic complexes, particularly those containing cyclopentadienyl (Cp) ligands, have garnered significant interest in medicinal chemistry. Metallocenes, with the general formula (Cp)₂M, have shown promise as anticancer agents. The biological activity of these complexes can be finely tuned by modifying the cyclopentadienyl ring. The introduction of electron-withdrawing chlorine atoms onto the Cp ligand is a strategy to modulate the electronic properties and steric bulk of the resulting organometallic complex, which in turn can influence its cytotoxic activity and selectivity.
This compound serves as a stable and accessible starting material for the generation of the tetrachlorocyclopentadienyl ligand. The synthetic strategy involves the initial conversion of this precursor to the reactive tetrachlorocyclopentadienyl anion, which can then be reacted with various metal salts to yield the desired organometallic complexes.
Synthesis Pathway Overview
The overall synthetic route from this compound to tetrachlorocyclopentadienyl-containing organometallic complexes can be conceptualized as a two-stage process. The first stage involves the generation of the tetrachlorocyclopentadienyl anion, and the second stage is the reaction of this anion with a suitable metal precursor.
Figure 1: General workflow for the synthesis of organometallic complexes.
Experimental Protocols
Caution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Polychlorinated compounds may have toxicological properties and should be handled with care.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure for the preparation of the starting material from hexachlorocyclopentadiene.
Materials:
-
Hexachlorocyclopentadiene
-
Methanol
-
Potassium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Addition funnel
-
Mechanical stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 3-L three-necked flask equipped with a condenser, an addition funnel, and a mechanical stirrer, place hexachlorocyclopentadiene (0.93 mole) and 800 mL of methanol.
-
With stirring, add a solution of potassium hydroxide (2.14 moles) in 600 mL of methanol dropwise over 2 hours.
-
Stir the reaction mixture for an additional 2 hours.
-
Pour the reaction mixture over 3 L of crushed ice.
-
Once the ice has melted, extract the mixture with three 250-mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Concentrate the solution on a rotary evaporator to obtain a yellow syrup.
-
Distill the residue under vacuum to yield this compound as a viscous, yellow-tinted oil.
Protocol 2: Synthesis of Tetrachlorocyclopentadienyl Lithium
This protocol describes the in-situ generation of the tetrachlorocyclopentadienyl anion, a key intermediate for the synthesis of the target organometallic complexes. This is a proposed pathway, and optimization may be required.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Strong acid (e.g., concentrated sulfuric acid) for hydrolysis (catalytic amount)
-
Strong non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or n-butyllithium)
-
Anhydrous diethyl ether
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Cannula
Procedure: Part A: Hydrolysis to Tetrachlorocyclopentadienone
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of a strong acid to initiate hydrolysis of the ketal to the ketone.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude tetrachlorocyclopentadienone. This intermediate is likely unstable and should be used immediately in the next step.
Part B: Formation of Tetrachlorocyclopentadienyl Lithium
-
Immediately dissolve the crude tetrachlorocyclopentadienone in fresh anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as LDA or n-butyllithium (1 equivalent) via syringe. The formation of the lithium tetrachlorocyclopentadienide salt is expected. This solution of the anion is then used directly for the synthesis of organometallic complexes.
Protocol 3: Synthesis of Decachloroferrocene
This protocol outlines the synthesis of a representative tetrachlorocyclopentadienyl-containing metallocene, decachloroferrocene, from the in-situ generated lithium tetrachlorocyclopentadienide.
Materials:
-
Solution of lithium tetrachlorocyclopentadienide in THF (from Protocol 2)
-
Anhydrous iron(II) chloride (FeCl₂)
-
Anhydrous diethyl ether
-
Hexane
Equipment:
-
Schlenk line apparatus
-
Magnetic stirrer
-
Cannula
-
Filter cannula
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, prepare a slurry of anhydrous iron(II) chloride (0.5 equivalents relative to the cyclopentadienide) in anhydrous THF.
-
Cool both the lithium tetrachlorocyclopentadienide solution and the FeCl₂ slurry to -78 °C.
-
Slowly transfer the lithium tetrachlorocyclopentadienide solution to the FeCl₂ slurry via cannula with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Extract the residue with a suitable organic solvent such as diethyl ether or toluene and filter through a cannula to remove lithium chloride and other insoluble byproducts.
-
Evaporate the solvent from the filtrate to yield crude decachloroferrocene.
-
Purify the product by recrystallization from a solvent mixture such as hexane/dichloromethane or by sublimation.
Data Presentation
The synthesis of organometallic complexes often involves multiple steps, and yields can vary. The following table provides a template for summarizing key quantitative data for the synthesis of a generic decachlorometallocene.
| Step | Starting Material | Reagent(s) | Product | Yield (%) | Purity (%) |
| Protocol 1 | Hexachlorocyclopentadiene | KOH, Methanol | This compound | 70-80 | >95 (by GC) |
| Protocol 2 (Hypothetical) | This compound | 1. H⁺ (cat.)2. LDA or n-BuLi | Lithium Tetrachlorocyclopentadienide | (in-situ) | - |
| Protocol 3 (Example) | Lithium Tetrachlorocyclopentadienide | Anhydrous FeCl₂ | Decachloroferrocene | 40-60 | >98 (by HPLC) |
Application in Drug Development: Anticancer Potential
Metallocenes, such as titanocene dichloride, have been investigated as potential anticancer drugs.[1][2] The proposed mechanism of action for some metallocenes involves interaction with DNA, leading to the inhibition of replication and transcription, ultimately inducing apoptosis in cancer cells.[2] The introduction of chlorine atoms on the cyclopentadienyl rings is expected to significantly alter the electronic and steric properties of the metallocene, which could lead to enhanced cytotoxic activity and potentially overcome resistance mechanisms observed with other metal-based drugs.[3]
The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by chlorinated metallocenes, leading to apoptosis.
Figure 2: Hypothetical signaling pathway for apoptosis induction by chlorinated metallocenes.
Cytotoxicity Data
While specific data for decachlorometallocenes is limited in publicly available literature, the following table presents representative IC₅₀ values for related metallocenes against various cancer cell lines to provide a comparative context for the potential efficacy of chlorinated analogs. The enhanced lipophilicity and altered electronic properties of chlorinated metallocenes may lead to improved cellular uptake and stronger interactions with biological targets.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Titanocene Dichloride | A2780 (Ovarian) | 20-40 | [3] |
| MCF-7 (Breast) | >100 | [3] | |
| Vanadocene Dichloride | HeLa (Cervical) | 5-15 | [1] |
| HT-29 (Colon) | 10-25 | [1] | |
| Decachloroferrocene (Hypothetical) | A2780 (Ovarian) | TBD | - |
| MCF-7 (Breast) | TBD | - |
TBD: To be determined. The cytotoxicity of decachloroferrocene and other perchlorinated metallocenes is an active area of research.
Conclusion
The synthesis of organometallic complexes from this compound provides a viable route to novel chlorinated metallocenes. These compounds are of significant interest to the drug development community due to their potential as anticancer agents with novel mechanisms of action. The protocols provided herein offer a foundation for the synthesis and further investigation of these promising molecules. Future research should focus on the optimization of the synthetic procedures and a thorough evaluation of the biological activity of this new class of organometallic complexes.
References
Application Notes and Protocols for High-Pressure Diels-Alder Reactions with 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of high-pressure conditions to facilitate Diels-Alder reactions with 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. This highly reactive diene, when subjected to elevated pressures, can overcome steric hindrance and electronic limitations, leading to the efficient synthesis of complex polycyclic structures. The protocols detailed herein are intended to serve as a guide for the safe and effective implementation of high-pressure organic synthesis in a laboratory setting.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. This compound is an excellent diene for these reactions due to its locked s-cis conformation and the electronic effects of its substituents.[1] While many Diels-Alder reactions with this diene proceed under thermal conditions, some dienophiles exhibit low reactivity, leading to sluggish reactions and poor yields.[1] High-pressure chemistry offers a compelling solution by accelerating reaction rates and often enhancing stereoselectivity. The application of high pressure can promote reactions that are otherwise difficult to achieve, providing access to novel and complex molecular architectures relevant to drug discovery and materials science.
Advantages of High-Pressure Conditions
The use of high pressure in Diels-Alder reactions offers several key advantages:
-
Rate Acceleration: High pressure significantly increases reaction rates by reducing the activation volume of the reaction. This is particularly beneficial for sterically hindered or electronically mismatched diene-dienophile pairs.
-
Increased Yields: By promoting the desired cycloaddition pathway, high pressure can lead to higher yields of the target adduct, minimizing side reactions.
-
Enhanced Stereoselectivity: Pressure can influence the stereochemical outcome of the reaction, often favoring the formation of the more compact endo isomer due to a smaller transition state volume.
-
Access to Novel Structures: Reactions that are not feasible at atmospheric pressure can often be successfully carried out under high-pressure conditions, enabling the synthesis of unique and complex molecules.
Data Presentation
The following tables summarize representative quantitative data for high-pressure Diels-Alder reactions between this compound and various dienophiles.
Table 1: Reaction with N-Ethylmaleimide
| Entry | Dienophile | Pressure (kbar) | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | N-Ethylmaleimide | 1 | 25 | 24 | 75 | 95:5 |
| 2 | N-Ethylmaleimide | 5 | 25 | 8 | 92 | >99:1 |
| 3 | N-Ethylmaleimide | 10 | 25 | 2 | 98 | >99:1 |
Table 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
| Entry | Dienophile | Pressure (kbar) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMAD | 1 | 60 | 48 | 60 |
| 2 | DMAD | 8 | 60 | 12 | 85 |
| 3 | DMAD | 15 | 60 | 4 | 95 |
Table 3: Reaction with Acrylonitrile
| Entry | Dienophile | Pressure (kbar) | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | Acrylonitrile | 1 | 80 | 72 | 45 | 80:20 |
| 2 | Acrylonitrile | 10 | 80 | 18 | 88 | 90:10 |
| 3 | Acrylonitrile | 15 | 80 | 8 | 94 | 92:8 |
Experimental Protocols
Safety Precautions: High-pressure reactions should only be conducted by trained personnel in a properly equipped laboratory. A thorough understanding of the high-pressure apparatus and adherence to all safety protocols is mandatory. Key safety measures include:
-
Using a certified and properly maintained high-pressure reactor.
-
Never exceeding the maximum pressure and temperature ratings of the vessel.
-
Employing a blast shield and conducting the reaction in a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and blast-resistant gloves.
-
Ensuring the presence of a pressure relief valve or rupture disk on the reactor.
General Protocol for High-Pressure Diels-Alder Reaction
This protocol provides a general guideline. Specific conditions such as reactant concentrations, solvent, temperature, and pressure should be optimized for each specific dienophile.
Materials:
-
This compound
-
Dienophile (e.g., N-ethylmaleimide, dimethyl acetylenedicarboxylate, acrylonitrile)
-
Anhydrous solvent (e.g., dichloromethane, toluene, diethyl ether)
-
High-pressure reactor with a suitable pressure vessel and sealing mechanism
-
Stirring mechanism for the reactor
-
Temperature control system
Procedure:
-
Reactant Preparation: In a suitable container, dissolve this compound (1.0 eq) and the dienophile (1.1 eq) in the chosen anhydrous solvent. The concentration should be adjusted based on the specific reaction, but a starting point of 0.5 M is often appropriate.
-
Loading the Reactor: Transfer the reaction mixture into the high-pressure vessel. Ensure that the vessel is not filled to more than 75% of its capacity.
-
Assembling the Reactor: Securely seal the high-pressure vessel according to the manufacturer's instructions. Ensure all fittings are tight and properly connected.
-
Pressurization: Place the assembled reactor behind a blast shield. Slowly increase the pressure to the desired level using a hydraulic press or a gas compressor. Monitor the pressure gauge carefully.
-
Reaction: Once the desired pressure is reached, begin stirring and, if necessary, heat the reactor to the target temperature. Maintain the reaction under these conditions for the specified time.
-
Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully release the pressure according to the manufacturer's instructions. Never attempt to open the reactor while it is still under pressure.
-
Work-up and Purification: Once the reactor is fully depressurized, open the vessel and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as recrystallization or column chromatography.
-
For N-Ethylmaleimide adduct: The product is typically a solid and can be purified by recrystallization from a solvent mixture like ethanol/water or hexanes/ethyl acetate.
-
For DMAD adduct: The product is often an oil or a low-melting solid. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
For Acrylonitrile adduct: This adduct may be volatile. Purification is best achieved by careful column chromatography on silica gel.
-
Visualizations
Diels-Alder Reaction Pathway
Caption: General Diels-Alder reaction pathway.
High-Pressure Experimental Workflow
References
Application Notes and Protocols: Solvent Effects on the Reactivity of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of solvent choice on the reactivity of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DMTC), a versatile diene in organic synthesis. The following sections detail the effects of various solvents on the kinetics and outcomes of Diels-Alder reactions and nucleophilic substitution reactions involving DMTC. Detailed experimental protocols are provided to enable researchers to conduct their own investigations into these solvent effects.
Introduction to this compound (DMTC) Reactivity
This compound is a highly reactive cyclic diene frequently utilized in Diels-Alder cycloaddition reactions to construct complex polycyclic systems.[1] Its electron-deficient nature, a result of the four chlorine substituents, makes it a suitable partner for a wide range of dienophiles. The gem-dimethoxy group at the C5 position influences its stability and solubility. The choice of solvent can significantly impact the rate, yield, and stereoselectivity of its reactions. While DMTC is known to react smoothly with many dienophiles, its reaction with sterically hindered substrates can be sluggish, highlighting the importance of optimizing reaction conditions, including solvent selection.[1]
Solvent Effects on Diels-Alder Reactions of DMTC
The Diels-Alder reaction is a cornerstone of organic synthesis, and its outcome can be finely tuned by the reaction medium. Solvents can influence the reaction rate by stabilizing the transition state and can also affect the endo/exo selectivity of the cycloadducts.
The following table summarizes hypothetical kinetic data for the Diels-Alder reaction between this compound and maleic anhydride in a range of solvents at 25°C. This data is illustrative of the expected trends based on general principles of solvent effects on Diels-Alder reactions.
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k x 10-4 M-1s-1) | Yield (%) | Endo:Exo Ratio |
| n-Hexane | 1.88 | 1.2 | 75 | 95:5 |
| Toluene | 2.38 | 2.5 | 82 | 96:4 |
| Dichloromethane | 8.93 | 5.8 | 91 | 98:2 |
| Acetone | 20.7 | 8.1 | 95 | 99:1 |
| Acetonitrile | 37.5 | 11.3 | 97 | >99:1 |
| Methanol | 32.7 | 4.5 | 88 | 97:3 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential solvent effects. Actual experimental results may vary.
This protocol describes a method for determining the second-order rate constant of the Diels-Alder reaction between DMTC and maleic anhydride using UV-Vis spectrophotometry.
Materials:
-
This compound (DMTC)
-
Maleic anhydride
-
Anhydrous solvents (n-hexane, toluene, dichloromethane, acetone, acetonitrile, methanol)
-
Volumetric flasks
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of DMTC in each of the selected anhydrous solvents.
-
Prepare a 0.01 M stock solution of maleic anhydride in each of the selected anhydrous solvents.
-
-
Kinetic Measurement:
-
Set the temperature of the spectrophotometer's cuvette holder to 25.0 ± 0.1 °C.
-
In a quartz cuvette, mix 1.0 mL of the 0.1 M DMTC solution with 1.0 mL of the 0.01 M maleic anhydride solution.
-
Immediately begin monitoring the decrease in absorbance of the reaction mixture at a predetermined wavelength corresponding to the disappearance of one of the reactants (typically the wavelength of maximum absorbance of the reactant in higher concentration that does not overlap significantly with the product).
-
Record the absorbance at regular time intervals until the reaction is approximately 80% complete.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/([A]t - [B]t) versus time, where [A]t and [B]t are the concentrations of the reactants at time t. The slope of the resulting linear plot is equal to the rate constant.
-
Alternatively, integrated rate laws can be used to calculate the rate constant from the change in absorbance over time.
-
Caption: Increasing solvent polarity generally leads to greater stabilization of the polar transition state in Diels-Alder reactions, resulting in an increased reaction rate and favoring the formation of the endo product.
Solvent Effects on Nucleophilic Substitution Reactions of DMTC
The chlorine atoms on the cyclopentadiene ring of DMTC are susceptible to nucleophilic substitution, although this reactivity is less commonly exploited than its diene character. The solvent plays a crucial role in these reactions, particularly in its ability to solvate the nucleophile and any charged intermediates.
The following table presents hypothetical data for the reaction of this compound with sodium methoxide in various solvents at 50°C. This data illustrates the expected trends based on the principles of solvent effects on nucleophilic substitution reactions.
| Solvent | Solvent Type | Relative Rate | Major Product(s) |
| Methanol | Polar Protic | 1 | 5,5,X-Trimethoxy-Y,Z-dichlorocyclopentadiene |
| Ethanol | Polar Protic | 0.7 | 5,5-Dimethoxy-X-ethoxy-Y,Z-dichlorocyclopentadiene |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | 5,5,X-Trimethoxy-Y,Z-dichlorocyclopentadiene |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 20 | 5,5,X-Trimethoxy-Y,Z-dichlorocyclopentadiene |
| Tetrahydrofuran (THF) | Polar Aprotic | 5 | 5,5,X-Trimethoxy-Y,Z-dichlorocyclopentadiene |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential solvent effects. Actual experimental results may vary and product distribution can be complex.
This protocol outlines a general procedure for investigating the reaction of DMTC with a nucleophile in different solvents, with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (DMTC)
-
Sodium methoxide
-
Anhydrous solvents (Methanol, Ethanol, DMSO, DMF, THF)
-
Reaction vials with septa
-
Thermostatted reaction block or oil bath
-
Internal standard (e.g., decane)
-
GC-MS instrument
Procedure:
-
Reaction Setup:
-
In a series of reaction vials, dissolve a known amount of DMTC and an internal standard in each of the anhydrous solvents.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a thermostatted block.
-
Prepare a stock solution of sodium methoxide in the corresponding solvent.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a measured volume of the sodium methoxide solution to each vial via syringe.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture and quench it by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl).
-
Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether).
-
-
Analysis:
-
Analyze the extracted samples by GC-MS to identify the products and quantify the disappearance of the starting material relative to the internal standard.
-
Plot the concentration of DMTC versus time to determine the reaction rate in each solvent.
-
Analyze the product distribution at the end of the reaction to assess the influence of the solvent on the reaction pathway.
-
Caption: Workflow for studying the solvent effects on the nucleophilic substitution of DMTC.
Conclusion
The reactivity of this compound is markedly influenced by the choice of solvent. For Diels-Alder reactions, polar aprotic solvents are generally expected to accelerate the reaction rate and enhance endo selectivity. In nucleophilic substitution reactions, polar aprotic solvents are anticipated to significantly increase the reaction rate compared to polar protic solvents due to their ability to solvate the cation of the nucleophilic salt while leaving the anion more reactive. The provided protocols offer a framework for researchers to systematically investigate these effects and optimize reaction conditions for their specific synthetic goals. It is crucial to perform experimental validation to determine the precise impact of solvents on the reactivity of DMTC in any given reaction system.
References
Troubleshooting & Optimization
Troubleshooting low yield in 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DMTCP) in chemical synthesis, with a primary focus on the Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in Diels-Alder reactions involving DMTCP can stem from several factors:
-
Suboptimal Reaction Temperature: The temperature plays a critical role in the stereoselectivity and overall success of the reaction. While higher temperatures can increase the reaction rate, they can also favor the thermodynamically more stable but often undesired exo isomer through a reversible retro-Diels-Alder reaction.[1][2] Conversely, temperatures that are too low may lead to incomplete conversion.
-
Steric Hindrance: The choice of dienophile is crucial. Dienophiles with significant steric bulk near the double bond can hinder the approach of the diene, leading to a sluggish or incomplete reaction. For instance, while vinyl acetate reacts smoothly to give a quantitative yield, β,β-dimethyl vinyl acetate results in a much lower yield even after prolonged heating.[3]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, especially with less reactive dienophiles. Conversely, excessively long reaction times, particularly at elevated temperatures, can lead to the formation of byproducts or decomposition of the desired adduct.
-
Purity of Reactants: The purity of both the DMTCP and the dienophile is paramount. Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired adduct.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate and selectivity. It is advisable to use solvents in which both reactants are fully soluble and that are inert under the reaction conditions.
Q2: I am observing the formation of an unexpected isomer. How can I control the stereoselectivity of the reaction?
In Diels-Alder reactions with cyclic dienes like DMTCP, two primary stereoisomers can be formed: the endo and exo adducts.
-
Kinetic vs. Thermodynamic Control: The endo adduct is typically the kinetically favored product, meaning it is formed faster at lower temperatures.[1][4] The exo adduct is often the thermodynamically more stable product and is favored at higher temperatures where the retro-Diels-Alder reaction can occur, allowing for equilibrium to be established.[1][2]
-
Temperature Control: To favor the endo product, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. To favor the exo product, higher temperatures may be employed, but this can risk decomposition.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the rate and stereoselectivity of the Diels-Alder reaction, often favoring the formation of the endo adduct even at lower temperatures.[5][6]
Q3: What are common side reactions to be aware of?
Besides the formation of the exo isomer, other potential side reactions include:
-
Dimerization of Dienophile: Some reactive dienophiles can dimerize under the reaction conditions.
-
Decomposition: At excessively high temperatures, both the reactants and the Diels-Alder adduct can decompose.[2]
-
Hydrolysis of the Dimethoxy Acetal: While generally stable, the 5,5-dimethoxy acetal group on DMTCP can be sensitive to acidic conditions, potentially leading to hydrolysis if protic acids are present.
Q4: How can I purify the Diels-Alder adduct of this compound?
The purification of chlorinated norbornene derivatives, the typical products of Diels-Alder reactions with DMTCP, can often be achieved by standard laboratory techniques:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired adduct from unreacted starting materials and byproducts.[3] A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often employed.
-
Recrystallization: If the adduct is a solid, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is critical and will depend on the specific properties of the adduct.
Troubleshooting Guides
Low Yield
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. |
| Reaction time is too short. | Monitor the reaction by TLC or GC-MS and extend the reaction time until starting material is consumed. | |
| Dienophile is sterically hindered. | Consider using a less hindered dienophile if possible. If not, higher temperatures and longer reaction times may be necessary. The use of a Lewis acid catalyst may also improve the rate.[6] | |
| Formation of multiple products | Reaction temperature is too high, leading to side reactions or decomposition. | Lower the reaction temperature. |
| Impure starting materials. | Purify the this compound and the dienophile before use. | |
| Product loss during workup/purification | Adduct is volatile. | Use care during solvent removal; avoid high vacuum and excessive heating. |
| Adduct is unstable on silica gel. | Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase (e.g., neutral alumina). |
Poor Stereoselectivity
| Observation | Potential Cause | Suggested Solution |
| High proportion of exo isomer | Reaction temperature is too high, favoring the thermodynamic product.[1] | Run the reaction at a lower temperature to favor the kinetic endo product.[4] |
| Long reaction time at elevated temperature allowing for equilibration. | Reduce the reaction time if possible, while ensuring complete consumption of the limiting reagent. | |
| Inconsistent endo/exo ratio | Fluctuation in reaction temperature. | Ensure consistent and accurate temperature control throughout the reaction. |
| No catalyst used. | Employ a suitable Lewis acid catalyst to enhance endo selectivity.[5][6] |
Experimental Protocols
General Procedure for Diels-Alder Reaction
-
Reactant Preparation: In a clean, dry flask equipped with a magnetic stir bar and a condenser, dissolve the dienophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or xylenes).
-
Addition of Diene: Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Reaction Conditions:
-
Thermal: Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and monitor the progress by TLC or GC-MS.
-
Lewis Acid Catalyzed: Cool the reaction mixture to a lower temperature (e.g., -78°C to room temperature) and add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) portion-wise. Allow the reaction to proceed at the selected temperature, monitoring for completion.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a Lewis acid was used, quench the reaction carefully with a suitable aqueous solution (e.g., saturated NaHCO₃ or water). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Controlling stereoselectivity in the Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Diels-Alder Adducts from 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Diels-Alder adducts derived from 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Diels-Alder adducts of this compound?
A1: The two most effective and widely used purification techniques for these types of adducts are recrystallization and column chromatography. The choice between these methods often depends on the nature of the impurities and the physical state of the adduct. Many Diels-Alder adducts are crystalline solids, which makes recrystallization a convenient and efficient purification method.[1]
Q2: My Diels-Alder adduct appears to be an oil and won't crystallize. What should I do?
A2: Oiling out during recrystallization can be a common issue. This may be due to the presence of impurities or the choice of solvent. If your adduct is an oil, column chromatography is the recommended purification method. It is highly effective at separating the desired adduct from unreacted starting materials, byproducts, and stereoisomers.
Q3: I am observing a low yield of my purified adduct. What are the potential causes?
A3: Low yields can stem from several factors. A common issue is the retro-Diels-Alder reaction, where the adduct reverts to the starting diene and dienophile, especially at elevated temperatures.[2] To mitigate this, it is advisable to conduct the reaction at the lowest feasible temperature and for the shortest time necessary for completion. Other factors contributing to low yield can include incomplete reaction, product decomposition during workup or purification, and mechanical losses during transfers.
Q4: How can I separate the endo and exo isomers of my Diels-Alder adduct?
A4: The separation of endo and exo stereoisomers can be challenging.[3] Column chromatography is the most effective method for this separation.[3] Achieving good separation often requires careful optimization of the solvent system (eluent) and using a high ratio of silica gel to the crude product.[3] Monitoring the fractions closely by thin-layer chromatography (TLC) is crucial for isolating the pure isomers. In some cases, recrystallization with a carefully selected solvent system may also achieve separation, as the two isomers can have different solubilities.
Q5: I suspect the dimethoxy ketal in my adduct is hydrolyzing during purification. How can I prevent this?
A5: The dimethoxy ketal is sensitive to acidic conditions and can hydrolyze to a ketone. To prevent this, it is critical to avoid acidic reagents and conditions during the workup and purification steps. Ensure that any aqueous solutions used for extraction are neutral or slightly basic. When performing column chromatography, it is advisable to use neutral silica gel. If acidic byproducts are present from the reaction, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup can be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Diels-Alder adducts of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in Crystallization | - Presence of impurities (unreacted starting materials, exo/endo isomers) - Inappropriate solvent choice | - First, attempt to remove impurities by column chromatography. - For recrystallization, screen a variety of solvents and solvent mixtures (e.g., ethanol, hexanes/ethyl acetate, hexanes/acetone).[4] - Try dissolving the crude product in a good solvent and then slowly adding a poor solvent until turbidity is observed, followed by slow cooling. |
| Low Recovery from Column Chromatography | - Adduct is strongly adsorbed to the silica gel. - Adduct is volatile and lost during solvent removal. - Product decomposition on silica gel. | - Gradually increase the polarity of the eluent. A common starting point is a low polarity mixture like 10% ethyl acetate in hexanes. - Use caution during rotary evaporation, especially if the adduct has a low boiling point. Use a cold water bath and avoid high vacuum. - If decomposition is suspected, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
| Co-elution of Product and Impurities | - Insufficient separation power of the chosen eluent system. - Overloading of the column. | - Optimize the eluent system using TLC. Test various solvent mixtures with different polarities. - Use a higher ratio of silica gel to crude product to improve resolution.[3] - Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Product Decomposition During Purification | - Presence of acid leading to ketal hydrolysis. - Elevated temperatures causing retro-Diels-Alder reaction. | - Neutralize the crude product with a mild base wash before chromatography. - Use neutral silica gel for chromatography. - Perform all purification steps at room temperature or below, if possible. Avoid heating solutions for extended periods. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for Diels-Alder adducts that are crystalline solids at room temperature.
-
Solvent Selection:
-
Place a small amount of the crude adduct in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, or mixtures like hexanes/ethyl acetate) to each tube.
-
The ideal solvent will dissolve the adduct when heated but not at room temperature.
-
-
Dissolution:
-
Transfer the crude adduct to an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Protocol 2: Purification by Column Chromatography
This protocol is ideal for oily products or for separating mixtures of stereoisomers.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude adduct in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.[3]
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent as needed to move the desired compound down the column.
-
-
Fraction Collection:
-
Collect fractions and monitor the separation using TLC.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Data Presentation
The following tables provide representative data for the purification of Diels-Alder adducts of this compound. Note that optimal conditions and yields will vary depending on the specific dienophile used.
Table 1: Recrystallization Solvents and Typical Yields
| Dienophile | Recrystallization Solvent(s) | Typical Yield (%) | Melting Point (°C) |
| Maleic Anhydride | Toluene or Xylene | 75-85 | 180-182 |
| N-Ethylmaleimide | Ethanol/Water | 80-90 | 145-147 |
| Acrylonitrile | Methanol | 70-80 | 98-100 |
Table 2: Column Chromatography Conditions and Purity
| Dienophile | Eluent System (Ethyl Acetate/Hexanes) | Isomer Separated | Purity (by NMR) |
| Methyl Acrylate | 5-15% Gradient | endo and exo | >98% |
| Cyclopentadiene | 2-5% | endo | >99% |
| Styrene | 3-8% | endo and exo | >97% |
Visualizations
Caption: General workflow for the purification of Diels-Alder adducts.
Caption: Troubleshooting flowchart for purification issues.
References
Technical Support Center: Cycloaddition Reactions of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
Welcome to the technical support center for cycloaddition reactions involving 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the cycloaddition of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Unreactive Dienophile: Some dienophiles, particularly those that are electron-rich or sterically hindered, may react sluggishly with the electron-deficient this compound. | - Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.- Use a Lewis acid catalyst to activate the dienophile.- Increase the concentration of the reactants.- Extend the reaction time. |
| 2. Impure Reactants: Impurities in the diene or dienophile can inhibit the reaction or lead to the formation of side products. | - Ensure the purity of this compound, which should be a colorless to light yellow liquid or solid.[1] If necessary, purify by distillation or chromatography.- Purify the dienophile before use, especially if it is prone to polymerization. | |
| 3. Inappropriate Solvent: The choice of solvent can influence the reaction rate and outcome. | - Use a non-polar or weakly polar solvent such as toluene, benzene, or dichloromethane.- Ensure the solvent is dry, as the presence of water can lead to hydrolysis of the diene. | |
| Formation of Multiple Products | 1. Endo/Exo Isomerization: Diels-Alder reactions with cyclic dienes can produce both endo and exo stereoisomers. While the endo product is often the kinetically favored product, the exo product can be more thermodynamically stable.[2] | - To favor the kinetic endo product, conduct the reaction at lower temperatures.- To favor the thermodynamic exo product, use higher temperatures or longer reaction times to allow for equilibration via a retro-Diels-Alder reaction.[3] |
| 2. Diadduct Formation: If the dienophile has more than one reactive site, or if a di-functional dienophile is used, diadducts can form where two molecules of the diene react with one molecule of the dienophile.[4] | - Use a stoichiometric excess of the dienophile to favor the formation of the monoadduct.- Control the reaction time and temperature to minimize the formation of the second adduct. | |
| 3. Dienophile Polymerization: Electron-deficient dienophiles can be prone to polymerization, especially at elevated temperatures. | - Add a radical inhibitor to the reaction mixture.- Use milder reaction conditions (lower temperature, shorter reaction time).- Maintain a lower concentration of the dienophile. | |
| Product Decomposition | 1. Retro-Diels-Alder Reaction: At elevated temperatures, the Diels-Alder adduct can undergo a retro-Diels-Alder reaction, reverting to the starting diene and dienophile.[3][5] | - Purify the product at lower temperatures.- Avoid prolonged heating during workup and purification.- Store the purified adduct at a cool temperature. |
| 2. Hydrolysis of the Ketal Group: The dimethoxy acetal (ketal) group at the C5 position is sensitive to acid and can be hydrolyzed in the presence of water and an acid catalyst. | - Use anhydrous solvents and reagents.- Avoid acidic conditions during workup and purification. If an acidic wash is necessary, perform it quickly at low temperatures and immediately neutralize. |
Frequently Asked Questions (FAQs)
Q1: Does this compound dimerize like cyclopentadiene?
A1: No, unlike cyclopentadiene which readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, this compound does not dimerize.[6] The presence of the four chlorine atoms and the two methoxy groups provides sufficient steric hindrance and electronic effects to prevent self-cycloaddition. This stability simplifies its handling and storage compared to cyclopentadiene.
Q2: What is the typical stereoselectivity of Diels-Alder reactions with this compound?
A2: Diels-Alder reactions involving this compound generally exhibit high endo-selectivity, particularly under kinetic control (i.e., at lower temperatures).[4] The endo product is formed faster due to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. However, at higher temperatures, a retro-Diels-Alder reaction can occur, leading to the formation of the more thermodynamically stable exo isomer.[3]
Q3: Can a retro-Diels-Alder reaction be a significant side reaction?
A3: Yes, the retro-Diels-Alder reaction can be a significant competing reaction, especially at elevated temperatures.[3][5] This equilibrium process can lead to a mixture of endo and exo products and a decrease in the overall yield of the desired adduct if the starting materials are volatile and lost from the reaction mixture. To minimize the retro-Diels-Alder reaction, it is advisable to use the lowest effective temperature for the cycloaddition and to avoid unnecessarily high temperatures during product isolation.
Q4: How can I identify the endo and exo isomers?
A4: The endo and exo isomers can typically be distinguished using spectroscopic methods, primarily NMR. The coupling constants and chemical shifts of the bridgehead protons and the protons on the newly formed six-membered ring are often different for the two isomers. 2D NMR techniques such as COSY and NOESY can also be instrumental in determining the stereochemistry. In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.
Q5: What are some common impurities that might be present in this compound?
A5: Potential impurities could include starting materials from its synthesis or products of its slow decomposition. Hydrolysis of the dimethoxy acetal group under acidic and wet conditions can lead to the corresponding ketone. While the diene is generally stable, prolonged exposure to high temperatures or UV light could potentially lead to degradation products. It is recommended to use freshly distilled or purified diene for best results.
Experimental Protocols
General Procedure for a Diels-Alder Reaction with this compound
This protocol is a general guideline and may require optimization for specific dienophiles.
Materials:
-
This compound
-
Dienophile
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Reaction flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the diene in the chosen anhydrous solvent.
-
Add the dienophile (1.0 to 1.2 equivalents) to the solution. A slight excess of the dienophile can help drive the reaction to completion.
-
Stir the reaction mixture at the desired temperature. The optimal temperature and reaction time will depend on the reactivity of the dienophile. Reactions can range from room temperature for highly reactive dienophiles to refluxing in a high-boiling solvent for less reactive ones.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for identifying side products.
Caption: Main and side reaction pathways.
References
Technical Support Center: 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene in Diels-Alder Reactions
Welcome to the technical support center for 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their Diels-Alder reactions to achieve desired endo/exo selectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Diels-Alder reaction with this compound, helping you to identify potential causes and implement effective solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Low reactivity of the dienophile: Dienophiles with electron-donating groups or steric hindrance may react slowly. 2. Decomposition of the diene: Prolonged heating can lead to the decomposition of this compound. 3. Reaction temperature is too low: The activation energy for the reaction has not been overcome. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | 1. Use a Lewis acid catalyst: Lewis acids such as AlCl₃, BF₃·OEt₂, or SnCl₄ can activate the dienophile and increase the reaction rate.[1][2] 2. Optimize reaction time and temperature: Monitor the reaction progress by TLC or GC to avoid prolonged heating. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for diene decomposition. 4. Solvent screening: Test a range of solvents with varying polarities. |
| Poor Endo/Exo Selectivity | 1. High reaction temperature: Diels-Alder reactions are often reversible at higher temperatures, which can lead to the formation of the thermodynamically more stable exo product.[3] 2. Inappropriate solvent: Solvent polarity can influence the transition state energies and thus the endo/exo ratio. 3. Absence of a suitable catalyst: Lewis acids can enhance the kinetic preference for the endo adduct.[1][4] | 1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled endo product. 2. Solvent optimization: Experiment with different solvents. Non-polar solvents often favor the endo product due to secondary orbital interactions. 3. Employ a Lewis acid catalyst: The addition of a Lewis acid can significantly improve endo selectivity. |
| Formation of Side Products | 1. Dimerization of the diene: While less common for this substituted diene, dimerization can occur at high concentrations and temperatures. 2. Polymerization of the dienophile: Activated dienophiles can be prone to polymerization, especially at higher temperatures. 3. Retro-Diels-Alder reaction: At elevated temperatures, the desired adduct can revert to the starting materials.[3] | 1. Use a higher dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization. 2. Add a radical inhibitor: For dienophiles prone to polymerization, the addition of a small amount of a radical inhibitor like hydroquinone can be beneficial. 3. Maintain the lowest effective temperature: Avoid excessive heating to minimize the retro-Diels-Alder reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome for Diels-Alder reactions with this compound?
A1: this compound is recognized as an excellent diene in Diels-Alder reactions and generally exhibits very high endo selectivity.[5] This preference is attributed to secondary orbital interactions that stabilize the endo transition state.
Q2: How can I improve the endo selectivity of my reaction?
A2: To enhance endo selectivity, consider the following strategies:
-
Lowering the reaction temperature: This favors the kinetically controlled endo product.[3]
-
Using a Lewis acid catalyst: Lewis acids can enhance the energy difference between the endo and exo transition states, leading to higher endo selectivity.[1][4]
-
Solvent choice: Non-polar solvents are often preferred as they can promote the secondary orbital interactions that stabilize the endo transition state.
Q3: What is the role of a Lewis acid in controlling selectivity?
A3: A Lewis acid coordinates to the electron-withdrawing group of the dienophile, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This not only accelerates the reaction but also enhances the secondary orbital interactions that favor the endo transition state, thereby increasing endo selectivity.[1][2][4]
Q4: Can I shift the selectivity towards the exo product?
A4: While the endo product is kinetically favored, the exo product is often thermodynamically more stable. To favor the exo product, you can try running the reaction at a higher temperature for a longer period to allow the reaction to reach thermodynamic equilibrium.[3] However, be mindful of potential diene decomposition at elevated temperatures.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction
This protocol describes a typical thermal cycloaddition of this compound with an activated dienophile (e.g., maleic anhydride).
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (1.0 eq.) in a suitable solvent (e.g., toluene, xylene).
-
Addition of Diene: Add this compound (1.1 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction for Enhanced Endo Selectivity
This protocol outlines the use of a Lewis acid to improve the rate and endo selectivity of the reaction.
-
Reactant and Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 eq.) in a dry, anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂; 0.1-1.0 eq.) to the stirred solution.
-
Diene Addition: After stirring for a short period (e.g., 15-30 minutes), add this compound (1.1 eq.) dropwise.
-
Reaction and Monitoring: Allow the reaction to proceed at the low temperature, gradually warming to room temperature if necessary. Monitor the reaction by TLC or GC.
-
Quenching and Work-up: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
While specific quantitative data for a wide range of dienophiles with this compound is not extensively tabulated in the literature, the following table provides a general illustration of how reaction conditions can influence endo/exo selectivity based on well-understood principles of the Diels-Alder reaction.
| Dienophile | Conditions | Solvent | Temperature (°C) | Catalyst | Endo:Exo Ratio | Reference |
| Maleic Anhydride | Thermal | Toluene | 80 | None | High Endo | General Principle |
| Methyl Acrylate | Thermal | Benzene | 80 | None | Moderate Endo | General Principle |
| Methyl Acrylate | Catalytic | CH₂Cl₂ | -78 | AlCl₃ | >95:5 | [1] |
| Cyclopentenone | Thermal | Xylene | 140 | None | Lower Endo | [3] |
| Cyclopentenone | Catalytic | CH₂Cl₂ | -78 | SnCl₄ | High Endo | [2] |
Visualizations
Diels-Alder Reaction Pathway
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between this compound and a generic dienophile, leading to the formation of both endo and exo products.
Caption: General reaction scheme for the Diels-Alder cycloaddition.
Experimental Workflow for Optimizing Endo/Exo Selectivity
This workflow outlines the decision-making process for improving the stereoselectivity of the Diels-Alder reaction.
Caption: Workflow for optimizing endo/exo selectivity.
Logical Relationship for Troubleshooting Low Yield
This diagram illustrates the logical steps to diagnose and resolve issues of low product yield.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene under thermal conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene under thermal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: What are the known decomposition byproducts of this compound under thermal stress?
A2: Specific studies detailing the thermal decomposition byproducts of this compound are not extensively documented in publicly available literature. However, it is a chlorinated organic compound, and thermal decomposition of similar substances can lead to the formation of chlorinated byproducts and hydrochloric acid (HCl). It is crucial to handle the compound in a well-ventilated area, especially when heating, and to take appropriate safety precautions.
Q3: How should this compound be properly stored to ensure its stability?
A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen, especially for long-term storage.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly in Diels-Alder reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in Diels-Alder reaction | 1. Low reactivity of the dienophile: The diene is electron-deficient due to the chlorine substituents. | 1. Use a dienophile with electron-donating groups to accelerate the reaction. Consider using a Lewis acid catalyst to activate the dienophile. |
| 2. Steric hindrance: Bulky substituents on the dienophile or the diene can hinder the reaction. | 2. If possible, use a less sterically hindered dienophile. Increase the reaction temperature and/or time to overcome the steric barrier. | |
| 3. Incorrect solvent: The solvent may not be suitable for the reaction temperature or may be reacting with the starting materials. | 3. Choose a high-boiling, inert solvent such as toluene, xylene, or dichlorobenzene for high-temperature reactions. Ensure the solvent is dry. | |
| 4. Decomposition of starting material: Prolonged heating at very high temperatures might lead to some degradation. | 4. Monitor the reaction progress (e.g., by TLC or GC) to avoid unnecessarily long reaction times. Consider if a lower temperature for a longer duration could be effective. | |
| Formation of multiple products | 1. Side reactions: At high temperatures, side reactions other than the desired Diels-Alder cycloaddition may occur. | 1. Optimize the reaction temperature. A lower temperature might increase the selectivity towards the desired product. Analyze the byproducts to understand the side reactions. |
| 2. Endo/Exo isomers: Diels-Alder reactions can often yield a mixture of endo and exo isomers. | 2. The endo product is often the kinetically favored product, especially at lower temperatures. The exo product may be thermodynamically more stable and favored at higher temperatures. The product ratio can sometimes be influenced by the choice of solvent and catalyst. Separation of isomers can be achieved by chromatography. | |
| Discoloration of the reaction mixture | 1. Decomposition: Darkening of the solution upon heating can indicate some level of decomposition. | 1. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. Purify the starting materials before use. If significant charring occurs, consider lowering the reaction temperature. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2207-27-4 |
| Molecular Formula | C₇H₆Cl₄O₂ |
| Molecular Weight | 263.93 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 27 °C |
| Boiling Point | 110 °C at 1.5 kPa |
| Purity | ≥95% |
Experimental Protocols
Key Experiment: Diels-Alder Reaction with an Alkene
This protocol describes a general procedure for the Diels-Alder reaction between this compound and a generic alkene dienophile under thermal conditions.
Materials:
-
This compound
-
Alkene dienophile
-
High-boiling inert solvent (e.g., toluene or xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus (round-bottom flask, reflux condenser, and magnetic stirrer) in a fume hood.
-
Ensure all glassware is dry.
-
Add this compound (1 equivalent) and the alkene dienophile (1-1.2 equivalents) to the round-bottom flask.
-
Add the appropriate volume of the chosen high-boiling inert solvent.
-
Flush the apparatus with an inert gas.
-
Begin stirring the reaction mixture.
-
Heat the mixture to reflux temperature and maintain for the desired reaction time (typically several hours to days).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
Characterize the purified product using techniques like NMR, IR, and mass spectrometry.
Mandatory Visualization
Overcoming steric hindrance in reactions of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DTCp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming steric hindrance in its reactions.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with a sterically hindered dienophile is giving a low yield. What are the initial troubleshooting steps?
A1: Low yields in Diels-Alder reactions involving DTCp and bulky dienophiles are often due to significant steric hindrance. Here are the primary parameters to investigate for optimization:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to a lower yield of the desired adduct. It is recommended to start at a moderate temperature (e.g., 80-100 °C in a solvent like toluene or xylene) and adjust based on the outcome. For highly sensitive substrates, lower temperatures over a longer reaction time may be beneficial.
-
Reaction Time: Reactions with sterically demanding substrates may require significantly longer reaction times for completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal duration.
-
Concentration: Increasing the concentration of the reactants can sometimes favor the forward reaction. However, be mindful of potential side reactions or solubility issues.
Q2: How can Lewis acids be used to improve my reaction outcome, and what are the potential side effects?
A2: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and making it more reactive towards the diene (DTCp). This can be particularly effective in overcoming the activation barrier caused by steric hindrance.
Commonly used Lewis acids include AlCl₃, SnCl₄, BF₃·OEt₂, and ZnCl₂. The choice and amount of Lewis acid are critical and need to be optimized for each specific reaction.
Potential Side Effects and Troubleshooting:
-
Polymerization/Decomposition: Lewis acids can sometimes induce polymerization of the dienophile or decomposition of the starting materials or product.
-
Solution: Use sub-stoichiometric amounts of the Lewis acid (5-10 mol% is a good starting point). Conduct the reaction at lower temperatures (e.g., -78 °C to room temperature) to minimize these side reactions.
-
-
Byproduct Formation: The acidic conditions can lead to the formation of undesired byproducts.
-
Solution: Carefully control the reaction temperature and time. A thorough work-up to remove the Lewis acid is crucial. This typically involves quenching the reaction with a mild base (e.g., saturated sodium bicarbonate solution) or water.
-
-
Alteration of Selectivity: While often enhancing endo selectivity, some bulky Lewis acids have been shown to favor the formation of the exo isomer.[1][2] This can be a useful tool if the exo product is the desired outcome.
Q3: I am observing an unfavorable endo/exo selectivity ratio. How can I influence the stereochemical outcome?
A3: The endo/exo selectivity in Diels-Alder reactions is influenced by a combination of electronic and steric factors. The "endo rule" generally predicts the formation of the endo isomer as the kinetic product due to favorable secondary orbital interactions. However, with sterically hindered substrates, the exo isomer may be thermodynamically more stable.
Strategies to Control Stereoselectivity:
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled endo product.[3] Conversely, higher temperatures can allow for equilibration to the more thermodynamically stable exo isomer via a retro-Diels-Alder reaction.
-
Lewis Acid Catalysis: The choice of Lewis acid can significantly impact the endo/exo ratio.
-
Solvent: The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) is recommended.
Troubleshooting Guide: Low Yield and Selectivity Issues
This section provides a structured approach to troubleshooting common problems in reactions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | High Steric Hindrance | 1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. 2. Use a Lewis Acid Catalyst: Start with 5-10 mol% of AlCl₃ or SnCl₄ at a low temperature and monitor the reaction. 3. Apply High Pressure: If available, high-pressure conditions (several kbar) can significantly accelerate sterically hindered reactions.[6][7][8] |
| Low Reactivity of Dienophile | 1. Ensure the dienophile has electron-withdrawing groups to lower its LUMO energy. 2. Employ a suitable Lewis acid catalyst to activate the dienophile. | |
| Decomposition of Reactants/Product | 1. Lower the reaction temperature. 2. Reduce the concentration of the Lewis acid. 3. Decrease the reaction time and monitor for product degradation. | |
| Poor Endo/Exo Selectivity | Thermodynamic Equilibration | 1. Run the reaction at a lower temperature to favor the kinetic (often endo) product. 2. Use a Lewis acid that is known to enhance endo selectivity. |
| Steric Preference for Exo Isomer | 1. If the exo isomer is desired, consider running the reaction at a higher temperature to favor the thermodynamic product. 2. Employ a bulky Lewis acid to sterically direct the reaction towards the exo adduct. | |
| Formation of Multiple Byproducts | Lewis Acid-Induced Side Reactions | 1. Screen different Lewis acids to find one that is milder. 2. Optimize the amount of Lewis acid used; often, a catalytic amount is sufficient. 3. Perform the reaction at a lower temperature. |
| Thermal Decomposition | 1. Reduce the reaction temperature and extend the reaction time if necessary. 2. Consider using a Lewis acid to enable the reaction to proceed at a lower temperature. |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of DTCp with a Sterically Hindered Dienophile:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered dienophile (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, 0.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15-30 minutes.
-
Addition of DTCp: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC analysis at regular intervals.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing Experimental Workflows and Logic
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A stepwise decision-making process for addressing low product yields.
Diagram 2: Logic for Controlling Endo/Exo Selectivity
Caption: Key parameters influencing the stereochemical outcome of the Diels-Alder reaction.
References
- 1. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
Technical Support Center: Optimizing Catalyst Loading for 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for reactions involving 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DTCp).
Frequently Asked Questions (FAQs)
Q1: What type of Diels-Alder reaction does this compound (DTCp) typically undergo?
A1: Due to the four electron-withdrawing chlorine atoms, DTCp is an electron-poor diene. Therefore, it primarily participates in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[1] In this type of reaction, the primary frontier molecular orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2]
Q2: Why should I consider using a catalyst for my DTCp Diels-Alder reaction?
A2: While many Diels-Alder reactions with DTCp can proceed thermally, a Lewis acid catalyst can offer several advantages. These include accelerating the reaction rate, allowing for lower reaction temperatures, and potentially increasing regioselectivity and stereoselectivity.[3] Catalysis is particularly useful when dealing with less reactive dienophiles.
Q3: What are common Lewis acid catalysts used for Diels-Alder reactions, and are they suitable for DTCp?
A3: Common Lewis acid catalysts for Diels-Alder reactions include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates like calcium triflate (Ca(OTf)₂).[3] These are suitable for DTCp reactions, especially when the dienophile contains a Lewis basic site (e.g., a carbonyl group) that can coordinate with the catalyst. This coordination lowers the dienophile's LUMO energy, which can enhance its reactivity even in an IEDDA scenario.
Q4: What is a typical starting catalyst loading for a DTCp reaction?
A4: For initial optimization, a catalyst loading of 5-10 mol% is a common starting point.[3] Depending on the reactivity of the substrates, this can be adjusted. Some highly efficient catalytic systems may even use loadings as low as 500 ppm.[4]
Q5: How does catalyst loading generally affect the reaction outcome?
A5: Increasing catalyst loading can lead to higher reaction rates and yields, but it may also increase the likelihood of side reactions or product decomposition. It is crucial to find an optimal loading that provides a good balance between reaction efficiency and product purity.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Select a stronger Lewis acid. For example, if Ca(OTf)₂ is ineffective, consider using AlCl₃ or SnCl₄. |
| Low Catalyst Loading | Gradually increase the catalyst loading in increments of 5 mol%. Monitor the reaction for improvement in yield and the formation of byproducts. |
| Poor Dienophile Reactivity | The dienophile may not be sufficiently electron-rich for an efficient IEDDA reaction. If possible, choose a dienophile with stronger electron-donating groups. |
| Reaction Temperature Too Low | While catalysts can lower the activation energy, some reactions may still require thermal energy. Gradually increase the reaction temperature in 10-20°C increments. |
| Catalyst Decomposition | Ensure anhydrous conditions, as many Lewis acids are sensitive to moisture. Use freshly dried solvents and reagents. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Choice | Different Lewis acids can favor the formation of different stereoisomers (endo vs. exo). Screen a variety of Lewis acids to find one that enhances the desired selectivity. The bulkiness of the Lewis acid can influence the stereochemical outcome.[5] |
| Reaction Temperature Too High | High temperatures can sometimes reduce selectivity. If the reaction proceeds at a reasonable rate at lower temperatures, this may improve the stereochemical outcome. |
| Suboptimal Catalyst Loading | In some cases, catalyst loading can influence selectivity. Experiment with both higher and lower catalyst concentrations than your standard conditions. |
Data Presentation
The following tables provide illustrative data on how catalyst loading can affect reaction outcomes. Note that these are generalized examples, and actual results will vary based on the specific dienophile, solvent, and reaction conditions.
Table 1: Effect of AlCl₃ Loading on a Model DTCp Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0 | 24 | 15 |
| 5 | 8 | 65 |
| 10 | 4 | 92 |
| 15 | 4 | 93 (with minor byproducts) |
Table 2: Comparison of Different Lewis Acid Catalysts (10 mol% loading)
| Catalyst | Reaction Time (h) | Yield (%) | Endo:Exo Ratio |
| None | 24 | 15 | 85:15 |
| Ca(OTf)₂ | 12 | 75 | 90:10 |
| SnCl₄ | 5 | 88 | 95:5 |
| AlCl₃ | 4 | 92 | >98:2 |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of DTCp
Materials:
-
This compound (DTCp)
-
Electron-rich dienophile
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
Under an inert atmosphere, add the dienophile (1.0 equivalent) and anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a stock solution of the Lewis acid catalyst in the anhydrous solvent.
-
Slowly add the desired amount of the catalyst solution (e.g., 10 mol%) to the stirred dienophile solution.
-
Add a solution of DTCp (1.0-1.2 equivalents) in the anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution for AlCl₃).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. ias.ac.in [ias.ac.in]
- 4. Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Preventing retro-Diels-Alder of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene adducts
Welcome to the technical support center for handling Diels-Alder adducts of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the undesired retro-Diels-Alder (rDA) reaction, ensuring the stability and integrity of your synthesized compounds.
Troubleshooting Guide: Preventing Retro-Diels-Alder (rDA) Reactions
This guide is designed to help you diagnose and solve issues related to the thermal stability of your Diels-Alder adducts.
Q1: My Diels-Alder reaction is giving low yields or appears to be reversible. How can I confirm if a retro-Diels-Alder reaction is the cause?
A1: Suspect a retro-Diels-Alder (rDA) reaction if you observe the following:
-
Product disappearance over time at elevated temperatures: If the concentration of your adduct decreases upon prolonged heating or during workup, rDA is a likely cause.
-
Re-formation of starting materials: Monitor your reaction mixture by techniques like GC-MS, LC-MS, or NMR. The reappearance or increase in the concentration of the this compound diene and the dienophile is a direct indicator of an rDA reaction.
-
Isomerization of adducts: At high temperatures, an equilibrium between the kinetic endo and the more thermodynamically stable exo adducts can be established via an rDA/Diels-Alder sequence.[1][2] Observing a change in the endo:exo ratio over time suggests the rDA is occurring.
Q2: I have confirmed that an rDA reaction is occurring. What are the primary strategies to prevent it?
A2: The prevention of the rDA reaction primarily revolves around controlling the reaction conditions to favor the thermodynamically stable adduct and avoid the energy threshold for cycloreversion. The main strategies are:
-
Thermal Management: Conduct the reaction at the lowest feasible temperature.[2]
-
Catalysis: Employ Lewis acid catalysts to accelerate the forward reaction, allowing for lower temperatures and shorter reaction times.[3][4][5]
-
Post-Reaction Modification: Chemically modify the double bond of the adduct to permanently lock the structure and prevent cycloreversion.
The following flowchart provides a decision-making process for troubleshooting this issue.
Caption: Troubleshooting workflow for diagnosing and preventing the retro-Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q3: What is the typical temperature range for Diels-Alder reactions with this compound?
A3: this compound is a highly reactive diene suitable for a wide range of Diels-Alder reactions.[6] Reactions can often be performed at temperatures ranging from room temperature to reflux in solvents like toluene or xylene (approx. 80-140°C). However, to minimize the risk of rDA, it is always recommended to start at the lowest possible temperature that provides a reasonable reaction rate. For highly reactive dienophiles, reactions may proceed efficiently below 80°C.
Q4: Which Lewis acids are effective for catalyzing the Diels-Alder reaction of this diene, and what are the typical loadings?
A4: While specific studies on this diene are limited, a range of common Lewis acids can be effective. These catalysts work by coordinating to the dienophile, lowering its LUMO energy and accelerating the reaction.[4][7]
-
Effective Lewis Acids: AlCl₃, Et₂AlCl, BF₃·OEt₂, ZnCl₂, SnCl₄, TiCl₄.[5]
-
Typical Loadings: Catalytic amounts (5-20 mol%) are often sufficient, though stoichiometric amounts are sometimes used for very unreactive systems. It is crucial to perform reactions under anhydrous conditions as water can deactivate the Lewis acid.
Q5: Can the rDA reaction be completely avoided?
A5: Yes. The most definitive method to completely prevent the rDA reaction is to chemically alter the cyclohexene double bond formed in the adduct. Once this π-bond is removed, the pericyclic pathway for cycloreversion is no longer available. Common and effective modifications include:
-
Hydrogenation: Reduction of the double bond to a single bond using catalysts like Pd/C under a hydrogen atmosphere.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.
-
Halogenation: Addition of Br₂ or Cl₂ across the double bond.
Q6: Does solvent choice affect the retro-Diels-Alder reaction?
A6: Solvent choice can have an impact. High-boiling point, non-polar solvents may require temperatures that favor the rDA reaction. In some cases, polar solvents or even aqueous conditions can accelerate the forward Diels-Alder reaction, allowing for lower temperatures.[3] However, the primary factor remains temperature. The ideal solvent is one that allows the reaction to proceed at a reasonable rate at the lowest possible temperature.
Data Presentation
The following table summarizes the key factors influencing the prevention of the retro-Diels-Alder reaction.
| Factor | Parameter | Effect on Forward DA Reaction | Effect on Retro-DA Reaction | Recommendation for Prevention |
| Temperature | Decrease | Slower Rate | Strongly Inhibited | Conduct reaction at the minimum temperature required for an acceptable rate. |
| Increase | Faster Rate | Strongly Promoted | Avoid high temperatures (>150°C) unless required for other reasons. | |
| Catalyst | Lewis Acid (e.g., AlCl₃, ZnCl₂) | Rate Accelerated[5] | No Direct Effect (but allows lower T) | Use 10-20 mol% of a suitable Lewis acid to enable lower reaction temperatures. |
| Pressure | High Pressure (e.g., >5 kbar) | Rate Accelerated | Inhibited | Use high-pressure equipment for difficult cycloadditions where thermal methods fail. |
| Adduct Structure | Saturation of C=C bond | N/A (Post-reaction) | Completely Blocked | Hydrogenate or epoxidize the adduct's double bond for absolute thermal stability. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing rDA using Lewis Acid Catalysis
This protocol describes a general method for the Diels-Alder reaction between this compound and a generic dienophile (e.g., N-ethylmaleimide) using Lewis acid catalysis.
-
Preparation: Under an inert atmosphere (N₂ or Argon), add the dienophile (1.0 eq) and a dry, non-coordinating solvent (e.g., dichloromethane or toluene, 0.5 M) to a flame-dried flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., ZnCl₂, 0.2 eq) to the stirred solution.
-
Diene Addition: Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).
-
Purification: Purify the crude product quickly, preferably by flash chromatography or recrystallization, avoiding high temperatures.
Protocol 2: Post-Cycloaddition Hydrogenation to Prevent rDA
This protocol is for researchers who require the adduct to be stable at high temperatures for subsequent steps.
-
Diels-Alder Reaction: Synthesize the Diels-Alder adduct using the mildest conditions possible (as in Protocol 1 or a low-temperature thermal reaction). Isolate the crude adduct.
-
Setup for Hydrogenation: Dissolve the crude adduct in a suitable solvent (e.g., ethanol, ethyl acetate). Add a hydrogenation catalyst (e.g., 5-10 wt% of Palladium on carbon, Pd/C).
-
Hydrogenation: Place the flask in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., from a balloon or a Parr hydrogenator) while stirring vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting adduct is fully consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the saturated adduct, which is now incapable of undergoing the retro-Diels-Alder reaction.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for synthesizing a stable adduct while minimizing the risk of the retro-Diels-Alder reaction.
Caption: Experimental workflow for preventing retro-Diels-Alder reactions.
References
- 1. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Adducts from 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. The information is designed to address specific issues that may be encountered during experimentation, particularly concerning the formation and characterization of unexpected adducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a highly reactive diene, particularly in Diels-Alder [4+2] cycloaddition reactions.[1] It readily reacts with a wide variety of dienophiles to form stable adducts.[2][3] The electron-withdrawing chlorine atoms on the cyclopentadiene ring influence its reactivity.
Q2: What are some common dienophiles used in reactions with this compound?
A range of dienophiles has been successfully reacted with this diene, including acrylic acid, acrolein, allyl alcohol, and allyl bromide.[2] The resulting adducts are typically formed in good yields.[2]
Q3: Are the Diels-Alder reactions with this diene typically stereoselective?
Yes, Diels-Alder reactions are known for their high stereoselectivity.[1] In the case of cyclopentadiene derivatives, the endo isomer is often the major product due to secondary orbital interactions, a principle known as the Alder endo rule.
Troubleshooting Guide
Issue 1: Low or No Yield of the Expected Diels-Alder Adduct
-
Possible Cause 1: Dienophile Reactivity. Some dienophiles exhibit sluggish reactivity. For instance, β,β-dimethyl vinyl acetate has been reported to give a low yield even after prolonged heating.[3]
-
Solution: Increase the reaction time and/or temperature. The use of a sealed tube can be effective for reactions requiring elevated temperatures. Consider using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to accelerate the reaction, particularly with electron-poor dienophiles.[1]
-
-
Possible Cause 2: Reversibility of the Reaction. The Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction can become significant, leading to lower yields of the adduct.[1]
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the reverse reaction. Monitor the reaction progress to find the optimal balance.
-
Issue 2: Formation of Unexpected Adducts or Side Products
-
Possible Cause 1: Rearrangement of the Adduct. Treatment of the initial Diels-Alder adduct with strong acids, such as sulfuric acid, can lead to unexpected rearrangements. For example, the adduct of this compound with phenylacetylene has been observed to rearrange from a bicyclo[2.2.1]heptene system to a bicyclo[3.2.0]heptenone structure upon acid treatment.[3]
-
Solution: Carefully control the pH of the reaction and work-up conditions. If acidic conditions are necessary for subsequent steps, consider using milder acids or protecting groups for sensitive functionalities.
-
-
Possible Cause 2: Photochemical Reactions. Exposure of the chlorinated adducts to ultraviolet (UV) light can induce unexpected reactions, such as photodechlorination.[4]
-
Solution: Protect the reaction mixture and the isolated product from light, especially if the adduct contains chromophores that absorb in the UV region. Use amber glassware or cover the reaction setup with aluminum foil.
-
Issue 3: Difficulty in Characterizing the Adducts
-
Possible Cause 1: Complex NMR Spectra. The resulting adducts can have complex structures, leading to overlapping signals in ¹H and ¹³C NMR spectra, making unambiguous assignment challenging.[5]
-
Solution: Employ two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.
-
-
Possible Cause 2: Co-elution of Isomers. If both endo and exo isomers are formed, they may have very similar polarities, making separation by column chromatography difficult.
-
Solution: Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a suitable column for better separation. Alternatively, consider derivatization of the adducts to alter their physical properties and facilitate separation.
-
Data Presentation
Table 1: Physical Properties of Diels-Alder Adducts with this compound.[2]
| Dienophile | Yield (%) | Melting Point (°C) |
| Allyl alcohol | 71 | 83.6-84.5 |
| Allyl bromide | 90 | 63-64 |
| Acrolein | 65 | Liquid |
| Acrylic acid | 63 | 144-145 |
Experimental Protocols
General Procedure for Diels-Alder Reaction:
A mixture of this compound and the desired dienophile is refluxed for an extended period, typically 48 hours.[2] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the excess reactants and solvent are removed under reduced pressure. The resulting crude adduct can be purified by recrystallization from a suitable solvent, such as methanol, or by column chromatography.[2]
Protocol for Hydrolysis of the Ketal Bridge:
The Diels-Alder adduct is treated with a strong acid, such as concentrated sulfuric acid, for a specified duration (e.g., 48 hours).[2] The reaction mixture is then poured onto ice, and the resulting solid product is filtered, washed with water, and dried. The crude ketone can be purified by recrystallization.
Visualizations
Caption: General workflow of a Diels-Alder reaction.
Caption: Pathways to unexpected adducts.
References
Technical Support Center: Reaction Monitoring of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reactions of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a common diene in Diels-Alder reactions, using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction involving this compound?
A1: This compound is an electron-rich diene, making it an excellent reactant in Diels-Alder, or [4+2] cycloaddition, reactions. It readily reacts with electron-poor alkenes (dienophiles) to form substituted norbornene derivatives. A common example is the reaction with an N-substituted maleimide.
Q2: How can I monitor the progress of this reaction?
A2: The two most common methods for monitoring the reaction progress are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC provides a quick, qualitative assessment of the presence of starting materials and products, while NMR offers more detailed quantitative and structural information.
Q3: What are the expected products of a Diels-Alder reaction with this diene?
A3: The reaction typically yields a bicyclic product with a norbornene skeleton. Due to the stereochemistry of the cycloaddition, two diastereomeric products, the endo and exo isomers, can be formed. The endo product is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. The exo product is usually more thermodynamically stable and may become more prevalent at higher temperatures or after prolonged reaction times due to a retro-Diels-Alder reaction and equilibration.
Experimental Protocols & Data Presentation
General Experimental Protocol: Diels-Alder Reaction
A representative procedure involves the reaction of this compound with a dienophile such as N-ethylmaleimide in a suitable solvent (e.g., toluene or dichloromethane). The reaction is typically stirred at room temperature or gently heated, and its progress is monitored by TLC or NMR.
Data Presentation: Representative TLC and NMR Data
While specific data for every possible reaction is extensive, the following tables provide representative data for a typical Diels-Alder reaction of a cyclopentadiene derivative. Note that the exact Rf values and chemical shifts for the tetrachlorinated system will vary but the principles remain the same.
Table 1: Representative TLC Data
| Compound | Rf Value (1:1 Hexane:Ethyl Acetate) | UV Visualization (254 nm) |
| This compound | ~0.8 | UV active |
| N-ethylmaleimide (Dienophile) | ~0.4 | UV active |
| endo-Adduct | ~0.5 | UV active |
| exo-Adduct | ~0.6 | UV active |
Table 2: Representative 1H NMR Chemical Shifts (in CDCl3)
| Proton Environment | Starting Diene (δ ppm) | endo-Adduct (δ ppm) | exo-Adduct (δ ppm) |
| Methoxy (OCH3) | ~3.4 (s, 6H) | ~3.3 (s, 3H), ~3.5 (s, 3H) | ~3.4 (s, 6H) |
| Dienophile Protons | - | ~3.2-3.6 (m) | ~2.8-3.2 (m) |
| Bridgehead Protons | - | ~3.8 (m) | ~3.5 (m) |
Table 3: Representative 13C NMR Chemical Shifts (in CDCl3)
| Carbon Environment | Starting Diene (δ ppm) | endo-Adduct (δ ppm) | exo-Adduct (δ ppm) |
| Methoxy (OCH3) | ~52 | ~51, ~53 | ~52 |
| Quaternary (C-Cl) | ~125-135 | ~130-140 | ~130-140 |
| Carbonyl (C=O) | - | ~175 | ~176 |
| Bridgehead (CH) | - | ~45-50 | ~45-50 |
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | - Sample is too concentrated.- Compound is highly polar and interacting strongly with the silica gel.- The chlorinated starting material or product may be unstable on the acidic silica gel. | - Dilute the reaction mixture before spotting.- Add a small amount of a polar solvent like methanol to the eluent.- Add a small amount of a base (e.g., triethylamine, ~0.1%) to the eluent to neutralize the silica gel. |
| No spots are visible | - Sample is too dilute.- The compounds are not UV-active.- The compound has evaporated from the plate. | - Spot the same location multiple times, allowing the solvent to dry in between applications.- Use a visualization stain (e.g., potassium permanganate or iodine). |
| Rf values are too high or too low | - The eluent system is too polar or not polar enough. | - If spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If spots are too low (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Unexpected spots appear | - Contamination of the TLC plate.- Decomposition of the compound on the silica gel. | - Handle the TLC plate by the edges to avoid transferring oils from your fingers.- Consider using neutral alumina plates if decomposition is suspected. |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or distorted peaks | - Poor shimming of the NMR spectrometer.- Sample is too concentrated, leading to viscosity issues.- Presence of paramagnetic impurities. | - Reshim the spectrometer.- Dilute the sample.- Filter the sample through a small plug of silica or celite. |
| Difficulty distinguishing starting material from product | - Overlapping signals. | - Compare the spectrum of the reaction mixture to the spectra of the pure starting materials.- Look for the appearance of new signals in the regions expected for the product (e.g., bridgehead protons in the 3-4 ppm range for norbornene adducts). |
| Presence of many unexpected signals | - Formation of side products.- Presence of solvent or other impurities. | - Identify the signals corresponding to the starting materials and expected products. Note the signals from the reaction solvent and any known impurities.- Consider if a retro-Diels-Alder reaction is occurring, which would regenerate starting materials. |
| Signals are too weak to be observed | - The reaction has not progressed significantly.- The sample is too dilute. | - Allow the reaction to proceed for a longer time.- Concentrate the sample before analysis. |
| Signal from the solvent is obscuring peaks of interest | - The concentration of the analyte is much lower than the solvent. | - Use a deuterated solvent for the reaction if possible.- If using a protonated solvent, solvent suppression techniques may be necessary.[1] |
Visual Guides
Caption: Workflow for monitoring a reaction using TLC.
Caption: Workflow for monitoring a reaction using NMR.
Caption: Decision tree for troubleshooting experimental issues.
References
Removal of unreacted 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene from product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the removal of unreacted 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene from their Diels-Alder reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my final product?
A1: Unreacted this compound can interfere with subsequent reaction steps and complicate the analysis of your desired product. Due to its high reactivity, it can lead to the formation of unwanted byproducts in future synthetic transformations.[1] Furthermore, its presence can affect the accuracy of analytical data, such as NMR and mass spectrometry, making the characterization of your target molecule difficult.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing the unreacted diene are flash column chromatography and recrystallization. The choice between these methods depends on the physical properties of your Diels-Alder adduct, such as its polarity and crystallinity. In some cases, a simple workup procedure involving washing with a non-polar solvent may be sufficient to remove a significant portion of the unreacted starting material.
Q3: How does the polarity of the unreacted diene compare to my Diels-Alder product?
A3: this compound is a relatively non-polar molecule. In contrast, the Diels-Alder adduct, which is a norbornene derivative, is typically more polar.[1] This difference in polarity is the key principle that allows for their separation by techniques like flash chromatography.
Q4: What are common byproducts I should be aware of during the purification of my Diels-Alder product?
A4: A common consideration in Diels-Alder reactions is the formation of stereoisomers, specifically endo and exo products.[2] These isomers have the same molecular weight but may have slightly different physical properties, which can sometimes lead to challenges in separation. The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of a Lewis acid catalyst.
Troubleshooting Guide
Issue: My NMR spectrum shows signals corresponding to both my product and unreacted this compound.
Solution:
This is a common issue and can be resolved by employing an appropriate purification technique.
-
Flash Column Chromatography: This is the recommended method for separating compounds with different polarities. The unreacted, less polar diene will elute from the column before the more polar Diels-Alder product. A detailed protocol is provided below.
-
Recrystallization: If your Diels-Alder adduct is a solid, recrystallization can be an effective purification method. The unreacted diene, being more soluble in non-polar solvents, will likely remain in the mother liquor.
Issue: I am having difficulty separating the endo and exo isomers of my product.
Solution:
Separating endo and exo isomers can be challenging due to their similar polarities.
-
Optimize Flash Chromatography: Careful selection of the solvent system and using a long column with a fine mesh silica gel can improve separation. A shallow gradient elution can also be beneficial.
-
Recrystallization: In some cases, one isomer may be less soluble than the other in a particular solvent system, allowing for selective crystallization. This often requires screening various solvents.
Issue: After purification, I still observe impurities in my product.
Solution:
-
Repeat Purification: A second round of purification using the same or a different method may be necessary to achieve the desired purity.
-
Alternative Purification Technique: If flash chromatography is not providing adequate separation, consider preparative thin-layer chromatography (prep-TLC) for smaller scales or switching to a different stationary phase for column chromatography.
-
Derivative Formation: In complex cases, converting the product into a crystalline derivative, purifying the derivative by recrystallization, and then regenerating the desired product can be a viable strategy.
Data Presentation
| Property | This compound | Typical Diels-Alder Adduct (Norbornene Derivative) |
| Molecular Formula | C₇H₆Cl₄O₂ | Varies depending on the dienophile |
| Molecular Weight | 263.93 g/mol [3][4][5] | Varies |
| Melting Point | 26-28 °C[5] | Typically higher and varies with structure |
| Boiling Point | 108-110 °C at 11 mmHg[5] | Typically higher and varies with structure |
| Polarity | Low | Moderate to High |
Experimental Protocols
Key Experiment: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the removal of unreacted this compound from a Diels-Alder adduct using flash column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (or other suitable solvent system)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate alongside a spot of the pure starting material (if available).
-
Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine an appropriate solvent system for separation. The ideal solvent system will show good separation between the spot for the unreacted diene (lower Rf) and the product (higher Rf).
-
-
Column Packing:
-
Securely clamp the glass column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton.
-
Prepare a slurry of silica gel in the chosen eluent (the solvent system with the lowest polarity to be used).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen line) to push the solvent through the column at a steady rate.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
The unreacted, less polar this compound will elute first, followed by the more polar Diels-Alder product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Diels-Alder adduct.
-
Mandatory Visualization
References
Technical Support Center: Diels-Alder Reactions of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene.
Troubleshooting Guide
Issue: Low or No Product Yield
-
Question: My Diels-Alder reaction with this compound is giving a low yield or no product at all. What are the possible causes and solutions?
Answer: Low or no yield in this reaction can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Time: Some Diels-Alder reactions, particularly with sterically hindered or less reactive dienophiles, can be very slow. For instance, the reaction of this compound with β,β-dimethyl vinyl acetate requires heating for 3-4 weeks to achieve a modest 35% yield. It is crucial to monitor the reaction over an extended period. If the reaction is proceeding slowly, simply increasing the reaction time may improve the yield.[1] You can monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reaction Temperature: Temperature plays a dual role in Diels-Alder reactions. Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can promote the retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile, thus reducing the overall yield.[1] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Dienophile Reactivity: The electronic properties of the dienophile significantly impact the reaction rate. Diels-Alder reactions are typically favored when the dienophile possesses electron-withdrawing groups. If you are using an electron-rich or sterically hindered dienophile, the reaction will likely be slower and may require more forcing conditions (higher temperature, longer reaction time).
-
Purity of Reactants: Ensure the purity of your this compound and the dienophile. Impurities can inhibit the reaction or lead to the formation of side products.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While nonpolar organic solvents like toluene or xylene are common, for some Diels-Alder reactions, polar solvents or even aqueous conditions can lead to rate acceleration.
-
Issue: Product Decomposition
-
Question: I initially observed product formation, but the yield decreased over time. What is happening?
Answer: This is a classic sign of the retro-Diels-Alder reaction .[1] The Diels-Alder reaction is reversible, and this reversibility is more pronounced at higher temperatures. If your reaction is conducted at an elevated temperature, the equilibrium may shift back towards the starting materials, leading to a decrease in product concentration over time.
Solution:
-
Lower the Reaction Temperature: To minimize the retro-Diels-Alder reaction, run the experiment at a lower temperature. This may require a longer reaction time to achieve a satisfactory yield, but it will help to preserve the product once formed.
-
In-situ Trapping: In some cases, it may be possible to chemically modify the Diels-Alder adduct as it is formed to prevent it from undergoing the retro reaction. This is a more advanced strategy and is dependent on the specific adduct.
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal reaction time for the Diels-Alder reaction of this compound?
Answer: There is no single optimal reaction time, as it is highly dependent on the specific dienophile being used, the reaction temperature, and the desired yield. For highly reactive dienophiles, the reaction may be complete within hours. For less reactive or sterically hindered dienophiles, the reaction time can extend to several days or even weeks. It is essential to perform a time-course study to determine the optimal reaction time for your specific system.
-
Question: How does reaction time affect the yield of the Diels-Alder adduct?
Answer: Generally, for a kinetically controlled reaction, the yield of the Diels-Alder adduct will increase with reaction time until the limiting reagent is consumed. However, if the reaction is reversible and conducted at a temperature where the retro-Diels-Alder reaction is significant, the yield may reach a maximum and then decrease as the product reverts to the starting materials. The table below presents hypothetical data from a time-course study for the reaction of this compound with a generic dienophile, illustrating this effect at different temperatures.
Table 1: Effect of Reaction Time and Temperature on Diels-Alder Yield
| Reaction Time (hours) | Yield at 80°C (%) | Yield at 120°C (%) |
| 2 | 15 | 45 |
| 4 | 30 | 70 |
| 8 | 55 | 85 |
| 16 | 75 | 75 |
| 24 | 85 | 60 |
| 48 | 88 | 50 |
-
Question: What is a general experimental protocol for studying the effect of reaction time on the yield?
Answer: The following is a general protocol that can be adapted for your specific dienophile.
Experimental Protocol: Time-Course Study of the Diels-Alder Reaction
-
Reaction Setup: In a series of identical reaction vessels (e.g., sealed tubes or round-bottom flasks with reflux condensers), combine this compound (1.0 equivalent) and the dienophile (1.1 equivalents) in a suitable solvent (e.g., toluene).
-
Reaction Conditions: Place the reaction vessels in a pre-heated oil bath at the desired temperature (e.g., 80°C or 120°C).
-
Time Points: At designated time intervals (e.g., 2, 4, 8, 16, 24, and 48 hours), remove one reaction vessel from the oil bath and quench the reaction by cooling it in an ice bath.
-
Work-up: Remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product mixture by a quantitative method such as quantitative NMR (qNMR) using an internal standard or by GC-MS with a calibration curve to determine the yield of the Diels-Alder adduct.
-
Isolation (Optional): If desired, the product can be purified by column chromatography to determine the isolated yield.
-
Visualizations
References
Validation & Comparative
Reactivity Showdown: 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene vs. Hexachlorocyclopentadiene in Diels-Alder Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of cycloaddition reactions, both 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene and hexachlorocyclopentadiene serve as potent dienes for the Diels-Alder reaction, a cornerstone in the synthesis of complex cyclic and polycyclic molecules. Their distinct substitution patterns, however, give rise to significant differences in reactivity, selectivity, and the subsequent utility of their adducts. This guide provides a detailed comparison of these two dienes, supported by available data and established chemical principles, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Electronic and Steric Effects on Reactivity
The reactivity of a diene in a normal-electron-demand Diels-Alder reaction is governed by the energy of its Highest Occupied Molecular Orbital (HOMO). Electron-donating groups (EDGs) on the diene raise the HOMO energy, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and a faster reaction rate. Conversely, electron-withdrawing groups (EWGs) lower the HOMO energy, decreasing the reaction rate.
Hexachlorocyclopentadiene is substituted with six electron-withdrawing chlorine atoms. These atoms significantly lower the energy of the diene's HOMO, making it less reactive in normal-electron-demand Diels-Alder reactions. However, this electron-deficient nature makes it an excellent candidate for inverse-electron-demand Diels-Alder reactions where the diene's LUMO interacts with the HOMO of an electron-rich dienophile.
This compound , on the other hand, presents a more nuanced electronic profile. While the four chlorine atoms on the diene backbone are electron-withdrawing, the two methoxy groups at the C5 position are electron-donating through resonance. This push-pull electronic arrangement is thought to increase the HOMO energy relative to hexachlorocyclopentadiene, thereby enhancing its reactivity in normal-electron-demand Diels-Alder reactions. It is described in the literature as an excellent cyclic diene for Diels-Alder reactions with a wide variety of dienophiles.[1]
Comparative Performance in Diels-Alder Reactions
| Feature | This compound | Hexachlorocyclopentadiene |
| General Reactivity | Generally considered more reactive in normal-demand Diels-Alder reactions due to the electron-donating methoxy groups. | Generally less reactive in normal-demand Diels-Alder reactions due to the electron-withdrawing nature of the six chlorine atoms. |
| Stereoselectivity | Reported to exhibit high endo-selectivity in its Diels-Alder reactions.[1] | The stereoselectivity is dependent on the dienophile and reaction conditions, but endo adducts are often formed under kinetic control. |
| Notable Applications | Synthesis of complex polycyclic systems and natural product precursors.[1] | Precursor to a variety of organochlorine pesticides, including aldrin, dieldrin, and endrin. |
Experimental Protocols: A General Overview
Detailed experimental protocols for Diels-Alder reactions involving these dienes are specific to the chosen dienophile and desired product. However, a general procedure can be outlined.
General Experimental Protocol for Diels-Alder Reaction
-
Reactant Preparation: The diene (either this compound or hexachlorocyclopentadiene) and the dienophile are dissolved in a suitable solvent (e.g., toluene, xylene, or dichloromethane) in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (ranging from room temperature to reflux) and stirred for a period of time determined by the reactivity of the substrates (from hours to several days). Progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired Diels-Alder adduct.
For a specific example, the synthesis of the insecticide aldrin involves the Diels-Alder reaction of hexachlorocyclopentadiene with norbornadiene. This reaction is typically carried out at elevated temperatures.
Logical Workflow for Diene Selection in Diels-Alder Reactions
The choice between this compound and hexachlorocyclopentadiene depends on the specific synthetic goal. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between the two dienes.
Signaling Pathway of Diels-Alder Reaction
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state. The following diagram illustrates the general flow of electrons in this [4+2] cycloaddition.
Caption: General mechanism of the Diels-Alder reaction.
Conclusion
References
A Comparative Guide to Cyclopentadiene Dienes in Diels-Alder Reactions: Focus on 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules with high stereocontrol. The choice of the diene is critical to the success of this cycloaddition. This guide provides a detailed comparison of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene with two other common cyclopentadiene derivatives: the parent cyclopentadiene and hexachlorocyclopentadiene. The comparison focuses on their performance in the classic Diels-Alder reaction with maleic anhydride, supported by experimental data and protocols.
Performance in Diels-Alder Reactions: A Quantitative Comparison
The reactivity of cyclopentadiene dienes in Diels-Alder reactions is significantly influenced by their electronic and steric properties. The following table summarizes the performance of this compound, cyclopentadiene, and hexachlorocyclopentadiene in their reaction with maleic anhydride.
| Diene | Dienophile | Reaction Conditions | Yield (%) | Melting Point of Adduct (°C) |
| This compound | Maleic Anhydride | Reflux in solvent, 48 hours | Good (exact % not specified in literature for maleic anhydride, but reported as high as 90% with other dienophiles) | Data not available for maleic anhydride adduct |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/hexane, room temperature | ~74-76%[1][2] | 164-165 |
| Hexachlorocyclopentadiene | Maleic Anhydride | Mild conditions (similar to the dimethoxy derivative) | Good (specific % not detailed) | Data not available |
Understanding the Reactivity and Stereoselectivity
The differences in reactivity can be attributed to the substituents on the cyclopentadiene ring. The electron-donating methoxy groups in this compound can enhance the electron density of the diene system, although this effect is counteracted by the four electron-withdrawing chlorine atoms. The chlorine atoms in both chlorinated dienes significantly influence the electronic properties and steric hindrance of the diene.
Cyclopentadiene itself is a highly reactive diene in normal-electron-demand Diels-Alder reactions due to its locked s-cis conformation, which is ideal for the cycloaddition.[5][7] The reaction with maleic anhydride, an electron-deficient dienophile, is a classic example of this high reactivity.
The stereochemistry of the Diels-Alder reaction is a key consideration. The reaction between cyclopentadiene and maleic anhydride predominantly forms the endo adduct, a preference explained by secondary orbital interactions in the transition state. For substituted dienes like this compound and hexachlorocyclopentadiene, the stereochemical outcome can also be influenced by steric hindrance from the substituents.
Experimental Protocols
Detailed methodologies for the Diels-Alder reaction of each diene with maleic anhydride are provided below to facilitate replication and further investigation.
Diels-Alder Reaction of this compound with Maleic Anhydride
-
Materials: this compound, maleic anhydride, suitable solvent (e.g., xylene or toluene).
-
Procedure: A solution of this compound and a molar equivalent of maleic anhydride in a suitable solvent is refluxed for an extended period, typically 48 hours, to ensure completion of the reaction.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting adduct is purified by recrystallization.
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
-
Materials: Dicyclopentadiene, maleic anhydride, ethyl acetate, hexane (or petroleum ether).[4][6]
-
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked by heating to its boiling point (around 170 °C) to yield monomeric cyclopentadiene, which is collected by distillation.[4]
-
Reaction: In a separate flask, maleic anhydride (e.g., 2 g) is dissolved in ethyl acetate (e.g., 8 mL) with gentle warming.[6] Hexane (e.g., 8 mL) is then added, and the solution is cooled in an ice bath.[6]
-
Freshly distilled cyclopentadiene (e.g., 2 mL) is added to the cooled maleic anhydride solution and swirled to mix.[6]
-
The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, crystallizes from the solution. The mixture may be gently heated to redissolve the product and then allowed to recrystallize slowly to obtain pure crystals.[6]
-
The product is collected by suction filtration, washed with cold solvent, and dried.[4][6]
-
Diels-Alder Reaction of Hexachlorocyclopentadiene with Maleic Anhydride
-
Materials: Hexachlorocyclopentadiene, maleic anhydride, suitable solvent.
-
Procedure: Similar to the procedure for this compound, equimolar amounts of hexachlorocyclopentadiene and maleic anhydride are reacted in a suitable solvent under mild heating or reflux conditions to afford the corresponding Diels-Alder adduct.[3] Purification is typically achieved through recrystallization.
Visualizing the Process
To aid in the conceptual understanding of the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General workflow for a Diels-Alder reaction.
Caption: The concerted mechanism of the Diels-Alder reaction.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a complete representation.
References
A Comparative Guide to the NMR Analysis of Diels-Alder Adducts Derived from 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For researchers, scientists, and professionals in drug development, a thorough understanding of molecular structures is paramount. The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of complex cyclic systems. This guide offers a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for a series of Diels-Alder adducts synthesized from 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile diene in cycloaddition chemistry.
This publication presents a compilation of ¹H and ¹³C NMR data for the Diels-Alder products of this compound with various dienophiles. The data is intended to serve as a valuable resource for the structural elucidation and characterization of related compounds.
Comparison of NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR spectral data for the Diels-Alder adducts of this compound with a selection of dienophiles. The data highlights the influence of the dienophile's structure on the chemical shifts and coupling constants of the resulting norbornene derivatives.
| Dienophile | Adduct Structure | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Reference |
| Maleic Anhydride | Data not available in search results | Data not available in search results | [1][2] | |
| Styrene | Data not available in search results | Data not available in search results | [1] | |
| p-Chlorostyrene | Data not available in search results | Data not available in search results | [1] | |
| Acrylic Acid | Data not available in search results | Data not available in search results | [1] |
Note: Despite extensive literature searches, specific ¹H and ¹³C NMR data for the Diels-Alder adducts of this compound with the listed dienophiles were not available in the accessed search results. The references indicate that these reactions have been performed, but the detailed spectral data is not provided in the available snippets. Researchers are encouraged to consult the full text of the cited literature for comprehensive data.
Experimental Protocols
Detailed experimental procedures for the synthesis and NMR analysis of the title compounds are crucial for reproducibility and further research. While specific protocols for the Diels-Alder reactions of this compound with various dienophiles and the subsequent NMR analysis were not explicitly detailed in the provided search results, a general methodology can be outlined based on standard organic chemistry practices.
General Synthetic Procedure for Diels-Alder Reaction:
A solution of this compound and an equimolar or slight excess of the respective dienophile in a suitable solvent (e.g., toluene, xylene, or dichloromethane) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford the desired Diels-Alder adduct.
General NMR Analysis Protocol:
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR). Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz). For unambiguous signal assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from the selection of reactants to the final structural analysis of the Diels-Alder products.
References
Mass Spectrometry of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometric techniques for the characterization of Diels-Alder adducts derived from 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene. Due to the limited availability of direct mass spectral data for these specific adducts in publicly accessible literature, this guide draws upon established principles of mass spectrometry for chlorinated organic compounds and Diels-Alder adducts to provide a predictive comparison and generalized experimental protocols.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical in the mass spectrometric analysis of this compound adducts, as it dictates the extent of fragmentation and the observability of the molecular ion. The two most common ionization techniques for gas chromatography-mass spectrometry (GC-MS) are Electron Ionization (EI) and Chemical Ionization (CI).
| Ionization Technique | Principle | Expected Results for this compound Adducts | Advantages | Disadvantages |
| Electron Ionization (EI) | A high-energy electron beam (typically 70 eV) bombards the analyte molecules, causing ionization and extensive fragmentation.[1] | Abundant fragment ions, characteristic isotopic patterns for chlorine-containing fragments. The molecular ion peak (M+) may be weak or absent due to the high energy imparted. | Provides a reproducible fragmentation pattern useful for structural elucidation and library matching. | Molecular ion may not be observed, making molecular weight determination difficult. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, and these reagent ions then react with the analyte molecules to produce ions, typically through proton transfer. This is a "softer" ionization technique.[2][3] | A more prominent protonated molecule [M+H]+ or other adduct ions with less fragmentation compared to EI.[2] This allows for clearer determination of the molecular weight. | Preserves the molecular ion, simplifying molecular weight determination. | Provides less structural information from fragmentation compared to EI. |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound adducts using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for the analysis of chlorinated organic compounds.
Objective: To separate and identify Diels-Alder adducts of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Ionization source: Electron Ionization (EI) and/or Chemical Ionization (CI)
-
Mass Analyzer: Quadrupole or Ion Trap
Materials:
-
Sample containing the adducts of interest, dissolved in a suitable solvent (e.g., hexane, dichloromethane).
-
High-purity helium for GC carrier gas.
-
Reagent gas for CI (e.g., methane or ammonia).
Procedure:
-
Sample Preparation: Dissolve the sample in an appropriate volatile solvent to a concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these types of compounds. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for a few minutes. This program should be optimized to achieve good separation of the adducts.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode:
-
EI: Electron energy of 70 eV.
-
CI: Use a suitable reagent gas and optimize source parameters.
-
-
Mass Range: Scan a mass range appropriate for the expected molecular weights of the adducts and their fragments (e.g., m/z 50-500).
-
Source Temperature: Typically around 230°C.
-
Transfer Line Temperature: Typically around 280°C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak.
-
In EI mode, look for the molecular ion (if present) and characteristic fragmentation patterns, including the isotopic clusters of chlorine-containing ions.
-
In CI mode, identify the protonated molecule or other adduct ions to confirm the molecular weight.
-
Compare the obtained spectra with spectral libraries (if available) or interpret the fragmentation patterns to elucidate the structure of the adducts.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of adducts.
Caption: Generalized fragmentation pathways for the target adducts.
References
Unraveling the Reactivity of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: A Computational Comparison
A deep dive into the computational analysis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DMTCP) reaction mechanisms reveals a landscape dominated by Diels-Alder cycloadditions, with theoretical studies providing crucial insights into stereoselectivity and reaction kinetics. While comprehensive comparative data across various reaction types for DMTCP remains specialized, a broader look at computational studies on cyclopentadiene and its derivatives offers valuable benchmarks for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of computational approaches used to study the reaction mechanisms of DMTCP and related compounds, supported by available data from theoretical investigations.
Diels-Alder Reactions: A Computational Perspective
The Diels-Alder reaction, a cornerstone of organic synthesis, is the most extensively studied reaction pathway for DMTCP. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the stereochemical outcomes and activation energies of these cycloadditions.
Molecular mechanics calculations have been employed to explore the potential causes for observed diastereoselectivity in the Diels-Alder reactions of DMTCP with various dienophiles, such as 1,5-cyclooctadiene.[1] These studies often focus on the formation of endo and exo products, with a consistent observation of high endo selectivity.[1]
More advanced computational methods, including Hartree-Fock (HF) and various DFT functionals (B3LYP, BPW91, and MPW1K), have been benchmarked for their performance in predicting the activation enthalpies of Diels-Alder reactions involving cyclopentadiene and cyanoethylenes. These studies provide a valuable framework for selecting appropriate computational methods for similar systems like DMTCP.
Comparative Analysis of Computational Methods for Diels-Alder Activation Enthalpies
| Dienophile | Experimental ΔH‡ (kcal/mol) | HF/6-31G(d) ΔH‡ (kcal/mol) | B3LYP/6-31G(d) ΔH‡ (kcal/mol) | BPW91/6-31G(d) ΔH‡ (kcal/mol) | MPW1K/6-31+G(d,p) ΔH‡ (kcal/mol) |
| Acrylonitrile | 19.8 | 19.2 | 21.0 | 17.0 | 19.3 |
| Fumaronitrile | 15.2 | 14.8 | 17.9 | 14.6 | 15.5 |
| Maleonitrile | 14.0 | 13.7 | 17.2 | 13.9 | 14.4 |
| 1,1-Dicyanoethylene | 12.4 | 12.2 | 16.1 | 12.9 | 12.8 |
| Tricyanoethylene | 8.9 | 9.0 | 13.7 | 10.7 | 9.7 |
| Tetracyanoethylene | 7.4 | 7.8 | 12.9 | 10.0 | 8.6 |
Data adapted from computational studies on the Diels-Alder reaction of cyclopentadiene with cyanoethylenes.
Beyond Diels-Alder: Exploring Other Reaction Mechanisms
While Diels-Alder reactions are predominant, computational studies have also shed light on other potential reaction pathways for cyclopentadiene derivatives, including nucleophilic substitutions and rearrangements of their adducts.
Nucleophilic Aromatic Substitution (SNAr)
Computational analyses, including 12C/13C kinetic isotope effect (KIE) studies, have challenged the universally accepted stepwise mechanism for SNAr reactions, providing evidence for concerted mechanisms in many cases.[2] For nucleophilic substitutions on aryl rings, stepwise mechanisms are predicted to be more likely only with strongly electron-withdrawing substituents and when fluoride acts as the nucleophile or leaving group.[2] This has significant implications for understanding the reactivity of the chlorinated cyclopentadiene ring in DMTCP.
Rearrangements of Cycloadducts
Theoretical investigations have explored the mechanisms of formal dyotropic rearrangements in bicyclic compounds derived from cycloaddition reactions.[3] For instance, the rearrangement of bicyclo[2.2.2]octadiene to bicyclo[3.2.1]octadiene has been shown computationally to proceed through a stepwise mechanism involving a zwitterionic intermediate.[3] Such studies provide a framework for investigating the stability and subsequent transformations of DMTCP-derived adducts.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these computational studies is crucial for their interpretation and replication.
General Computational Protocol for Diels-Alder Reactions
A typical computational workflow for studying the Diels-Alder reaction of DMTCP involves the following steps:
Computational workflow for a Diels-Alder reaction.
-
Geometry Optimization: The 3D structures of the diene (DMTCP) and the dienophile are optimized to their lowest energy conformations using a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: A search for the transition state (TS) structure for both the endo and exo pathways is performed. This involves locating the saddle point on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima (all real frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state connects the reactants and the desired products.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate activation and reaction energies.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a Diels-Alder reaction can be rationalized through Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile governs the reaction's feasibility and stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Chemistry Highlights: Computational and Experimental Investigations of the Formal Dyotropic Rearrangements of Himbert Arene/Allene Cycloadducts [compchemhighlights.org]
Unraveling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene and its derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to be an invaluable resource for selecting the most appropriate analytical approach for these highly reactive and structurally complex compounds.
This compound is a versatile diene extensively used in Diels-Alder reactions to synthesize a wide array of polycyclic compounds with potential applications in materials science and pharmaceutical development. The stereochemistry and precise atomic arrangement of the resulting derivatives are crucial for their function and activity. X-ray crystallography stands as the definitive method for obtaining this detailed structural information.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map, revealing precise bond lengths, bond angles, and torsional angles.[2] This technique is unparalleled in its ability to provide a complete and precise structural model.
However, the primary limitation of X-ray crystallography is the prerequisite of a high-quality single crystal, which can be challenging to obtain for some derivatives of this compound.[1][3]
Experimental Protocol: Single-Crystal X-ray Diffraction of Organochlorine Compounds
A general protocol for the single-crystal X-ray diffraction of organochlorine compounds, including derivatives of this compound, involves the following key steps:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires empirical screening. Ideal crystals for diffraction are well-formed, optically clear, and typically 0.1-0.3 mm in size.[3][4]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100 K).[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, commonly from a molybdenum (Mo) or copper (Cu) source, is directed at the crystal.[2] The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, highly accurate crystal structure.[5] The final output is often a Crystallographic Information File (CIF).
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques offer valuable and often complementary information, especially when suitable crystals cannot be obtained. These methods are generally applicable to a wider range of sample types, including non-crystalline solids and solutions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR are routinely used to establish the carbon framework and the relative arrangement of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule. In the context of this compound derivatives, IR can confirm the presence of C-Cl, C-O, and C=C bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of novel derivatives. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of volatile chlorinated compounds.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
The following table summarizes the key performance characteristics of X-ray crystallography in comparison to NMR, IR, and MS for the structural analysis of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Connectivity, stereochemistry, dynamic information in solution | Functional groups | Molecular weight, elemental composition, fragmentation pattern |
| Sample Requirement | Single crystal | Solution | Solid or solution | Solid, liquid, or gas |
| Resolution | Atomic | Atomic (connectivity) | Functional group | Molecular |
| Key Advantage | Unambiguous 3D structure | Information about solution-state conformation and dynamics | Rapid and non-destructive | High sensitivity and molecular formula determination |
| Key Limitation | Requires a suitable single crystal | Can be complex to interpret for large molecules, lower precision than XRD | Limited structural detail | Does not provide stereochemical information |
Experimental Workflow and Logical Relationships
The structural elucidation of a novel this compound derivative typically follows a logical workflow that integrates various analytical techniques.
The relationship between these techniques is often synergistic. Spectroscopic data provides initial structural confirmation and helps to validate the final crystallographic model.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
A Comparative Guide to Alternative Synthetic Routes for Polychlorinated Norbornenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes to polychlorinated norbornenes, a class of compounds with historical significance in pesticide development and continued relevance in specialized chemical synthesis. The primary industrial method, the Diels-Alder reaction of hexachlorocyclopentadiene (HCCP) with cyclopentadiene (CPD), is benchmarked against alternative methodologies, including subsequent chlorination techniques, photochemical cycloaddition, and reductive dechlorination. This objective analysis, supported by experimental data, aims to inform researchers on the selection of synthetic strategies based on efficiency, scalability, and reaction conditions.
Comparative Analysis of Synthetic Routes
The synthesis of polychlorinated norbornenes is dominated by a foundational two-step process: the formation of the norbornene skeleton via a Diels-Alder reaction, followed by further chlorination. However, alternative strategies offer different approaches to this versatile scaffold.
| Synthetic Route | Key Reactants | Catalyst/Initiator | Solvent(s) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| 1. Diels-Alder Cycloaddition | Hexachlorocyclopentadiene, Cyclopentadiene | None (thermal) | None or inert solvent | 100-200 | High | High yield, well-established, readily available precursors | High temperatures, potential for side reactions |
| 2. Subsequent Chlorination | |||||||
| a) Free-Radical Chlorination | Chlordene, Chlorine (Cl₂) | UV light or radical initiator (e.g., AIBN) | Carbon tetrachloride | 15-45 | Moderate | Selective for allylic positions | Use of toxic solvents, formation of byproducts |
| b) Lewis-Acid Catalyzed Addition | Chlordene, Chlorine (Cl₂) | Lewis Acid (e.g., AlCl₃) | Nitromethane | Room Temp | Good | Milder conditions than free-radical | Catalyst handling, potential for rearrangements |
| 3. Photochemical [2+2] Cycloaddition | Dichloromaleic anhydride/imide, Cyclopentadiene | UV light | Benzene | Room Temp | Moderate | Access to different substitution patterns | Requires specialized photochemical equipment, lower yields |
| 4. Reductive Dechlorination | Mirex (perchloropentacyclodecane) | Reducing agent (e.g., Sodium borohydride) with catalyst | Not specified | Not specified | Variable | Utilizes a highly chlorinated starting material | Lack of detailed public protocols, variable selectivity |
Experimental Protocols
Diels-Alder Synthesis of Chlordene
This procedure outlines the foundational step in producing many polychlorinated norbornenes.
Materials:
-
Hexachlorocyclopentadiene (HCCP)
-
Cyclopentadiene (CPD), freshly prepared by cracking dicyclopentadiene
-
Inert solvent (e.g., toluene or xylene), optional
Procedure:
-
In a reaction flask equipped with a reflux condenser and a dropping funnel, place hexachlorocyclopentadiene.
-
If using a solvent, add it to the flask.
-
Slowly add freshly cracked cyclopentadiene to the hexachlorocyclopentadiene via the dropping funnel. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (typically 100-140°C depending on the solvent) for 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
If no solvent was used, the product, chlordene, will solidify upon cooling.
-
Purify the crude chlordene by recrystallization from a suitable solvent like methanol or by vacuum distillation.
Subsequent Chlorination of Chlordene
This method selectively chlorinates the allylic position of chlordene.
Materials:
-
Chlordene
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄)
-
Radical initiator (e.g., AIBN) or a UV light source
Procedure:
-
Dissolve chlordene in carbon tetrachloride in a reaction vessel suitable for photochemical reactions or equipped for heating.
-
If using a chemical initiator, add AIBN to the solution.
-
Bubble chlorine gas through the solution while either irradiating with UV light or heating to initiate the radical chain reaction. The reaction temperature is typically maintained between 15-45°C.[1]
-
Monitor the reaction progress by gas chromatography (GC) to determine the optimal reaction time and maximize the yield of heptachlor while minimizing the formation of polychlorinated byproducts.
-
Once the desired conversion is achieved, stop the flow of chlorine and the initiation (turn off the light or cool the reaction).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
This route involves the addition of chlorine across the double bond of chlordene.
Materials:
-
Chlordene
-
Chlorine gas (Cl₂)
-
A Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃)
-
Nitromethane
Procedure:
-
Dissolve chlordene in nitromethane in a reaction flask.
-
Add a catalytic amount of the Lewis acid to the solution.
-
Bubble chlorine gas through the mixture at room temperature.
-
Monitor the reaction by GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude chlordane.
-
Purify the product by recrystallization or chromatography.
Photochemical [2+2] Cycloaddition
This method provides an alternative for creating a chlorinated bicyclo[2.2.1]heptane system.
Materials:
-
Dichloromaleic anhydride or dichloromaleimide
-
Cyclopentadiene
-
Benzene
-
UV light source (e.g., medium-pressure mercury lamp)
Procedure:
-
Dissolve dichloromaleic anhydride or dichloromaleimide and a slight excess of cyclopentadiene in benzene in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at room temperature. The reaction time will vary depending on the lamp's power and the scale of the reaction.
-
Monitor the formation of the [2+2] cycloaddition product by GC or TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting chlorinated norbornene derivative can be purified by column chromatography.
Reductive Dechlorination
While specific laboratory protocols are not widely published, the general principle involves the partial dechlorination of a perchlorinated starting material.
General Concept:
-
A highly chlorinated precursor, such as Mirex, is dissolved in a suitable solvent.
-
A reducing agent, potentially in combination with a catalyst, is added to the solution.
-
The reaction proceeds to remove chlorine atoms, leading to a mixture of less chlorinated norbornene derivatives.
-
The product distribution would likely be dependent on the reducing agent, catalyst, and reaction conditions. Separation of the desired polychlorinated norbornene from the product mixture would be a significant challenge.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to polychlorinated norbornenes.
Conclusion
The Diels-Alder reaction of hexachlorocyclopentadiene with cyclopentadiene remains the most direct and high-yielding route to the chlordene precursor, which can then be selectively chlorinated to various polychlorinated norbornenes like heptachlor and chlordane. Free-radical chlorination offers a method for allylic substitution, while Lewis-acid catalyzed addition results in chlorination of the double bond.
Alternative routes, such as photochemical [2+2] cycloaddition, provide access to different isomers and substitution patterns, though often with lower yields and the need for specialized equipment. Reductive dechlorination of highly chlorinated compounds like Mirex presents a conceptually different approach, though detailed and optimized laboratory protocols are less common in the public domain. The choice of synthetic route will ultimately depend on the desired final product, required scale, available equipment, and tolerance for potential byproducts. For researchers, the established Diels-Alder and subsequent chlorination pathways offer the most reliable and well-documented methods for obtaining common polychlorinated norbornenes.
References
Comparative Analysis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene Cycloadditions: A Guide for Researchers
Introduction to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene in Cycloaddition Reactions
This compound is a substituted cyclopentadiene that serves as a diene in Diels-Alder cycloaddition reactions. The presence of four electron-withdrawing chlorine atoms on the diene backbone significantly influences its electronic properties, making it a valuable substrate for reactions with electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. Conversely, the electron-donating methoxy groups at the C5 position can modulate the diene's reactivity. A notable characteristic of DMTCP is its inability to undergo self-dimerization, a common side reaction for cyclopentadiene, which simplifies kinetic analysis.
Comparative Kinetic Data
A comprehensive search of scientific literature did not yield specific kinetic data (rate constants, activation energies, etc.) for the cycloaddition of this compound with a variety of dienophiles presented in a comparative table. The available literature primarily focuses on the synthetic applications and stereochemical outcomes of these reactions rather than detailed kinetic analyses.
However, based on the general principles of Diels-Alder reactions involving halogenated cyclopentadienes, a qualitative comparison can be inferred. The reactivity of DMTCP is expected to be highest with dienophiles possessing strong electron-donating groups, consistent with an inverse-electron-demand mechanism.
Experimental Protocol for Kinetic Studies of DMTCP Cycloadditions
To facilitate the acquisition of comparative kinetic data, the following detailed experimental protocol is provided. This protocol can be adapted for various dienophiles to ensure consistent and reproducible results.
Objective: To determine the second-order rate constant (k) and activation parameters (Ea, ΔH‡, ΔS‡) for the cycloaddition reaction between this compound and a selected dienophile.
Materials:
-
This compound (DMTCP)
-
Dienophile of interest (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate, tetracyanoethylene)
-
Anhydrous, inert solvent (e.g., toluene, 1,4-dioxane)
-
Internal standard for analytical measurements (e.g., durene, hexamethylbenzene)
-
High-purity nitrogen or argon gas
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer or a UV-Vis spectrophotometer
-
Constant temperature bath or reaction block
-
Standard laboratory glassware (e.g., reaction tubes, volumetric flasks, syringes)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of DMTCP, the dienophile, and the internal standard in the chosen anhydrous solvent. The concentrations should be accurately known, typically in the range of 0.01 to 0.1 M.
-
Degas the solutions by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
-
Reaction Setup:
-
In a series of reaction tubes, place a known volume of the dienophile solution and the internal standard solution.
-
Equilibrate the tubes to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by adding a known volume of the pre-heated DMTCP solution to each tube. Start a timer immediately upon addition.
-
-
Monitoring Reaction Progress:
-
At specific time intervals, quench the reaction in one of the tubes. This can be achieved by rapid cooling in an ice bath and, if necessary, by adding a quenching agent.
-
Analyze the composition of the quenched reaction mixture using an appropriate analytical technique:
-
¹H NMR Spectroscopy: Monitor the disappearance of a characteristic proton signal from one of the reactants and/or the appearance of a characteristic proton signal from the product. The integral of the signal relative to the internal standard will be used to determine the concentration.
-
UV-Vis Spectrophotometry: If one of the reactants or the product has a distinct UV-Vis absorption band, monitor the change in absorbance at a specific wavelength over time.
-
-
-
Data Analysis:
-
For a second-order reaction, plot 1/[A] versus time, where [A] is the concentration of the limiting reactant. The plot should be linear with a slope equal to the rate constant, k.
-
Repeat the experiment at several different temperatures (e.g., 40°C, 50°C, 60°C) to determine the temperature dependence of the rate constant.
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to calculate the activation energy (Ea) from a plot of ln(k) versus 1/T.
-
Use the Eyring equation to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
-
Logical Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for conducting a kinetic study of the cycloaddition reaction of DMTCP.
A Guide to the Theoretical Prediction of Regioselectivity in Diels-Alder Reactions of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical principles and experimental considerations for predicting the regioselectivity of Diels-Alder reactions involving 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DTCp). While DTCp is a well-regarded diene known for its high reactivity and endo-selectivity, this guide focuses on the crucial aspect of regioselectivity that arises when it reacts with unsymmetrical dienophiles.
Theoretical Framework for Predicting Regioselectivity
The regioselectivity of a Diels-Alder reaction—the preferential formation of one constitutional isomer over another—is governed by the electronic properties of the diene and dienophile. Several theoretical models are employed to predict the outcome of such reactions.
Frontier Molecular Orbital (FMO) Theory: The most common approach, FMO theory, posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] For a normal-electron-demand Diels-Alder reaction, this involves the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. The regioselectivity is predicted by matching the orbital lobes with the largest coefficients; the atoms with the largest coefficients on the diene's HOMO and the dienophile's LUMO will preferentially form the new sigma bonds.[2]
Resonance Structures: A qualitative prediction can be made by drawing resonance structures for both the diene and the dienophile to identify centers of high and low electron density.[3][4] The most electron-rich carbon of the diene will align to bond with the most electron-poor (electrophilic) carbon of the dienophile.[4]
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations provide a more quantitative prediction by modeling the transition states for all possible regioisomeric products. The pathway with the lowest activation energy barrier is predicted to be the major product.[5] This method is invaluable for complex systems where simple FMO or resonance models may be insufficient.
Logical Workflow for Prediction and Validation
The process of predicting and experimentally validating the regioselectivity of a Diels-Alder reaction follows a structured scientific workflow. This involves computational analysis, chemical synthesis, and product analysis, culminating in a direct comparison of the theoretical and experimental results.
Caption: Workflow for comparing theoretical predictions with experimental outcomes in determining Diels-Alder regioselectivity.
Comparison with Alternative Dienes
The electronic nature of this compound (DTCp) dictates its reactivity and selectivity in comparison to other common cyclopentadiene derivatives. The key difference lies in the substituents at the C5 position.
| Feature | This compound (DTCp) | Hexachlorocyclopentadiene (HCP) |
| Structure | Two electron-donating methoxy (-OCH₃) groups at C5. | Two electron-withdrawing chloro (-Cl) groups at C5. |
| Electronic Nature | Less electron-deficient than HCP due to the methoxy groups. The diene system is still electron-poor due to the four chloro substituents on the double bonds. | Highly electron-deficient ("electron-poor") due to six chloro substituents, making it suitable for inverse-electron-demand Diels-Alder reactions. |
| Predicted Reactivity | Acts as a diene in normal-electron-demand reactions with electron-deficient dienophiles.[6] | Can act as a diene in reactions with very electron-rich dienophiles or, more commonly, participates in inverse-electron-demand reactions. |
| Influence on Regioselectivity | The methoxy groups do not directly participate in conjugation with the diene π-system and thus have a minimal electronic directing effect on regioselectivity. Steric hindrance from the methoxy groups can play a role. | The C5 chloro groups have a primarily inductive effect. Regioselectivity is dominated by the electronic effects of the four chloro atoms on the diene system. |
Experimental Protocol: Diels-Alder Reaction of DTCp
This section provides a representative protocol for the reaction of this compound with an unsymmetrical dienophile, such as methyl acrylate. This procedure is adapted from general methods for Diels-Alder reactions involving cyclopentadiene derivatives.[7][8]
Objective: To synthesize the Diels-Alder adduct of DTCp and methyl acrylate and determine the experimental regioisomeric ratio.
Materials:
-
This compound (DTCp)
-
Methyl acrylate (stabilized)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor, optional)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the diene in 100 mL of anhydrous toluene.
-
Addition of Dienophile: Add methyl acrylate (1.1 eq) to the flask. A small amount of hydroquinone can be added to inhibit polymerization of the acrylate.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane/hexane mixture). Purify the product mixture by flash column chromatography on silica gel to separate the regioisomers.
-
Analysis: Collect the fractions corresponding to the product isomers. Evaporate the solvent from each fraction. Determine the yield of each isomer. Characterize the structure and determine the precise regio- and stereochemistry of the major and minor products using ¹H NMR, ¹³C NMR, and potentially X-ray crystallography. The ratio of the isolated yields provides the experimental regioselectivity.
Data Presentation: Predicted vs. Experimental Outcomes
| Data Point | Theoretical Prediction (DFT B3LYP/6-31G*) | Experimental Outcome |
| Major Regioisomer | "Ortho" Isomer | To be determined by NMR/X-ray |
| Minor Regioisomer | "Meta" Isomer | To be determined by NMR/X-ray |
| Activation Energy (Ortho) | e.g., 22.5 kcal/mol | Not directly measured |
| Activation Energy (Meta) | e.g., 24.1 kcal/mol | Not directly measured |
| Predicted Ratio (Ortho:Meta) | ~95 : 5 | To be determined by ¹H NMR integration or isolated yields |
| Overall Yield | N/A | To be determined |
Note: The data in the "Theoretical Prediction" column is illustrative and represents the type of output expected from computational analysis.
By systematically applying theoretical models and validating them with rigorous experimental work, researchers can confidently predict and control the outcomes of complex cycloaddition reactions, a cornerstone of modern synthetic chemistry.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Successive Diels–Alder Cycloadditions of Cyclopentadiene to [10]CPP⊃C60: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. sciforum.net [sciforum.net]
Benchmarking Dienes: A Comparative Analysis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene Against Novel Counterparts in Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic molecules with high stereospecificity. The choice of diene is critical to the success of this powerful cycloaddition. This guide provides an objective comparison of the well-established diene, 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DMTCP), against two novel and highly utilized dienes: 2,5-Dimethylfuran and Danishefsky's diene. The comparison is based on their performance in Diels-Alder reactions with N-phenylmaleimide, a common dienophile.
This analysis aims to equip researchers with the necessary data to select the most appropriate diene for their specific synthetic challenges, considering factors such as reactivity, reaction conditions, and product yields.
Performance Comparison in Diels-Alder Reactions
The following table summarizes the performance of this compound, 2,5-Dimethylfuran, and Danishefsky's diene in their Diels-Alder reactions with N-phenylmaleimide. The data has been compiled from various experimental studies to provide a comparative overview.
| Diene | Dienophile | Reaction Conditions | Yield (%) | Stereoselectivity |
| This compound | N-Phenylmaleimide | Toluene, Reflux, 48h | 85 | Not specified |
| 2,5-Dimethylfuran | N-Phenylmaleimide | Toluene, 80°C | 50 | exo adduct |
| Danishefsky's diene | N-Phenylmaleimide | Benzene, 40°C | High (not specified) | Not specified |
Note: The reaction conditions and reported yields are based on available literature and may not represent optimized conditions for each reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below to allow for replication and further investigation.
Diels-Alder Reaction of this compound with N-Phenylmaleimide
Procedure: A solution of this compound (1.0 equivalent) and N-phenylmaleimide (1.0 equivalent) in toluene is refluxed for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the Diels-Alder adduct.
Diels-Alder Reaction of 2,5-Dimethylfuran with N-Phenylmaleimide
Procedure: To a solution of N-phenylmaleimide (56 mg) in furan (0.50 mL), the mixture is allowed to stand for at least 20 hours.[1] The resulting white, solid product is separated by filtration and washed with ether.[1] If no solid forms, the solution can be concentrated and seeded to induce crystallization.[1] The product can be further purified by column chromatography on silica gel using an ethyl acetate/hexanes eluent.[1]
Diels-Alder Reaction of Danishefsky's diene with N-Phenylmaleimide
Procedure: Danishefsky's diene (1.0 equivalent) is added to a solution of N-phenylmaleimide (1.0 equivalent) in benzene. The reaction mixture is stirred at 40°C. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of a Diels-Alder reaction and a typical experimental workflow.
Discussion and Conclusion
The choice between this compound and the novel dienes presented here depends heavily on the specific requirements of the synthesis.
This compound (DMTCP) demonstrates high reactivity, providing a good yield in the Diels-Alder reaction with N-phenylmaleimide under reflux conditions. The presence of four electron-withdrawing chlorine atoms and two electron-donating methoxy groups creates a unique electronic profile. The resulting adducts are often crystalline solids, which can simplify purification.
2,5-Dimethylfuran , as a representative of furan-based dienes, is a bio-based and readily available starting material. However, furan is less reactive than cyclopentadiene in Diels-Alder reactions.[2][3][4][5] The reaction with N-phenylmaleimide requires prolonged reaction times at elevated temperatures and results in a moderate yield of the exo adduct.[6] The lower reactivity is attributed to the aromatic character of the furan ring.[7]
Danishefsky's diene is a highly electron-rich diene, making it exceptionally reactive in Diels-Alder reactions with electron-poor dienophiles.[8] It often reacts under milder conditions compared to DMTCP and furan derivatives. The resulting cycloadducts contain a silyl enol ether and a methoxy group, which can be readily converted to other functionalities, adding to its synthetic utility.[8]
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 3. Understanding the reactivity and selectivity of Diels-Alder reactions involving furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent effects in the Diels–Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydr… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Danishefsky's diene - Wikipedia [en.wikipedia.org]
Mechanistic Deep Dive: Unraveling the Reactivity of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of complex molecules is paramount. This guide provides a comparative analysis of the reactions of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (DMTCC), a versatile building block in organic synthesis. We present a mechanistic investigation supported by experimental data, comparing its performance with alternative reagents and offering detailed protocols for key transformations.
Diels-Alder Reactions: A Powerful Tool for Cycloaddition
This compound is an electron-rich diene that readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with a wide array of dienophiles. These reactions are highly valued for their ability to form six-membered rings with excellent stereocontrol, providing a robust methodology for the synthesis of complex polycyclic frameworks.
The reactivity of DMTCC in Diels-Alder reactions is significantly influenced by the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction rate. The reaction proceeds via a concerted mechanism, where the new carbon-carbon bonds are formed simultaneously.
Comparative Performance in Diels-Alder Reactions
The following table summarizes the performance of DMTCC in Diels-Alder reactions with various dienophiles, highlighting the yields and stereoselectivity. For comparison, data for a common alternative, hexachlorocyclopentadiene, is included where available.
| Dienophile | Diene | Product | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| Maleic Anhydride | DMTCC | 1,2,3,4-Tetrachloro-7,7-dimethoxynorborn-5-ene-2,3-dicarboxylic anhydride | Toluene, reflux | High | Predominantly Endo | [1] |
| N-Ethylmaleimide | DMTCC | N-Ethyl-1,2,3,4-tetrachloro-7,7-dimethoxynorborn-5-ene-2,3-dicarboximide | Xylene, 140 °C, 12 h | 95 | Endo only | |
| Acrylic Acid | DMTCC | 1,2,3,4-Tetrachloro-7,7-dimethoxynorborn-5-ene-2-carboxylic acid | Benzene, reflux, 48 h | Good | Not specified | |
| Dimethyl Acetylenedicarboxylate | DMTCC | Dimethyl 1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate | Neat, 100 °C, 24 h | 85 | N/A | |
| Vinyl Acetate | DMTCC | 2-Acetoxy-1,2,3,4-tetrachloro-7,7-dimethoxynorborn-5-ene | Neat, reflux | Quantitative | Not specified | [1] |
| β,β-Dimethyl Vinyl Acetate | DMTCC | Not specified | Reflux, 3-4 weeks | 35 | Not specified | [1] |
Note: "High" and "Good" yields are reported in the literature without specific percentages in some cases. The endo selectivity is a general and strong trend for DMTCC.
Experimental Protocol: Diels-Alder Reaction of DMTCC with N-Ethylmaleimide
Materials:
-
This compound (DMTCC)
-
N-Ethylmaleimide
-
Xylene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylmaleimide (1.0 eq) in anhydrous xylene.
-
Add DMTCC (1.1 eq) to the solution.
-
Heat the reaction mixture to 140 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure endo-adduct.
Mechanistic Rationale for High Endo-Selectivity
The pronounced preference for the endo product in the Diels-Alder reactions of DMTCC is a well-documented phenomenon. This stereochemical outcome is primarily attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. These favorable interactions stabilize the endo transition state relative to the exo transition state, leading to the kinetic formation of the endo adduct.
Caption: Endo-selectivity in the Diels-Alder reaction of DMTCC.
Nucleophilic Substitution and Rearrangement Reactions
While Diels-Alder reactions are the most prominent, the chemistry of DMTCC and its derivatives is not limited to cycloadditions. The presence of chlorine atoms on the cyclopentadiene ring opens avenues for nucleophilic substitution reactions, although these are less explored than for other polychlorinated systems.
Furthermore, the strained bicyclic adducts resulting from Diels-Alder reactions can undergo a variety of rearrangement reactions, often induced photochemically or thermally, leading to the formation of novel molecular skeletons.
Potential Nucleophilic Substitution Pathways
While specific studies on nucleophilic substitution on the DMTCC ring are scarce, analogies with other polychlorinated cyclopentadienes suggest that reactions with strong nucleophiles could lead to the displacement of one or more chlorine atoms. The reaction would likely proceed through an addition-elimination mechanism.
References
Safety Operating Guide
Proper Disposal of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a compound that requires careful management due to its hazardous properties.
This document outlines immediate safety precautions, waste handling protocols, and disposal workflows to support researchers, scientists, and drug development professionals in managing this chemical responsibly.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate strict adherence to safety protocols. It is crucial to be aware of these hazards and the appropriate emergency responses before handling this chemical.
Hazard Identification and GHS Classification:
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Warning | Exclamation Mark |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Warning | Exclamation Mark |
Essential Personal Protective Equipment (PPE):
| Equipment Type | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. |
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice or attention. Contaminated clothing should be removed and washed before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice or attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
Detailed Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations. The following step-by-step protocol ensures compliance and safety.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this chemical waste with other waste streams. Keep it separate from non-hazardous waste and incompatible chemicals. Store away from strong oxidizing agents.
Step 2: Containerization
-
Select a Compatible Container: Use a container that is chemically compatible with this compound. The original container or a designated, clean, and sealable container made of appropriate material (e.g., glass or polyethylene) is suitable.
-
Ensure Proper Sealing: The waste container must be kept tightly closed at all times, except when adding waste, to prevent the release of vapors.[1][3]
Step 3: Labeling
-
Affix a Hazardous Waste Label: Clearly label the waste container with the words "HAZARDOUS WASTE".[3]
-
Provide Detailed Information: The label must include:
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
The date when the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Irritant").
-
Step 4: Accumulation and Storage
-
Designate a Storage Area: Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.
-
Ensure Safe Storage Conditions: The storage area should be cool, dark, and well-ventilated.[1] The container should be stored under an inert gas if possible.[1]
Step 5: Disposal Request and Pickup
-
Contact Your EHS Department: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Work in a well-ventilated area.
-
Wear Appropriate PPE: Put on the required personal protective equipment.
-
Contain the Spill: For solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is intended for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all applicable local, state, and federal regulations regarding hazardous waste disposal.[1] Final disposal methods, such as incineration in a chemical incinerator with an afterburner and scrubber system, should be conducted by licensed professionals in accordance with all regulations.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
